molecular formula C45H61N4O9PSi B12383889 rU Phosphoramidite-13C2,d1

rU Phosphoramidite-13C2,d1

Cat. No.: B12383889
M. Wt: 864.0 g/mol
InChI Key: SKNLXHRBXYGJOC-AQVIIGMWSA-N
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Description

RU Phosphoramidite-13C2,d1 is a useful research compound. Its molecular formula is C45H61N4O9PSi and its molecular weight is 864.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H61N4O9PSi

Molecular Weight

864.0 g/mol

IUPAC Name

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i26D,28+1,42+1

InChI Key

SKNLXHRBXYGJOC-AQVIIGMWSA-N

Isomeric SMILES

[2H]C1=[13CH]N(C(=O)NC1=O)[13C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Foundational & Exploratory

Unveiling rU Phosphoramidite-¹³C₂,d₁: A Technical Guide for Advanced Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of rU Phosphoramidite-¹³C₂,d₁, a stable isotope-labeled building block essential for the precise chemical synthesis of RNA. Its strategic incorporation of Carbon-13 and deuterium (B1214612) isotopes offers researchers an invaluable tool for investigating the structure, dynamics, and interactions of RNA molecules at an atomic level, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This document outlines the core principles of its application, detailed experimental protocols, and the logical workflows it enables in advanced research and drug development.

Core Principles and Applications

rU Phosphoramidite-¹³C₂,d₁ is a uridine-derived phosphoramidite (B1245037), a class of organophosphorus compounds pivotal for the stepwise synthesis of DNA and RNA sequences.[2] The defining feature of this specific phosphoramidite is the site-specific incorporation of two Carbon-13 (¹³C) atoms and one deuterium (d or ²H) atom. This isotopic labeling allows for the selective tracking and analysis of the uridine (B1682114) nucleotide within a larger RNA molecule.

The primary application of this labeled phosphoramidite lies in overcoming the inherent challenges of studying RNA by NMR spectroscopy, such as chemical shift overlap and line broadening, which intensify with the size of the RNA molecule.[1][3] By introducing ¹³C and deuterium labels at specific positions, researchers can simplify complex NMR spectra, resolve resonance assignment ambiguities, and probe the conformational dynamics critical for understanding biological function and drug-target interactions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative specifications for a commercially available analog, providing researchers with critical parameters for experimental design and quality assessment.

Table 1: General Properties

PropertyValueReference
Synonym 5-D-1',6-¹³C₂-rU-CEP[4][5]
Molecular Formula C₄₃¹³C₂H₆₀DN₄O₉PSi[4][5]
Molecular Weight 864.05 g/mol [4][5]
Appearance White to off-white solid[4][5]
Storage Conditions -20°C[4][5]

Table 2: Quality Control Specifications

ParameterSpecificationReference
Purity (by ³¹P-NMR) ≥ 95%[4][5]
Isotopic Enrichment ≥ 98%[4][5]

Experimental Protocols

The use of rU Phosphoramidite-¹³C₂,d₁ follows the standard solid-phase phosphoramidite chemistry for oligonucleotide synthesis. This cyclical process involves four main chemical steps: deblocking, coupling, capping, and oxidation.

Protocol: Solid-Phase RNA Synthesis using rU Phosphoramidite-¹³C₂,d₁

This protocol outlines the key steps for incorporating the labeled uridine phosphoramidite into a growing RNA chain on a solid support.

Materials:

  • rU Phosphoramidite-¹³C₂,d₁

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole - ETT)

  • Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Automated DNA/RNA synthesizer

Methodology:

  • Preparation: Dissolve rU Phosphoramidite-¹³C₂,d₁ in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the solution on a designated port of the automated synthesizer.

  • Synthesis Cycle: The incorporation of the labeled phosphoramidite occurs at the desired position within the RNA sequence through the following automated steps:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[6][7]

    • Coupling: The dissolved rU Phosphoramidite-¹³C₂,d₁ is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound RNA chain, forming a phosphite (B83602) triester linkage.[6][7]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutants in the final product.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[6]

  • Chain Elongation: The synthesis cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the growing RNA chain.

  • Cleavage and Deprotection: Upon completion of the synthesis, the RNA oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate backbone) are removed by incubation with a cleavage and deprotection solution.

  • Purification: The synthesized isotopically labeled RNA is then purified using standard techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

The following diagrams illustrate the key workflows and processes involving rU Phosphoramidite-¹³C₂,d₁.

experimental_workflow cluster_synthesis RNA Synthesis cluster_analysis Analysis cluster_application Application A rU Phosphoramidite-13C2,d1 B Solid-Phase Synthesis A->B C Labeled RNA Oligonucleotide B->C D NMR Spectroscopy C->D E Mass Spectrometry C->E F Structural & Dynamic Analysis D->F E->F G Drug-Target Interaction Studies F->G H RNA Folding & Dynamics Research F->H

Caption: Experimental workflow from synthesis to application.

phosphoramidite_cycle start Start with Support-Bound Nucleoside deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add Labeled Phosphoramidite) deblocking->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation elongated Elongated RNA Chain oxidation->elongated elongated->deblocking Repeat Cycle

References

An In-depth Technical Guide to rU Phosphoramidite-¹³C₂,d₁: Structure, Properties, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopically labeled ribonucleoside, 2'-O-cyanoethoxymethyl (CEM) protected [1',6-¹³C₂, 5-²H]-uridine phosphoramidite (B1245037), a critical tool in the field of nucleic acid research and therapeutic development. Its unique isotopic labeling pattern makes it invaluable for nuclear magnetic resonance (NMR) spectroscopy studies of large RNA molecules, enabling detailed investigation of their structure, dynamics, and interactions.

Core Concepts: Chemical Structure and Properties

The specific isotopic labeling of this uridine (B1682114) phosphoramidite at the 1' and 6' positions of the ribose and uracil (B121893) base with carbon-13, and at the 5 position of the uracil base with deuterium, provides unique spectroscopic signatures. This atom-specific labeling is crucial for simplifying complex NMR spectra of large RNA molecules, thereby facilitating the study of their intricate three-dimensional structures and dynamic behaviors.[1][2]

The 2'-O-cyanoethoxymethyl (CEM) protecting group is a key feature, permitting the efficient solid-phase synthesis of long RNA sequences (greater than 60 nucleotides) with high yield and purity.[1][3] This is a significant advantage for the synthesis of functionally relevant RNA molecules for research and drug development.

PropertyValueSource
Full Chemical Name 5'-O-DMT-2'-O-(2-cyanoethoxymethyl)-[1',6-¹³C₂, 5-²H]-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramiditeN/A
Molecular Formula C₄₅H₅₈²H₁¹³C₂N₄O₉PCalculated
Molecular Weight 864.08 g/mol Calculated
Isotopic Labels Carbon-13 (²), Deuterium (¹)[1]
Purity High purity achievable for long RNA synthesis[1]
Storage Store at -20°C under an inert atmosphereGeneral phosphoramidite storage recommendation

Experimental Protocols

Synthesis of [1',6-¹³C₂, 5-²H]-uridine Phosphoramidite

The synthesis of this labeled phosphoramidite is achieved through a hybrid enzymatic and chemical approach.[1][3] While the full detailed protocol is proprietary and found within specific publications, the general procedure involves two main stages:

Basic Protocol 1: Synthesis of the Ribonucleoside This initial stage focuses on the enzymatic synthesis of the isotopically labeled uridine ribonucleoside. This process typically utilizes genetically modified enzymes and isotopically enriched starting materials to achieve the specific labeling pattern.

Basic Protocol 2: Synthesis of the Ribonucleoside Phosphoramidite Following the synthesis of the labeled ribonucleoside, standard chemical procedures are employed to add the necessary protecting groups (DMT at the 5' position and CEM at the 2' position) and to convert the 3'-hydroxyl group into the reactive phosphoramidite moiety.[1][3]

Solid-Phase Synthesis of RNA Oligonucleotides

The incorporation of the labeled phosphoramidite into an RNA oligonucleotide is performed using an automated solid-phase synthesizer. The process follows a standard four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[4][5]

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling step.[5]

  • Coupling: The labeled rU phosphoramidite is activated by a weak acid, such as tetrazole, and is then coupled to the free 5'-hydroxyl group of the growing RNA chain.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[5]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent, commonly iodine in a solution of water, pyridine, and tetrahydrofuran (B95107) (THF).[5]

This cycle is repeated for each nucleotide in the desired sequence. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC).

Visualizing Key Processes

To better understand the experimental and logical workflows involving rU Phosphoramidite-¹³C₂,d₁, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle start Start with Nucleoside on Solid Support deblocking 1. Deblocking (Remove 5'-DMT group) start->deblocking coupling 2. Coupling (Add labeled phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat for next nucleotide oxidation->repeat repeat->deblocking Yes end Cleavage and Deprotection repeat->end No RNA_Protein_Interaction_Workflow cluster_synthesis Oligonucleotide Preparation cluster_binding Interaction Assay cluster_analysis Analysis synthesis Synthesize RNA with [1',6-13C2, 5-2H]-uridine biotinylation Biotinylate RNA Oligonucleotide synthesis->biotinylation incubation Incubate biotinylated RNA with cell lysate biotinylation->incubation pulldown Pull-down RNA-protein complexes with streptavidin beads incubation->pulldown sds_page SDS-PAGE pulldown->sds_page mass_spec Mass Spectrometry pulldown->mass_spec western_blot Western Blotting sds_page->western_blot Drug_Development_Workflow synthesis Synthesize Isotopically Labeled RNA Target drug_incubation Incubate Labeled RNA with Drug Candidate synthesis->drug_incubation nmr_analysis NMR Spectroscopy (e.g., Relaxation Dispersion) drug_incubation->nmr_analysis data_analysis Analyze Spectral Changes to Determine Binding and Dynamics nmr_analysis->data_analysis drug_optimization Optimize Drug Candidate Based on Interaction Data data_analysis->drug_optimization

References

Principle of Stable Isotope Labeling in RNA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling in RNA synthesis. Stable isotope labeling has emerged as a powerful and indispensable tool in RNA research, enabling detailed investigation of RNA structure, dynamics, biosynthesis, and metabolism. By introducing non-radioactive heavy isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and oxygen-18 (¹⁸O) into RNA molecules, researchers can differentiate and trace RNA populations, elucidate complex molecular interactions, and quantify dynamic processes with high precision. This guide offers in-depth experimental protocols, quantitative data analysis, and visual workflows to facilitate the application of these techniques in academic and industrial research settings.

Core Principles of Stable Isotope Labeling of RNA

Stable isotope labeling of RNA operates on the principle of introducing atoms with a higher mass than their naturally abundant counterparts into RNA molecules.[1] These "heavy" isotopes do not alter the chemical properties of the RNA but provide a distinct mass signature that can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] The incorporation of these stable isotopes can be achieved through several methods, each offering unique advantages for specific research questions.

The primary stable isotopes used in RNA labeling include:

  • ¹³C (Carbon-13): With a natural abundance of approximately 1.1%, the incorporation of ¹³C significantly increases the mass of RNA, providing a clear signal in mass spectrometry and enabling a wide range of NMR experiments.[4][]

  • ¹⁵N (Nitrogen-15): The natural abundance of ¹⁵N is about 0.37%. Labeling with ¹⁵N is crucial for NMR studies of RNA structure and dynamics, particularly for probing nitrogen-containing functional groups in nucleobases.[4][]

  • ²H (Deuterium): Deuterium labeling is often employed in NMR studies to simplify complex spectra by replacing protons.[6]

  • ¹⁸O (Oxygen-18): This isotope can be incorporated into the phosphate (B84403) backbone of RNA during chemical synthesis and is particularly useful for quantitative studies of RNA metabolism and degradation using mass spectrometry.[7]

Methodologies for Stable Isotope Labeling of RNA

There are three principal strategies for incorporating stable isotopes into RNA: metabolic labeling, in vitro transcription, and chemical synthesis.

Metabolic Labeling

In metabolic labeling, living cells or organisms are cultured in a medium where essential nutrients are replaced with their stable isotope-labeled analogs.[8][9] For instance, to label RNA with ¹⁵N, the standard nitrogen source in the growth medium (e.g., ammonium (B1175870) chloride, NH₄Cl) is replaced with ¹⁵N-labeled ammonium chloride ((¹⁵NH₄)₂SO₄).[10][11] Similarly, for ¹³C labeling, a ¹³C-labeled carbon source like ¹³C-glucose is used.[9] The cells utilize these labeled precursors for the de novo synthesis of nucleotides, thereby incorporating the stable isotopes into their RNA molecules.[12]

This method is particularly valuable for studying RNA dynamics, such as synthesis and degradation rates, within a cellular context.[13][14] It allows for the analysis of post-transcriptional modifications and provides a global view of an organism's transcriptome.[2][15]

In Vitro Transcription

In vitro transcription is a widely used enzymatic method for generating large quantities of uniformly or selectively labeled RNA.[16][17][18] This technique utilizes a DNA template containing a promoter for a specific RNA polymerase (e.g., T7, T3, or SP6) and labeled ribonucleoside triphosphates (NTPs) as substrates.[19] By providing ¹³C- and/or ¹⁵N-labeled NTPs in the reaction mixture, the RNA polymerase synthesizes RNA molecules that are isotopically enriched.[12]

This approach offers precise control over the sequence and labeling pattern of the synthesized RNA. It is the method of choice for preparing labeled RNA for structural studies by NMR and for use as internal standards in quantitative mass spectrometry.[6][19]

Chemical Synthesis

Solid-phase chemical synthesis allows for the site-specific incorporation of stable isotopes into RNA oligonucleotides with high precision.[6][20][21] This method involves the sequential addition of phosphoramidite (B1245037) building blocks, which can be chemically synthesized to contain stable isotopes at specific atomic positions within the nucleobase or the ribose sugar.[6][22]

While generally limited to the synthesis of shorter RNA molecules (typically under 100 nucleotides), chemical synthesis provides unparalleled control over the placement of isotopic labels.[19] This is particularly advantageous for detailed NMR studies of RNA structure and dynamics, where selective labeling can help to resolve spectral overlap and simplify complex spectra.[6]

Analytical Techniques for Labeled RNA

The two primary analytical methods for studying isotopically labeled RNA are mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): MS is used to detect the mass difference between labeled and unlabeled RNA, allowing for their differentiation and quantification.[2][15] Techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to analyze complex mixtures of RNA, identify post-transcriptional modifications, and determine RNA turnover rates.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of RNA in solution.[1][23] The incorporation of ¹³C and ¹⁵N labels is often essential for resolving the complex NMR spectra of RNA molecules, enabling the assignment of resonances and the determination of structural restraints.[1][4][23]

Quantitative Data Presentation

The following tables summarize key quantitative data related to stable isotope labeling of RNA.

Table 1: Common Stable Isotopes and Their Properties

IsotopeNatural Abundance (%)Use in RNA Labeling
¹³C1.1MS, NMR
¹⁵N0.37MS, NMR
²H0.015NMR
¹⁸O0.2MS

Table 2: Isotopic Enrichment and Yields for Different Labeling Methods

Labeling MethodIsotopeOrganism/SystemIsotopic Enrichment (%)Typical YieldReference
Metabolic Labeling¹⁵NE. coli>98Variable (cell culture dependent)[10]
Metabolic Labeling¹³CS. cerevisiae>99Variable (cell culture dependent)[8]
In Vitro Transcription¹³C/¹⁵NT7 RNA Polymerase>95Up to 20 µg from 1 µg DNA[18][24]
Chemical Synthesis¹³CSolid-Phase>99 (at specific site)µmol scale[6]

Table 3: Mass Shift of Ribonucleosides upon Uniform Labeling

RibonucleosideUnlabeled Mass (Da)Uniformly ¹³C-labeled Mass (Da)Uniformly ¹⁵N-labeled Mass (Da)Uniformly ¹³C/¹⁵N-labeled Mass (Da)
Adenosine (A)267.1277.1272.1282.1
Guanosine (G)283.1293.1288.1298.1
Cytidine (C)243.1252.1246.1255.1
Uridine (U)244.1253.1246.1255.1

Note: Masses are for the monophosphate form and are approximate.[8]

Experimental Protocols

This section provides detailed methodologies for the key stable isotope labeling techniques.

Protocol 1: Metabolic Labeling of RNA in E. coli with ¹⁵N

Objective: To produce uniformly ¹⁵N-labeled RNA from E. coli for subsequent analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • MgSO₄, CaCl₂

  • Trace elements solution

  • Appropriate antibiotics

  • LB medium (for pre-culture)

  • Shaking incubator

  • Centrifuge and sterile centrifuge bottles

  • RNA extraction kit

Procedure:

  • Pre-culture: Inoculate a single colony of the E. coli strain into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.[3][11]

  • Starter Culture in Minimal Medium: The next day, inoculate 50 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight culture to an OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Adaptation to ¹⁵N Medium: Pellet the cells from the starter culture by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in 50 mL of M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source.

  • Main Culture: Inoculate 1 L of pre-warmed M9 minimal medium (with ¹⁵NH₄Cl) with the adapted starter culture to an initial OD₆₀₀ of ~0.05.

  • Growth and Harvest: Grow the culture at 37°C with vigorous shaking. Monitor the OD₆₀₀. When the desired cell density is reached (typically mid-log phase, OD₆₀₀ of 0.6-0.8), harvest the cells by centrifugation (6000 x g, 15 min, 4°C).[10]

  • RNA Extraction: Discard the supernatant and process the cell pellet immediately for RNA extraction using a standard protocol (e.g., hot phenol-chloroform extraction or a commercial RNA purification kit).

  • Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis. The isotopic enrichment can be determined by mass spectrometry analysis of digested RNA.

Protocol 2: In Vitro Transcription of Uniformly ¹³C/¹⁵N-Labeled RNA

Objective: To synthesize a specific RNA molecule with uniform ¹³C and ¹⁵N labeling for structural or quantitative studies.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target RNA sequence

  • T7 RNA polymerase

  • ¹³C/¹⁵N-labeled rNTPs (ATP, GTP, CTP, UTP)

  • Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or chromatography)

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following components on ice in the given order:

    • RNase-free water to a final volume of 20 µL

    • 5X Transcription Buffer: 4 µL

    • ¹³C/¹⁵N-rNTP mix (e.g., 25 mM each): 4 µL

    • Linear DNA template (0.5-1 µg): 1-2 µL

    • RNase inhibitor (40 U/µL): 1 µL

    • T7 RNA polymerase (50 U/µL): 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.[16]

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.[16]

  • RNA Purification: Purify the transcribed RNA using denaturing PAGE. This separates the full-length RNA product from shorter transcripts and unincorporated NTPs.

  • Elution and Desalting: Excise the band corresponding to the desired RNA from the gel. Elute the RNA from the gel slice using an appropriate elution buffer (e.g., 0.3 M sodium acetate). Desalt the purified RNA using a spin column or ethanol (B145695) precipitation.

  • Quantification and Storage: Determine the concentration of the labeled RNA using UV-Vis spectrophotometry. Store the RNA at -80°C.

Protocol 3: Solid-Phase Chemical Synthesis of Site-Specifically Labeled RNA

Objective: To synthesize an RNA oligonucleotide with a ¹³C label at a specific position.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • Standard phosphoramidites (A, G, C, U) with appropriate protecting groups

  • ¹³C-labeled phosphoramidite for the desired position

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents

  • Oxidizing agent

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonium hydroxide (B78521) and aqueous methylamine)

  • Purification system (e.g., HPLC)

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired sequence and specify the cycle for the incorporation of the ¹³C-labeled phosphoramidite.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[21][25]

    • Coupling: Activation of the incoming phosphoramidite (standard or labeled) and its coupling to the 5'-hydroxyl group of the growing RNA chain.[25]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[21]

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.[25]

  • Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support and all protecting groups on the nucleobases and phosphate backbone are removed by treatment with AMA.[20][22]

  • 2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a specific reagent such as triethylamine (B128534) trihydrofluoride.

  • Purification: The crude, labeled RNA oligonucleotide is purified by reverse-phase HPLC to isolate the full-length product.

  • Analysis and Quantification: The purity and identity of the labeled RNA are confirmed by mass spectrometry. The quantity is determined by UV-Vis spectrophotometry.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis start Start with cell culture labeling Introduce stable isotope-labeled precursors (e.g., 15N-NH4Cl, 13C-glucose) start->labeling growth Incubate for several generations labeling->growth harvest Harvest cells growth->harvest rna_extraction Extract total RNA harvest->rna_extraction digestion Digest RNA to nucleosides rna_extraction->digestion analysis Analyze by LC-MS or NMR digestion->analysis

Caption: Workflow for metabolic labeling of RNA in cell culture.

In_Vitro_Transcription_Workflow cluster_synthesis In Vitro Synthesis cluster_purification_analysis Purification & Analysis template Prepare DNA template (with T7 promoter) reaction Set up transcription reaction with labeled NTPs and T7 polymerase template->reaction incubation Incubate at 37°C reaction->incubation dnase DNase treatment incubation->dnase purification Purify RNA (e.g., denaturing PAGE) dnase->purification analysis Analyze by NMR or MS purification->analysis

Caption: Workflow for in vitro transcription of labeled RNA.

Chemical_Synthesis_Workflow start Start with solid support cycle Synthesis Cycle start->cycle deblock Deblocking (DMT removal) cycle->deblock 1 couple Coupling (add phosphoramidite) deblock->couple 2 cap Capping couple->cap 3 oxidize Oxidation cap->oxidize 4 oxidize->cycle Repeat for each nucleotide cleave Cleavage & Deprotection oxidize->cleave purify HPLC Purification cleave->purify analyze MS Analysis purify->analyze

Caption: Workflow for solid-phase chemical synthesis of labeled RNA.

Applications in Research and Drug Development

Stable isotope labeling of RNA has a wide array of applications in both basic research and the development of RNA-based therapeutics.

  • Structural Biology: Uniform and site-specific labeling of RNA with ¹³C and ¹⁵N is crucial for determining the three-dimensional structures of RNA and RNA-protein complexes by NMR spectroscopy.[26]

  • RNA Dynamics and Folding: Isotope labeling enables the study of RNA conformational changes and folding pathways in real-time.

  • Epitranscriptomics: This technique is instrumental in the identification and quantification of post-transcriptional modifications in RNA, a field known as epitranscriptomics.[8]

  • Metabolomics: By tracing the incorporation of labeled precursors into RNA, researchers can elucidate the metabolic pathways of nucleotide biosynthesis and RNA turnover.[7][13]

  • Drug Discovery and Development: Stable isotope labeling is used to study the interaction of small molecule drugs with RNA targets and to assess the stability and metabolism of RNA-based therapeutics.[7]

Conclusion

Stable isotope labeling is a versatile and powerful technology that has significantly advanced our understanding of RNA biology. The choice of labeling strategy—metabolic, enzymatic, or chemical—depends on the specific research question and the desired level of control over the labeling pattern. Coupled with sensitive analytical techniques like mass spectrometry and NMR spectroscopy, stable isotope labeling provides unprecedented insights into the structure, function, and dynamics of RNA. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively implement these powerful techniques in their own work, paving the way for new discoveries in RNA science and the development of novel RNA-based therapies.

References

A Technical Guide to Site-Specific RNA Labeling Using Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of site-specific RNA labeling utilizing phosphoramidite (B1245037) chemistry. This powerful technique enables the precise introduction of functional and reporter groups into RNA molecules, facilitating in-depth studies of RNA structure, dynamics, and interactions, which are critical for advancing research and therapeutic development.

Core Principles of Phosphoramidite-Based RNA Labeling

The site-specific labeling of RNA is primarily achieved through solid-phase synthesis, a stepwise chemical process that builds an RNA molecule on a solid support. The core of this methodology is phosphoramidite chemistry, which involves a four-step cycle for each nucleotide addition.[1][2][3] This method allows for the incorporation of modified nucleotides, carrying specific labels, at any desired position within the RNA sequence.[4][5][6]

The key challenges in RNA synthesis, compared to DNA synthesis, are the presence of the 2'-hydroxyl group on the ribose sugar, which requires an additional protecting group to prevent unwanted side reactions.[7][8] The choice of this 2'-hydroxyl protecting group is crucial for the efficiency and yield of the synthesis.[9][10]

Two primary strategies are employed for introducing labels:

  • Direct Labeling: This approach uses a phosphoramidite monomer that is already conjugated to the desired label. This labeled phosphoramidite is then incorporated directly into the growing RNA chain during solid-phase synthesis.[11]

  • Post-Synthetic Labeling: In this method, a reactive functional group is introduced into the RNA molecule during synthesis using a modified phosphoramidite. After the synthesis is complete, the desired label, which is reactive towards the incorporated functional group, is chemically attached to the RNA.[12][13] This strategy is particularly useful for labels that may not be stable under the conditions of solid-phase synthesis.

Quantitative Data on RNA Labeling

The efficiency of site-specific RNA labeling can be influenced by several factors, including the choice of phosphoramidites, coupling reagents, and the nature of the label itself. The following tables summarize key quantitative data gathered from various studies.

ParameterValueContextReference
Coupling Efficiency (Standard Phosphoramidites) >99%Reverse-direction (5' to 3') synthesis of RNA oligonucleotides.[14]
>99%With 2'-O-TOM protecting groups.[9]
~97%For convertible Verdine's phosphoramidites with a 12-minute coupling time.[7]
Coupling Efficiency (Modified Phosphoramidites) >98%For a phosphoramidite containing a 4-(1,2,4-triazol-1-yl)-2-pyrimidon-1-yl-β-D-ribofuranoside convertible nucleoside.[7]
>90%For phosphoramidite derivatives of molecular probes during on-support labeling.[11]
Overall Yield (Post-Synthetic Modification) 20% - 65%For the introduction of N6-alkylated adenosines and 2-methylthioadenosines.[7]
Purification Yield 300 - 700 nmolFor 12-mer RNA oligonucleotides synthesized via solid-phase synthesis.[15]

Experimental Protocols

This section provides a detailed methodology for the site-specific labeling of an RNA oligonucleotide with a fluorescent dye using a commercially available dye-labeled phosphoramidite.

Materials
  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside pre-loaded.

  • Phosphoramidites:

    • Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., 5'-O-DMTr, 2'-O-TBDMS, and base-labile exocyclic amine protection).

    • Fluorescent dye-labeled phosphoramidite (e.g., Cy3 or Cy5 phosphoramidite).

  • Reagents for Solid-Phase Synthesis:

    • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Activator: 0.45 M 1H-Tetrazole in acetonitrile (B52724) or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile. 4,5-Dicyanoimidazole (DCI) can also be used for faster coupling.[1]

    • Capping solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.

    • Capping solution B: 16% 1-Methylimidazole in THF.

    • Oxidizing solution: 0.02 M Iodine in THF/water/pyridine.

    • Anhydrous acetonitrile for washing.

  • Cleavage and Deprotection Reagents:

    • Ammonia/methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine).

    • Triethylamine trihydrofluoride (TEA·3HF) or a fluoride-containing reagent for 2'-O-silyl group removal.

  • Purification Supplies:

Automated Solid-Phase Synthesis
  • Preparation:

    • Dissolve all standard and labeled phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[15]

    • Install the reagent bottles on an automated DNA/RNA synthesizer.

    • Program the desired RNA sequence into the synthesizer, specifying the cycle for the incorporation of the labeled phosphoramidite.

  • Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMTr protecting group from the support-bound nucleoside with the TCA solution.

    • Coupling: Activation of the incoming phosphoramidite with the activator solution and its subsequent reaction with the free 5'-hydroxyl group of the growing RNA chain. The coupling time for modified phosphoramidites may need to be extended.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the iodine solution.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMTr group is typically left on for purification purposes (trityl-on purification).

Cleavage and Deprotection
  • Cleavage from Support and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add the AMA solution and incubate at room temperature for the recommended time (e.g., 30 minutes) to cleave the RNA from the support and remove the exocyclic amine protecting groups.

  • 2'-Hydroxyl Deprotection:

    • Evaporate the AMA solution.

    • Resuspend the pellet in a fluoride-containing solution (e.g., TEA·3HF) and incubate as required to remove the 2'-O-silyl protecting groups.

Purification
  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Load the deprotected RNA sample onto a high-percentage denaturing polyacrylamide gel.

    • Run the gel until the desired separation is achieved.

    • Visualize the RNA bands by UV shadowing.

    • Excise the band corresponding to the full-length, labeled RNA.

    • Elute the RNA from the gel slice using an appropriate elution buffer.

    • Desalt the eluted RNA using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, the RNA can be purified by reverse-phase HPLC.

    • If the trityl group was left on, the full-length product will be retained more strongly on the column, allowing for separation from truncated sequences.

    • After purification, the DMTr group is removed by treatment with an acid (e.g., 80% acetic acid).

Characterization
  • Quantification: Determine the concentration of the purified labeled RNA using UV-Vis spectrophotometry at 260 nm.

  • Mass Spectrometry: Confirm the identity and purity of the final product by MALDI-TOF or ESI mass spectrometry.

Visualizations

Signaling Pathways and Workflows

Solid_Phase_RNA_Synthesis_Workflow cluster_cycle Synthesis Cycle start Start: CPG Solid Support with first nucleoside deblocking 1. Deblocking (Removal of 5'-DMTr) start->deblocking coupling 2. Coupling (Addition of next phosphoramidite) deblocking->coupling capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat n-1 times oxidation->repeat cleavage Cleavage from Solid Support oxidation->cleavage repeat->deblocking deprotection Global Deprotection cleavage->deprotection purification Purification (PAGE or HPLC) deprotection->purification end Final Labeled RNA purification->end labeled_amidite Labeled Phosphoramidite labeled_amidite->coupling

Caption: Workflow for solid-phase synthesis of site-specifically labeled RNA.

Labeling_Strategies cluster_direct Direct Labeling cluster_postsynthetic Post-Synthetic Labeling dl_start Labeled Phosphoramidite dl_synthesis Solid-Phase Synthesis dl_start->dl_synthesis dl_end Directly Labeled RNA dl_synthesis->dl_end psl_start Phosphoramidite with Reactive Group psl_synthesis Solid-Phase Synthesis psl_start->psl_synthesis psl_rna RNA with Reactive Group psl_synthesis->psl_rna psl_reaction Chemical Ligation psl_rna->psl_reaction psl_label Reactive Label psl_label->psl_reaction psl_end Post-Synthetically Labeled RNA psl_reaction->psl_end

Caption: Comparison of direct and post-synthetic RNA labeling strategies.

Conclusion

Site-specific labeling of RNA using phosphoramidites is an indispensable tool in modern molecular biology and drug development. The ability to introduce a wide variety of labels with high precision allows for detailed investigations into the intricate world of RNA. While the synthesis of long RNA molecules remains a challenge, ongoing advancements in phosphoramidite chemistry and purification techniques continue to expand the possibilities of this powerful technology. This guide provides a foundational understanding and practical framework for researchers looking to employ site-specific RNA labeling in their work.

References

An In-depth Technical Guide to rU Phosphoramidite-¹³C₂,d₁ for Advanced RNA Structure and Dynamics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of dual-labeled rU (uridine) phosphoramidite (B1245037), specifically with two ¹³C atoms and one deuterium (B1214612) atom (rU Phosphoramidite-¹³C₂,d₁), for the detailed analysis of RNA structure, dynamics, and interactions. The site-specific incorporation of these stable isotopes offers unparalleled insights at an atomic level, surmounting common challenges in the study of RNA, particularly for larger molecules and complex systems.[1][2][3][4]

Core Principles and Advantages

The chemical synthesis of RNA oligonucleotides using phosphoramidite chemistry allows for the precise, position-specific introduction of isotopically labeled nucleosides.[1] This method is advantageous over enzymatic approaches which are more suited for uniform labeling. Site-specific labeling with ¹³C and deuterium is instrumental in simplifying complex Nuclear Magnetic Resonance (NMR) spectra, resolving resonance ambiguities, and enabling the study of local conformational dynamics crucial for understanding biological function and drug interactions.[1][5]

The use of a dual ¹³C₂,d₁ label on the uridine (B1682114) base offers several key benefits:

  • Reduced Spectral Complexity : Deuteration at specific positions simplifies ¹H NMR spectra by removing certain proton signals, which in turn reduces spectral crowding and narrows the lines of remaining proton signals.[6]

  • Enhanced NMR Sensitivity : The presence of ¹³C allows for the use of powerful heteronuclear NMR experiments, which offer higher resolution and sensitivity compared to homonuclear ¹H NMR.

  • Probing Dynamics : The isolated ¹³C spins are excellent probes for studying molecular motions over a wide range of timescales using techniques like relaxation dispersion NMR.[7][8]

  • Accurate Quantification in Mass Spectrometry : The defined mass shift allows for precise quantification of RNA and its modifications in complex biological mixtures.[9][10]

Synthesis of rU Phosphoramidite-¹³C₂,d₁

A combined chemo-enzymatic and chemical synthesis approach is employed to produce atom-specifically labeled uridine phosphoramidites, such as [1',6-¹³C₂, 5-²H]-uridine phosphoramidite.[2][3][11][12] This methodology allows for the precise placement of isotopic labels on both the ribose and the nucleobase.

Experimental Protocol: Synthesis of [1',6-¹³C₂, 5-²H]-uridine Phosphoramidite

This protocol is adapted from established methods for synthesizing atom-specifically labeled phosphoramidites.[2][3][11][12]

Basic Protocol 1: Synthesis of the Ribonucleoside [2][3]

  • Enzymatic Synthesis of Labeled Uridine :

    • A reaction mixture is prepared containing [1-¹³C]-D-Ribose, [6-¹³C, 5-²H]-uracil, and a cocktail of enzymes including ribokinase (RK), phosphoribosyl pyrophosphate synthetase (PRPPS), and uracil (B121893) phosphoribosyl transferase (UPRT).

    • The reaction is incubated to produce the labeled uridine monophosphate.

    • The monophosphate is then dephosphorylated to yield the desired [1'-¹³C, 6-¹³C, 5-²H]-uridine.

  • Purification :

    • The crude labeled uridine is purified using boronate affinity chromatography followed by column chromatography.

Basic Protocol 2: Synthesis of the Phosphoramidite [2][3]

  • 5'-O-DMT Protection : The 5'-hydroxyl group of the labeled uridine is protected with a dimethoxytrityl (DMT) group.

  • 2'-O-Protection : The 2'-hydroxyl group is protected, for example with a cyanoethoxymethyl (CEM) group, which is particularly suitable for the synthesis of long RNA oligonucleotides (>60 nucleotides).[1][3][11]

  • Phosphitylation : The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final rU phosphoramidite-¹³C₂,d₁.

  • Purification and Characterization : The final product is purified by silica (B1680970) gel chromatography and characterized by ³¹P NMR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]

Incorporation into RNA via Solid-Phase Synthesis

The synthesized labeled phosphoramidite is incorporated into a target RNA sequence using an automated DNA/RNA synthesizer. The process follows the standard phosphoramidite solid-phase synthesis cycle.

Experimental Workflow: Solid-Phase RNA Synthesis

G Workflow for Solid-Phase RNA Synthesis with Labeled Phosphoramidites cluster_synthesis Automated Synthesis Cycle deblocking 1. Deblocking: Removal of 5'-DMT group coupling 2. Coupling: Addition of rU Phosphoramidite-¹³C₂,d₁ deblocking->coupling Activated support capping 3. Capping: Acetylation of unreacted 5'-OH groups coupling->capping Chain elongation oxidation 4. Oxidation: Conversion of phosphite (B83602) to phosphate capping->oxidation Prevents side products oxidation->deblocking Ready for next cycle cleavage 5. Cleavage and Deprotection: Release of RNA from support and removal of protecting groups oxidation->cleavage start Start with solid support (e.g., CPG) start->deblocking purification 6. Purification: e.g., HPLC or PAGE cleavage->purification final_rna Final Labeled RNA Oligonucleotide purification->final_rna

Automated solid-phase synthesis cycle for incorporating labeled phosphoramidites.

Applications in RNA Structure and Dynamics Analysis

NMR Spectroscopy

Site-specifically labeled RNA is a powerful tool for NMR-based structural and dynamic studies. The introduction of ¹³C and deuterium labels helps to overcome the spectral overlap and line broadening issues that are common in NMR studies of RNA.[1][4][5]

Experimental Protocol: ¹³C Relaxation Dispersion NMR

This technique is used to study conformational exchange processes in RNA on the microsecond to millisecond timescale.[7][8]

  • Sample Preparation : The purified RNA containing the rU-¹³C₂,d₁ label is dissolved in a suitable NMR buffer (e.g., 50 mM sodium phosphate, pH 6.5, with 2.5 mM MgCl₂).[8]

  • NMR Data Acquisition : A series of 2D ¹H-¹³C HSQC spectra are acquired with a variable Carr-Purcell-Meiboom-Gill (CPMG) relaxation period.

  • Data Analysis : The effective transverse relaxation rate (R₂eff) is calculated for each CPMG frequency. The resulting relaxation dispersion profile is then fitted to a suitable model (e.g., a two-state exchange model) to extract kinetic and thermodynamic parameters of the exchange process.

Quantitative Data from NMR Studies

The following table summarizes typical quantitative data that can be obtained from ¹³C relaxation dispersion and longitudinal exchange NMR experiments on bistable RNA sequences.[7][8]

ParameterDescriptionTypical Value Range
k_ex (s⁻¹)The exchange rate between the two conformations.100 - 2000
p_A / p_B The populations of the two exchanging states.0.01 - 0.99
Δω (ppm)The chemical shift difference between the two states.0.5 - 5
ΔH (kcal/mol)The enthalpy difference between the conformers.5 - 20
ΔS (cal/mol·K)The entropy difference between the conformers.15 - 60
E_a (kcal/mol)The activation energy of the refolding process.10 - 25
Mass Spectrometry

Stable isotope labeling is a cornerstone for quantitative mass spectrometry. The known mass shift introduced by the ¹³C and deuterium labels allows the labeled RNA to be used as an internal standard for accurate quantification of its unlabeled counterpart in complex biological samples.[9]

Experimental Protocol: Quantitative Analysis of RNA Modifications

This workflow describes the use of labeled RNA to quantify modifications.[10]

  • Sample Preparation : A known amount of the ¹³C₂,d₁-labeled RNA is spiked into a biological sample containing the target RNA.

  • Enzymatic Digestion : The RNA mixture is digested into single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis : The digested nucleosides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Quantification : The ratio of the signal intensity of the labeled nucleoside to its unlabeled counterpart is used to determine the absolute quantity of the modified nucleoside in the original sample.

Quantitative Data from Mass Spectrometry

The following table illustrates how data from a mass spectrometry experiment can be presented to show the quantification of a modified nucleoside.

NucleosideMass (Unlabeled) (m/z)Mass (Labeled) (m/z)Peak Area Ratio (Labeled/Unlabeled)Absolute Quantity (pmol)
Uridine245.06248.07N/AN/A
Pseudouridine245.06247.071.2512.5
m⁶A282.11284.120.88.0

Application in Drug Development

The use of isotopically labeled RNA, such as that containing rU Phosphoramidite-¹³C₂,d₁, is highly relevant for the development of RNA-based therapeutics.

Logical Workflow for RNA Drug Discovery

G Workflow for RNA Drug Discovery Using Isotope Labeling cluster_dev Drug Development Pipeline synthesis Synthesis of ¹³C₂,d₁ labeled RNA therapeutic binding_studies NMR/MS analysis of drug-target interaction synthesis->binding_studies adme_studies ADME studies using labeled RNA binding_studies->adme_studies optimization Lead optimization based on structural and dynamic data adme_studies->optimization candidate Lead Candidate optimization->candidate target_id Target Identification target_id->synthesis

Application of labeled RNA in the drug discovery and development pipeline.

By incorporating stable isotopes, researchers can:

  • Characterize Drug-Target Interactions : NMR can be used to monitor changes in the structure and dynamics of both the RNA drug and its target upon binding.

  • Study ADME Properties : The labeled RNA can be traced in vivo to study its absorption, distribution, metabolism, and excretion (ADME), which are critical parameters for drug development.[13]

  • Optimize Drug Design : Detailed structural and dynamic information can guide the rational design of more effective and stable RNA therapeutics.[14]

Conclusion

The rU Phosphoramidite-¹³C₂,d₁ is a powerful and versatile tool for researchers in the field of RNA biology and drug development. Its use in conjunction with advanced analytical techniques like NMR and mass spectrometry provides high-resolution insights into RNA structure, dynamics, and interactions. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the implementation of this technology in cutting-edge research.

References

A Technical Guide to Isotope-Labeled rU Phosphoramidite-¹³C₂,d₁ for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling of oligonucleotides using phosphoramidite (B1245037) chemistry is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level.[1] The site-specific incorporation of stable isotopes such as ¹³C and deuterium (B1214612) (²H) into RNA sequences provides an invaluable tool for biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide provides an in-depth overview of the core principles, molecular data, experimental protocols, and applications of rU Phosphoramidite-¹³C₂,d₁, a specialized reagent for RNA synthesis.

Core Molecular Data

The precise molecular weight and formula of an isotopically labeled phosphoramidite are critical for quantitative applications like mass spectrometry and for ensuring accurate incorporation during synthesis. The data for rU Phosphoramidite-¹³C₂,d₁ is derived from the standard, unlabeled 5'-DMT-2'-O-TBDMS-rU-3'-CE Phosphoramidite, a common building block for RNA synthesis.[][3]

To determine the formula and weight of the labeled variant, the locations of the isotopic labels must be specified. A common and synthetically accessible labeling pattern involves introducing two ¹³C atoms into the ribose ring and one deuterium atom onto the uracil (B121893) base, for example, at the C5 position.[4][5]

The table below summarizes the calculated molecular data for this specific labeled phosphoramidite, contrasted with its unlabeled counterpart.

PropertyUnlabeled rU PhosphoramiditerU Phosphoramidite-¹³C₂,d₁ (Calculated)
Base Formula C₄₅H₆₁N₄O₉PSi[]¹²C₄₃¹³C₂H₆₀²H₁N₄O₉PSi
Molecular Weight 861.05 g/mol [][3][6]~864.06 g/mol
Labeling Natural Abundance2 x Carbon-13, 1 x Deuterium

Note: The calculated molecular weight is an approximation. The final exact mass depends on the specific positions of the isotopes and should be confirmed by mass spectrometry of the synthesized product.

Applications in Research and Drug Development

The introduction of stable isotopes into RNA oligonucleotides enables a range of advanced analytical techniques that are crucial for drug development and structural biology.

  • NMR Spectroscopy : Isotope labeling is a widely-used method to address challenges in NMR studies of RNA, such as narrow chemical shift dispersion and broad linewidths, which are particularly problematic in larger molecules.[5][7] Site-specific labeling with ¹³C and ²H simplifies complex spectra, resolves resonance assignment ambiguities, and allows for the study of local conformational dynamics that are critical for understanding biological function and drug interactions.[1][8] This technique is invaluable for studying RNA structure, folding, and interactions with therapeutic agents.[8][9]

  • Mass Spectrometry (MS) : Labeled oligonucleotides serve as ideal internal standards for quantitative MS-based assays. This is essential in pharmacokinetic and pharmacodynamic (PK/PD) studies to accurately measure the concentration of oligonucleotide therapeutics in biological matrices.

  • Drug Metabolism and ADME Studies : Investigating a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical part of development.[10] Incorporating stable isotopes allows researchers to trace the fate of an oligonucleotide drug and its metabolites within an organism, providing crucial data for safety and efficacy assessments.[10]

Experimental Protocols

Synthesis of Labeled Oligonucleotides

The primary method for creating custom-designed DNA and RNA sequences is solid-phase synthesis using phosphoramidite chemistry.[1][11] This automated, cyclical process allows for the precise, position-specific introduction of isotopically labeled nucleosides into a growing RNA chain.[1]

Core Principle : The synthesis is performed on a solid support (e.g., controlled pore glass) and involves a four-step cycle for the addition of each nucleotide.[11][12][13] The isotopically labeled rU phosphoramidite is used during the coupling step at the desired position in the sequence.

Key Experimental Steps :

  • Deblocking (Detritylation) : A mild acid removes the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support, exposing a hydroxyl group for the next reaction.[11]

  • Coupling : The labeled rU phosphoramidite is activated (commonly with tetrazole) and reacts with the exposed 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.[11]

  • Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.[13]

  • Oxidation : The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester, completing the cycle for that nucleotide addition.[13][14]

This cycle is repeated until the full-length oligonucleotide is assembled. Following synthesis, the RNA is cleaved from the solid support and all protecting groups are removed.[12][14]

Oligonucleotide_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle Deblock 1. Deblocking (DMT Removal) Couple 2. Coupling (Add Labeled Amidite) Deblock->Couple Cap 3. Capping (Terminate Failures) Couple->Cap Oxidize 4. Oxidation (Stabilize Linkage) Cap->Oxidize Oxidize->Deblock Repeat for next base Cleave Cleavage & Deprotection Oxidize->Cleave Final Cycle Complete Start Start: Solid Support with 1st Base Start->Deblock Purify Purification (e.g., HPLC) Cleave->Purify QC Final Labeled Oligonucleotide Purify->QC

Workflow for solid-phase synthesis of an isotope-labeled oligonucleotide.

Logical Pathway for Application in Drug Interaction Studies

The ultimate goal of synthesizing a labeled oligonucleotide is often to study its interaction with a target molecule, such as a protein or another nucleic acid. This provides high-resolution data on binding sites, conformational changes, and the mechanism of action for oligonucleotide-based therapeutics.

Drug_Interaction_Pathway node_process node_process node_material node_material node_analysis node_analysis node_result node_result A Synthesis of ¹³C₂,d₁ Labeled RNA B Purified Labeled RNA A->B D Incubation: RNA-Target Complex Formation B->D C Target Molecule (e.g., Protein, Drug) C->D E NMR Spectroscopy / Mass Spectrometry D->E F Structural & Dynamic Data E->F G Binding Site Mapping & Conformational Analysis E->G

Logical pathway from synthesis to analysis of drug-RNA interactions.

References

The Strategic Advantage of Deuterium in ¹³C-Labeled RNA for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structures and dynamics of biomolecules in solution. However, as the size of ribonucleic acid (RNA) molecules of interest grows, researchers are confronted with significant hurdles, primarily spectral complexity and unfavorable relaxation properties, which lead to broad linewidths and signal overlap.[1][2] A key strategy to surmount these challenges is the synergistic use of ¹³C isotopic labeling and deuterium (B1214612) (²H) enrichment. This technical guide provides a comprehensive overview of the pivotal role of deuterium in enhancing NMR studies of ¹³C-labeled RNA, offering insights into experimental strategies and the profound impact on spectral quality and structural analysis.

The Core Challenge: Size Limitations in RNA NMR

The inherent complexity of RNA molecules poses significant challenges for NMR-based structural determination. Unlike proteins, RNA has a lower proton density and less chemical shift dispersion, leading to severe resonance overlap, especially in larger constructs (over 50 nucleotides).[1][2] This spectral crowding is most pronounced in the ribose region, where the H2' to H5'/H5" protons resonate within a narrow chemical shift range.[1] Furthermore, as the molecular weight of an RNA molecule increases, its rotational correlation time slows down. This leads to faster transverse relaxation (T₂) rates, resulting in significant line broadening and a reduction in the efficiency of magnetization transfer in heteronuclear NMR experiments.[1]

Deuteration: A Multifaceted Solution

The substitution of protons (¹H) with deuterium (²H) in ¹³C-labeled RNA offers a powerful, multi-pronged approach to mitigate the challenges of size and spectral complexity. The primary benefits of deuteration can be categorized as follows:

  • Spectral Simplification: The most immediate effect of deuteration is the removal of ¹H resonances from the NMR spectrum at the deuterated positions.[1] This dramatically reduces spectral crowding, particularly in the dense ribose proton region, allowing for the resolution of individual signals that would otherwise be obscured.[1]

  • Reduction of Dipolar Relaxation: The replacement of protons with deuterons significantly diminishes ¹H-¹H dipolar coupling, a major contributor to transverse relaxation.[1] This leads to a decrease in the transverse relaxation rates (R₂) of the remaining protons, resulting in narrower linewidths and improved spectral resolution.[1]

  • Enhanced Coherence Transfer: The reduction in relaxation rates due to deuteration improves the efficiency of coherence transfer between nuclei in heteronuclear experiments (e.g., from C4' to ³¹P in HCP experiments).[1]

These advantages collectively push the size limit of RNA molecules amenable to high-resolution NMR analysis, making it possible to study RNAs well over 100 nucleotides.[1]

Quantitative Impact of Deuteration on NMR Parameters

The benefits of deuteration are not merely qualitative. The following table summarizes the quantitative improvements observed in NMR parameters upon deuteration of RNA.

ParameterNon-Deuterated ¹³C-Labeled RNADeuterated ¹³C-Labeled RNAFold ImprovementReference
H1' Linewidth ~25 Hz~18 Hz~1.4x narrower[1]
¹³CF TROSY Linewidth -1.5-2.2x narrower than anti-TROSY1.5-2.2x[3]
¹³CH TROSY Linewidth 3.7x narrower than anti-TROSY-3.7x[3]
¹³CF TROSY vs ¹³CH TROSY Linewidth -~2-fold sharper2x[3]
¹⁹FC TROSY vs ¹HC TROSY Linewidth -~2-fold larger0.5x[3]

Experimental Protocols: Preparing Deuterated, ¹³C-Labeled RNA

The preparation of specifically labeled RNA for NMR studies is a critical multi-step process. The most common and versatile method involves the enzymatic synthesis of deuterated and ¹³C-labeled nucleoside triphosphates (NTPs), followed by in vitro transcription.

Enzymatic Synthesis of Labeled NTPs

A robust method for producing specifically deuterated and ¹³C-labeled NTPs utilizes enzymes from the pentose-phosphate pathway and nucleotide biosynthesis and salvage pathways.[1][4] This approach offers high yields and the flexibility to create a wide variety of labeling patterns.

The general workflow is as follows:

  • Starting Material: The synthesis typically begins with an isotopically labeled form of glucose, such as [d₇, ¹³C₆]-D-glucose.[1]

  • Conversion to Ribose-5-phosphate: Enzymes of the pentose-phosphate pathway are used to convert the labeled glucose into labeled ribose-5-phosphate.[4]

  • Attachment of Nucleobase: Enzymes from nucleotide biosynthesis and salvage pathways then catalyze the attachment of the appropriate nucleobase (either labeled or unlabeled) to the labeled ribose-5-phosphate, ultimately forming the desired NTP.[4]

This enzymatic route can yield approximately 60 mg of NTP per gram of glucose, a yield comparable to isolation from E. coli grown on enriched media, but with the significant advantage of allowing for specific and non-uniform labeling patterns.[1][5] For instance, stereo-specific deuteration of the H5'' position can be achieved with high selectivity (>98%).[1][5]

In Vitro Transcription

Once the desired labeled NTPs are synthesized, they are used in an in vitro transcription reaction to produce the RNA of interest.

  • Transcription Reaction Mix: The reaction typically contains a DNA template for the target RNA, T7 RNA polymerase, and a mixture of the labeled and/or unlabeled NTPs.[1]

  • Reaction Conditions: Standard conditions often include a buffer (e.g., 40 mM Tris-HCl pH 8.0), MgCl₂, DTT, spermidine, and PEG 8000. For deuterated transcriptions, the concentration of NTPs and MgCl₂ may be adjusted.[1]

  • Purification: The synthesized RNA is then purified, commonly by polyacrylamide gel electrophoresis (PAGE), followed by electro-elution, ethanol (B145695) precipitation, and desalting.[1]

Visualizing the Workflow and its Impact

The following diagrams, generated using the DOT language, illustrate the experimental workflow for preparing labeled RNA and the resulting impact on NMR spectra.

experimental_workflow cluster_ntp_synthesis Enzymatic NTP Synthesis cluster_ivt In Vitro Transcription cluster_purification Purification Glucose Isotopically Labeled Glucose (e.g., d7-¹³C₆) R5P Labeled Ribose-5-Phosphate Glucose->R5P Pentose Phosphate Pathway Enzymes NTPs Deuterated, ¹³C-Labeled NTPs R5P->NTPs Nucleotide Biosynthesis/ Salvage Pathway Enzymes Labeled_RNA Labeled RNA NTPs->Labeled_RNA DNA_Template DNA Template DNA_Template->Labeled_RNA T7_Polymerase T7 RNA Polymerase T7_Polymerase->Labeled_RNA PAGE PAGE Labeled_RNA->PAGE Purified_RNA Purified Labeled RNA PAGE->Purified_RNA NMR NMR Analysis Purified_RNA->NMR NMR Spectroscopy

Experimental Workflow for Labeled RNA Preparation

spectral_simplification cluster_non_deuterated Non-Deuterated ¹³C-Labeled RNA Spectrum cluster_deuterated Deuterated ¹³C-Labeled RNA Spectrum Severe Overlap Crowded Ribose Region (H2' - H5'/H5") Ambiguous Assignment Difficult Resonance Assignment Severe Overlap->Ambiguous Assignment Broad Linewidths Fast T₂ Relaxation Broad Linewidths->Ambiguous Assignment Deuteration Deuteration Reduced Overlap Simplified Ribose Region (Removal of ¹H signals) Unambiguous Assignment Clear Resonance Assignment Reduced Overlap->Unambiguous Assignment Narrow Linewidths Slower T₂ Relaxation Narrow Linewidths->Unambiguous Assignment Deuteration->Reduced Overlap Leads to Deuteration->Narrow Linewidths Leads to

Impact of Deuteration on NMR Spectral Quality

Advanced NMR Techniques Enabled by Deuteration

The enhanced spectral quality afforded by deuteration opens the door to more sophisticated NMR experiments, such as Transverse Relaxation-Optimized Spectroscopy (TROSY), which are essential for studying very large biomolecules.

The Principle of TROSY

TROSY is a powerful NMR technique that significantly reduces linewidths for large molecules by taking advantage of the interference between two different relaxation mechanisms: dipole-dipole (DD) coupling and chemical shift anisotropy (CSA). In a standard NMR experiment, these two mechanisms contribute to the transverse relaxation, leading to broad signals. The TROSY experiment selectively detects the component of the signal where these two relaxation mechanisms effectively cancel each other out, resulting in a much sharper peak.[3]

Deuteration plays a crucial role in optimizing the TROSY effect in ¹³C-detected experiments on RNA. By replacing neighboring protons with deuterons, the ¹H-¹³C dipolar interactions are significantly reduced, which helps in fine-tuning the balance between the remaining dipolar interactions and the ¹³C CSA to achieve maximal line narrowing. The combination of ¹³C labeling and deuteration is therefore instrumental in applying TROSY to large RNA molecules.

trosy_principle cluster_relaxation Transverse Relaxation (T₂) Mechanisms cluster_standard_nmr Standard NMR cluster_trosy TROSY Experiment DD Dipole-Dipole (DD) Coupling Broad_Signal Broad Signal DD->Broad_Signal Contributes to CSA Chemical Shift Anisotropy (CSA) CSA->Broad_Signal Contributes to Cancellation Destructive Interference between DD and CSA Sharp_Signal Sharp Signal Cancellation->Sharp_Signal Results in Deuteration Deuteration Deuteration->Cancellation Optimizes

The Principle of Transverse Relaxation-Optimized Spectroscopy (TROSY)

Applications in Structural Biology and Drug Discovery

The ability to obtain high-resolution NMR data on large, ¹³C-labeled and deuterated RNAs has profound implications for structural biology and drug development.

  • Precise Structure Determination: The wealth of unambiguous distance and torsion angle restraints that can be obtained from high-quality NMR spectra of deuterated RNAs allows for the calculation of accurate and high-resolution 3D structures. For instance, stereospecific deuteration of the H5'' position provides an immediate and unambiguous assignment of the H5' resonances, giving direct access to the β and γ torsion angles, which are critical for defining the RNA backbone conformation.[1][5]

  • Understanding RNA Dynamics: NMR is unique in its ability to probe the dynamic nature of biomolecules. Deuteration and ¹³C-labeling facilitate relaxation dispersion and other NMR experiments that can characterize the conformational exchange processes that are often central to RNA function.

  • Fragment-Based Drug Discovery: The enhanced sensitivity and resolution of NMR spectra for deuterated, ¹³C-labeled RNAs are invaluable for fragment-based drug discovery. NMR can be used to screen for small molecule fragments that bind to a target RNA and to map their binding sites, providing a starting point for the development of more potent and specific therapeutic agents.

Conclusion

The strategic incorporation of deuterium into ¹³C-labeled RNA is an indispensable tool for modern NMR spectroscopy. By simplifying complex spectra, reducing relaxation-induced line broadening, and enabling advanced techniques like TROSY, deuteration pushes the boundaries of the size and complexity of RNA molecules that can be studied at atomic resolution. The detailed structural and dynamic information gleaned from these studies is crucial for unraveling the intricate mechanisms of RNA function and for accelerating the discovery of novel RNA-targeted therapeutics. As the field of RNA biology continues to expand, the synergy between ¹³C-labeling and deuteration will undoubtedly remain a cornerstone of high-resolution structural analysis.

References

A Comprehensive Technical Guide to rU Phosphoramidite-¹³C₂,d₁: Identification, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isotopically labeled rU Phosphoramidite (B1245037), focusing on rU Phosphoramidite-¹³C₂,d₁. While a specific CAS number for a compound ambiguously described as "rU Phosphoramidite-¹³C₂,d₁" is not indexed in public databases, this guide centers on a closely related and well-characterized molecule: DMT-2′O-TBDMS-rU-6-¹³C,5-d phosphoramidite . This document will also cover the synthesis and applications of similar compounds, such as [1',6-¹³C₂, 5-²H]-uridine phosphoramidite , to provide a comprehensive resource.

The site-specific incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H or d) into oligonucleotides is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level.[1] This guide details the core principles, experimental protocols, and applications of this technology in research and drug development.

Compound Identification and Properties

While a dedicated CAS number for "rU Phosphoramidite-¹³C₂,d₁" is not available, we can reference the specifications of a structurally similar and commercially available analog, DMT-2′O-TBDMS-rU-6-¹³C,5-d phosphoramidite . For context, the unlabeled version, rU Phosphoramidite, has the CAS number 118362-03-1.[2][3][4]

Table 1: Chemical Identifiers and Properties of DMT-2′O-TBDMS-rU-6-¹³C,5-d phosphoramidite

PropertyValue
Synonym N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine-6-¹³C,5-d, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
MDL Number MFCD31807344
Empirical Formula ¹³CC₄₄DH₆₀N₄O₉PSi
Molecular Weight 863.05
Isotopic Purity ≥98 atom % D, ≥98 atom % ¹³C
Physical Form Powder
Storage Temperature −20°C

Table 2: Physicochemical Properties of Unlabeled rU Phosphoramidite (CAS: 118362-03-1)

PropertyValue
Molecular Formula C₄₅H₆₁N₄O₉PSi[2]
Molecular Weight 861.1[2]
Purity ≥98%[2]
Solubility DMSO: ≥10 mg/mL, Ethanol: 1-10 mg/mL[2]
Physical Form Solid[2]

Core Principles of Isotopic Labeling with Phosphoramidites

The chemical synthesis of oligonucleotides via the phosphoramidite method allows for the precise, site-specific introduction of isotopically labeled nucleosides into a growing DNA or RNA chain.[1] This method is advantageous over enzymatic approaches, which are better suited for uniform labeling.[1] The ability to introduce labels at specific sites simplifies complex NMR spectra and aids in resolving resonance assignment ambiguities.[1]

The solid-phase synthesis of oligonucleotides is a cyclical process involving four main steps: de-blocking, coupling, capping, and oxidation.[1] A stable isotope-labeled phosphoramidite is introduced during the coupling step at the desired position in the sequence.[1]

Experimental Protocols

A combined enzymatic and chemical synthesis approach has been described for a 2'-O-cyanoethoxymethyl (CEM) protected [1',6-¹³C₂, 5-²H]-uridine phosphoramidite.[5][6] The CEM protecting group is particularly useful for the efficient solid-phase synthesis of long (>60 nucleotides) RNA molecules with good yield and purity.[5][6]

Basic Protocol 1: Synthesis of the Ribonucleoside This part of the protocol typically involves enzymatic reactions to couple a chemically synthesized nucleobase with a specifically ¹³C-labeled ribose, followed by chemical modifications to prepare the nucleoside for the subsequent phosphoramidite synthesis.[6]

Basic Protocol 2: Synthesis of the Ribonucleoside Phosphoramidite This stage involves the chemical addition of the phosphoramidite moiety to the labeled nucleoside, preparing it for use in automated solid-phase oligonucleotide synthesis.[5][6]

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C label using an automated DNA/RNA synthesizer.[1]

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate protecting groups.

  • Isotopically labeled rU phosphoramidite (e.g., DMT-2′O-TBDMS-rU-6-¹³C,5-d phosphoramidite).

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping reagents.

  • Oxidizing solution.

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine mixture).

Procedure:

  • Initialization: The synthesizer is programmed with the desired oligonucleotide sequence.

  • Cycle 1 (and subsequent cycles for unlabeled bases):

    • Deblocking: The 5'-DMT protecting group is removed from the solid support-bound nucleoside.

    • Coupling: The next phosphoramidite in the sequence is activated and coupled to the 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

  • Cycle for Labeled Base Insertion: At the desired position in the sequence, the isotopically labeled rU phosphoramidite is used during the coupling step.

  • Final Deblocking: The terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed.

  • Purification: The crude oligonucleotide is purified, typically by HPLC.

Isotopically labeled RNAs are crucial for NMR studies to determine their three-dimensional structures and dynamics.[7][8] Selective labeling simplifies spectra and allows for the measurement of specific nuclear Overhauser effects (NOEs) and scalar couplings, which are essential for structure calculation.

General NMR Protocol Outline:

  • Sample Preparation: The purified, labeled oligonucleotide is dissolved in a suitable NMR buffer.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC, NOESY) are performed. The ¹³C labeling allows for heteronuclear correlation experiments that resolve spectral overlap.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the oligonucleotide.

  • Structural and Dynamic Analysis: NOE-based distance restraints and other NMR parameters are used to calculate the 3D structure and analyze the dynamics of the molecule.

Mass spectrometry (MS) is a key analytical technique for verifying the molecular weight and purity of synthesized oligonucleotides.[9][10] For quantitative applications, such as in pharmacokinetic studies, a stable isotope-labeled version of the oligonucleotide can be used as an internal standard.[11]

General LC-MS/MS Protocol for Quantification:

  • Sample Preparation: A known amount of the stable isotope-labeled internal standard is added to the sample. The sample is then processed, for example, by solid-phase extraction, to remove interfering substances.[11]

  • LC Separation: The extracted sample is injected onto an HPLC system to separate the oligonucleotide from other components.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM).[11][12]

  • Quantification: The ratio of the signal from the analyte to that of the internal standard is used to determine the concentration of the analyte in the original sample.[11]

Visualizations

G cluster_synthesis Automated Synthesis Cycle start Start with Solid Support deblock 1. Deblocking (Remove DMT group) start->deblock couple 2. Coupling (Add Phosphoramidite) deblock->couple cap 3. Capping (Block unreacted ends) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize oxidize->deblock Next cycle cleave Cleavage & Deprotection oxidize->cleave Final cycle labeled_amidite Labeled rU Phosphoramidite-¹³C₂,d₁ labeled_amidite->couple Introduce at specific position purify Purification (HPLC) cleave->purify final_product Labeled Oligonucleotide purify->final_product

Caption: Workflow for solid-phase synthesis of a stable isotope-labeled oligonucleotide.

G cluster_synthesis Synthesis & Preparation cluster_analysis Analysis cluster_application Drug Development Stage synthesis Synthesize Labeled Oligonucleotide nmr Structural & Dynamic Studies (NMR) synthesis->nmr internal_standard Prepare Labeled Internal Standard lcms Quantitative Bioanalysis (LC-MS/MS) internal_standard->lcms target_validation Target Binding & Interaction nmr->target_validation pk_studies Pharmacokinetic (PK) Studies lcms->pk_studies

Caption: Application of labeled oligonucleotides in drug development.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of rU Phosphoramidite-¹³C₂,d₁ into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H or d), into RNA oligonucleotides is a powerful technique for investigating RNA structure, dynamics, and interactions at the atomic level.[1] Isotopic labeling provides an invaluable tool for biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), by simplifying complex spectra and enabling the study of local conformational dynamics crucial for understanding biological function and drug interactions.[1] This document provides a detailed protocol for the incorporation of rU Phosphoramidite-¹³C₂,d₁ into RNA using automated solid-phase synthesis.

The phosphoramidite (B1245037) method for oligonucleotide synthesis is a cyclical process involving four main chemical steps: de-blocking, coupling, capping, and oxidation.[1] To introduce an isotopically labeled nucleotide, a phosphoramidite building block containing the desired isotope is used during the coupling step at the specified position in the sequence.[1]

Quantitative Data Summary

The efficiency of RNA synthesis and the final yield of the desired oligonucleotide are influenced by several factors, including the choice of phosphoramidite chemistry, 2'-hydroxyl protecting groups, solid support, and activator.[2][3] The following tables summarize key quantitative data related to the performance of phosphoramidites in automated RNA synthesis.

Table 1: Typical Coupling Efficiencies for RNA Phosphoramidites

Phosphoramidite Type2'-OH Protecting GroupActivatorTypical Coupling Time (min)Stepwise Coupling Efficiency (%)Reference
Standard RNATBDMS (tert-butyldimethylsilyl)5-Ethylthio-1H-tetrazole (ETT)6>98[2][4]
Standard RNATOM (triisopropylsilyloxymethyl)5-Ethylthio-1H-tetrazole (ETT)6Slightly higher than TBDMS[2]
Fast Coupling RNAPrOM-2-5>99[5]

Note: Coupling efficiency is a critical factor in the synthesis of long oligonucleotides. A seemingly small decrease in efficiency can significantly reduce the yield of the full-length product.[6][7]

Table 2: Common Deprotection Conditions for RNA Oligonucleotides

StepReagentTemperature (°C)DurationPurposeReference
1. Cleavage and Base DeprotectionAmmonium (B1175870) hydroxide/methylamine (AMA) (1:1 v/v)6510-20 minCleavage from solid support and removal of base protecting groups[8][9]
2. 2'-OH Silyl Group Deprotection (TBDMS)Triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO652.5 hoursRemoval of the 2'-TBDMS protecting group[9]
2. 2'-OH Silyl Group Deprotection (TOM)Ammonium hydroxide/methylamine (AMA) (1:1 v/v)6510 minRemoval of the 2'-TOM protecting group[8]
Alternative Mild Base DeprotectionAqueous Ammonia / Ethanol (3:1)Room Temperature17 hoursFor sensitive modifications[8]

Experimental Protocols

The following protocols outline the key steps for incorporating rU Phosphoramidite-¹³C₂,d₁ into an RNA sequence via automated solid-phase synthesis.

Preparation of rU Phosphoramidite-¹³C₂,d₁

The synthesis of isotopically labeled phosphoramidites is a complex process that is typically performed by specialized chemical suppliers. The general strategy involves the synthesis of the labeled nucleoside ([¹³C₂,d₁]-uridine) followed by protection of the 5'-hydroxyl (with DMT), 2'-hydroxyl (e.g., with TBDMS or TOM), and subsequent phosphitylation of the 3'-hydroxyl to generate the phosphoramidite.[10][11]

Automated Solid-Phase RNA Synthesis

This protocol assumes the use of a standard automated oligonucleotide synthesizer.

Materials:

  • rU Phosphoramidite-¹³C₂,d₁ (dissolved in anhydrous acetonitrile)

  • Standard A, C, G, U RNA phosphoramidites

  • Solid support (e.g., CPG) functionalized with the first nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)[2]

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)[2]

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

Procedure:

  • Synthesizer Setup: Load the solid support column, all required phosphoramidites (including the labeled rU), and reagents onto the automated synthesizer.[1]

  • Sequence Programming: Program the desired RNA sequence into the synthesizer, specifying the cycle at which the rU Phosphoramidite-¹³C₂,d₁ should be incorporated.

  • Synthesis Cycle: The synthesis proceeds through a series of automated cycles, one for each nucleotide addition.[1]

    • De-blocking: The 5'-DMT protecting group is removed from the growing RNA chain on the solid support.

    • Coupling: The rU Phosphoramidite-¹³C₂,d₁ is activated by the activator and couples to the 5'-hydroxyl of the growing chain. A longer coupling time (e.g., 6 minutes) is generally recommended for RNA synthesis to ensure high efficiency.[2]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

Cleavage and Deprotection

Following synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a vial.

    • Add a solution of ammonium hydroxide/methylamine (AMA) (1:1 v/v).[8]

    • Incubate at 65°C for 10-20 minutes.

    • Cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

  • 2'-Hydroxyl Deprotection (for TBDMS protected amidites):

    • Resuspend the dried oligonucleotide in anhydrous DMSO.

    • Add triethylamine trihydrofluoride (TEA·3HF).

    • Incubate at 65°C for 2.5 hours.[9]

    • Quench the reaction by adding a suitable quenching buffer.

Purification of the Labeled RNA

The crude, deprotected RNA oligonucleotide should be purified to remove truncated sequences and other impurities. Common purification methods include:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

  • High-Performance Liquid Chromatography (HPLC) (ion-exchange or reverse-phase)

  • Cartridge-based purification

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Deblocking De-blocking (DMT Removal) Coupling Coupling with rU Phosphoramidite-¹³C₂,d₁ Deblocking->Coupling Repeat for each nucleotide Capping Capping Coupling->Capping Repeat for each nucleotide Oxidation Oxidation Capping->Oxidation Repeat for each nucleotide Oxidation->Deblocking Repeat for each nucleotide Cleavage Cleavage from Solid Support Oxidation->Cleavage Completed Synthesis Deprotection Base and 2'-OH Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification FinalProduct FinalProduct Purification->FinalProduct Final Labeled RNA

Caption: Workflow for incorporating rU Phosphoramidite-¹³C₂,d₁ into RNA.

Incorporation of rU Phosphoramidite-¹³C₂,d₁ into an RNA Strand

Caption: Diagram of rU Phosphoramidite-¹³C₂,d₁ incorporation into an RNA strand.

References

Application Note: Automated Solid-Phase Synthesis of RNA Oligonucleotides using rU Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H or d), into RNA oligonucleotides is a powerful technique for investigating RNA structure, dynamics, and interactions.[1][2][3] These isotopically labeled RNAs are particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy, as they help to simplify complex spectra and overcome issues of resonance overlap, especially in larger RNA molecules.[1][2][3][4] The rU Phosphoramidite-¹³C₂,d₁ is a specialized building block for automated solid-phase synthesis, enabling the precise introduction of a uridine (B1682114) nucleotide with two ¹³C atoms and one deuterium atom at specific locations. This application note provides a detailed protocol for the use of rU Phosphoramidite-¹³C₂,d₁ in automated solid-phase RNA synthesis, along with expected outcomes and troubleshooting guidelines.

Product Description

  • Product Name: 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-[1',6-¹³C₂, 5-d₁]-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

  • Abbreviation: rU Phosphoramidite-¹³C₂,d₁

  • Chemical Formula: C₅₀H₆₈N₄O₉PSi (with isotopic labels)

  • Molecular Weight: Approx. 955.15 g/mol (will vary slightly based on isotopic purity)

  • Appearance: White to off-white powder

  • Solubility: Soluble in anhydrous acetonitrile (B52724)

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Avoid moisture.

Applications

The primary application for RNA oligonucleotides synthesized with rU Phosphoramidite-¹³C₂,d₁ is in high-resolution NMR spectroscopy for the study of:

  • RNA Structure Determination: Simplification of NMR spectra allows for unambiguous resonance assignment.[1]

  • RNA Dynamics: Probing conformational changes and molecular motions on a wide range of timescales.

  • RNA-Ligand Interactions: Characterizing the binding interfaces and conformational changes upon interaction with proteins, small molecules, or other nucleic acids.

  • Mass Spectrometry-based Assays: The defined mass shift can be used as an internal standard for quantitative analysis of RNA.

Quantitative Data

The efficiency of incorporating modified phosphoramidites is critical for the synthesis of high-quality, full-length oligonucleotides. While data for the specific rU Phosphoramidite-¹³C₂,d₁ is not widely published, the following tables provide representative data for the incorporation of similarly modified or specialized RNA phosphoramidites during automated solid-phase synthesis. These values serve as a benchmark for expected performance.

Table 1: Representative Coupling Efficiencies

Phosphoramidite (B1245037) TypeStandard Unmodified RNAModified/Isotopically Labeled RNA
Average Stepwise Coupling Efficiency >99.0%98.0 - 99.5%
Activator 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)
Coupling Time 60 - 120 seconds180 - 600 seconds

Note: Coupling efficiency for modified phosphoramidites can be sequence-dependent and may require optimization of coupling time.[] It is recommended to perform a trityl cation release monitoring to assess the actual coupling efficiency.

Table 2: Expected Yield of a 25-mer RNA Oligonucleotide

ParameterDMT-ON Purification
Synthesis Scale 1.0 µmol
Expected Final Yield (OD₂₆₀) 20 - 50
Expected Final Yield (nmol) ~20 - 50 nmol
Purity (HPLC or CGE) >85% (for full-length product)

Experimental Protocols

This section details the protocol for using rU Phosphoramidite-¹³C₂,d₁ on a standard automated DNA/RNA synthesizer.

Reagent Preparation
  • Phosphoramidite Solution: Allow the rU Phosphoramidite-¹³C₂,d₁ vial to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Use a syringe to transfer the solvent and ensure the vial is sealed under an inert atmosphere.

  • Standard Reagents: Prepare all other necessary reagents (activator, capping reagents, oxidizer, deblock solution) according to the synthesizer manufacturer's recommendations for standard RNA synthesis.

Automated Synthesis Cycle

The synthesis is performed in the 3' to 5' direction. The following is a typical four-step cycle for each nucleotide addition.

  • Step 1: Deblocking (Detritylation)

    • The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Step 2: Coupling

    • The rU Phosphoramidite-¹³C₂,d₁ solution is mixed with an activator (e.g., 0.25 M DCI or 0.25 M ETT) and delivered to the synthesis column.

    • Crucial Point: For isotopically labeled and other modified phosphoramidites, an extended coupling time is recommended to ensure high efficiency. A coupling time of 3-5 minutes is a good starting point.

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion mutants in subsequent cycles.

  • Step 4: Oxidation

    • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in a mixture of THF, pyridine, and water.

These four steps are repeated for each nucleotide in the desired sequence.

Cleavage and Deprotection

This is a multi-step process to release the synthesized RNA from the solid support and remove all remaining protecting groups.

  • Cleavage from Support & Base Deprotection:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v).

    • Incubate at 65°C for 20 minutes. This cleaves the RNA from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

    • Cool the vial and centrifuge to pellet the support. Carefully transfer the supernatant containing the RNA to a new tube.

  • 2'-Hydroxyl (TBDMS) Deprotection:

    • Evaporate the AMA solution to dryness.

    • Resuspend the pellet in 100 µL of anhydrous N,N-Dimethylformamide (DMF) or DMSO.

    • Add 125 µL of triethylamine (B128534) trihydrofluoride (TEA·3HF).

    • Incubate at 65°C for 2.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer as recommended by reagent suppliers.

Purification and Analysis

The crude, deprotected RNA should be purified to remove truncated sequences and residual salts.

  • Desalting: Use a size-exclusion column (e.g., Sephadex G-25) to remove small molecules.

  • Purification: For high-purity RNA, purification by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) is recommended.

  • Analysis: The purity and integrity of the final RNA product should be verified by analytical HPLC, capillary gel electrophoresis (CGE), and mass spectrometry (e.g., ESI-MS) to confirm the correct mass, including the incorporated isotopic labels.

Visualizations

Automated RNA Synthesis Cycle

The following diagram illustrates the four key steps in the automated solid-phase synthesis cycle for incorporating a phosphoramidite.

RNA_Synthesis_Cycle cluster_0 Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step cycle of automated solid-phase RNA synthesis.

Overall Experimental Workflow

This diagram outlines the complete workflow from receiving the phosphoramidite to the final analysis of the labeled RNA.

Experimental_Workflow start rU Phosphoramidite-¹³C₂,d₁ reagent_prep Reagent Preparation (0.1 M in MeCN) start->reagent_prep synthesis Automated Solid-Phase Synthesis (Extended Coupling) reagent_prep->synthesis deprotection Cleavage & Deprotection (AMA and TEA·3HF) synthesis->deprotection purification Purification (HPLC or PAGE) deprotection->purification analysis Quality Control & Analysis (MS, CGE) purification->analysis application Downstream Application (e.g., NMR Spectroscopy) analysis->application

References

Applications of rU Phosphoramidite-¹³C₂,d₁ in RNA Structural Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA structure and dynamics is crucial for understanding its diverse biological roles and for the development of RNA-targeted therapeutics. Isotopic labeling of RNA, followed by analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides unparalleled insights at the atomic level. The use of site-specifically labeled ribonucleoside phosphoramidites in solid-phase RNA synthesis allows for the introduction of stable isotopes at desired positions within an RNA molecule. This application note details the uses and protocols for rU Phosphoramidite-¹³C₂,d₁ , a uridine (B1682114) phosphoramidite (B1245037) isotopically enriched with two carbon-13 atoms and one deuterium (B1214612) atom, in the field of RNA structural biology.

While the precise positions of the ¹³C and ²H labels in "rU Phosphoramidite-¹³C₂,d₁" can be varied to probe different aspects of RNA structure and dynamics, a common and highly useful labeling scheme is [1',6-¹³C₂, 5-²H]-uridine phosphoramidite . This specific labeling pattern is particularly advantageous for NMR studies as it introduces isolated spin systems, which simplifies complex spectra and enables advanced dynamics experiments.[1][2]

Key Applications

The incorporation of rU Phosphoramidite-¹³C₂,d₁ into RNA oligonucleotides offers several key advantages for structural biology studies:

  • Simplification of NMR Spectra: The primary application of this labeled phosphoramidite is in NMR spectroscopy. RNA molecules, especially larger ones, suffer from severe spectral overlap due to the limited chemical shift dispersion of standard nucleotides.[3] Site-specific labeling with ¹³C and ²H helps to alleviate this problem by reducing the number of proton signals and creating isolated ¹³C-¹H spin pairs.[4] This "spectral editing" allows for the unambiguous assignment of resonances that would otherwise be unresolvable.[5]

  • Probing RNA Dynamics: The specific labeling pattern enables the use of advanced NMR experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion.[4] These experiments are powerful tools for characterizing transient, sparsely populated conformational states of RNA that are often involved in biological function. The isolated ¹³C spins serve as sensitive probes for microsecond to millisecond timescale dynamics without the complications of homonuclear scalar couplings.[1]

  • Structural Studies of Large RNAs and RNA-Protein Complexes: The efficient solid-phase synthesis of large RNAs (>60 nucleotides) is possible with appropriately protected phosphoramidites.[1][2] The use of rU Phosphoramidite-¹³C₂,d₁ in such syntheses facilitates the structural determination of large RNA molecules and their complexes with proteins, where spectral complexity is a major hurdle.[6]

  • Mass Spectrometry Analysis: While NMR is the primary application, isotopically labeled RNA can also serve as an internal standard in mass spectrometry-based quantitative studies.[7][8][9] The known mass shift introduced by the ¹³C and ²H labels allows for the precise quantification of RNA modifications or the differentiation of sequence isomers.[10]

Data Presentation

The quantitative data obtained from NMR experiments using rU Phosphoramidite-¹³C₂,d₁ labeled RNA is typically presented in tabular format for clear comparison. Below are examples of how such data might be structured.

Table 1: Example ¹³C and ¹H Chemical Shifts for a [1',6-¹³C₂, 5-²H]-Uridine Labeled RNA

Residue¹³C Nucleus¹³C Chemical Shift (ppm)¹H Nucleus¹H Chemical Shift (ppm)
U10C1'92.5H1'5.85
C6141.2H67.60
U25C1'91.8H1'5.79
C6140.9H67.55

Note: Chemical shifts are highly dependent on the local structure and environment of the nucleotide within the RNA.

Table 2: Example Relaxation Dispersion Data for a Labeled Uridine Residue

CPMG Field (Hz)R₂eff (s⁻¹) for U10 C6R₂eff (s⁻¹) for U25 C6
5015.212.1
10018.512.3
20025.812.5
40030.112.6
80028.912.4
100027.512.5

Note: An increase in the effective transverse relaxation rate (R₂eff) at specific CPMG field strengths is indicative of chemical exchange processes.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA incorporating rU Phosphoramidite-¹³C₂,d₁

This protocol outlines the general steps for incorporating the labeled phosphoramidite into an RNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

  • rU Phosphoramidite-¹³C₂,d₁ (with appropriate protecting groups, e.g., 2'-O-TBDMS or 2'-O-TOM)[4][]

  • Standard RNA phosphoramidites (A, C, G)

  • Solid support (e.g., CPG) functionalized with the first nucleoside

  • Activator (e.g., DCI or ETT)

  • Oxidizing agent (e.g., iodine solution)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking agent (e.g., dichloroacetic acid in dichloromethane)

  • Ammonia (B1221849)/methylamine (B109427) solution for deprotection and cleavage

  • Triethylamine (B128534) trihydrofluoride for 2'-O-silyl deprotection

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired sequence, ensuring the correct bottle position for the rU Phosphoramidite-¹³C₂,d₁.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing chain. b. Coupling: Activation of the phosphoramidite (standard or labeled) and its coupling to the 5'-hydroxyl of the growing chain. c. Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: a. After the final cycle, the solid support is treated with a mixture of ammonia and methylamine to cleave the RNA from the support and remove the base-protecting groups. b. The 2'-O-silyl protecting groups are removed by treatment with triethylamine trihydrofluoride.

  • Purification: The crude RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: The purified RNA is desalted and its concentration is determined by UV-Vis spectrophotometry.

Protocol 2: NMR Data Acquisition for a ¹³C-labeled RNA

This protocol provides a general workflow for acquiring NMR data on an RNA sample containing a ¹³C-labeled uridine.

Materials:

  • Purified, desalted, and lyophilized ¹³C-labeled RNA sample

  • NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5)

  • 99.9% D₂O

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation: Dissolve the lyophilized RNA in the NMR buffer to the desired concentration (typically 0.1-1.0 mM). For experiments in D₂O, lyophilize the sample from D₂O multiple times to exchange labile protons.

  • Spectrometer Setup: Tune and match the probe for ¹H, ¹³C, and ¹⁵N (if applicable) frequencies. Optimize shim values for a homogeneous magnetic field.

  • ¹H-¹³C HSQC Experiment: a. Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the chemical shifts of ¹³C nuclei with their directly attached protons. b. The ¹³C-labeled uridine residues will give rise to specific cross-peaks in the spectrum, for example, correlating the C1' with H1' and C6 with H6.

  • NOESY Experiments: a. To obtain distance restraints for structure calculation, acquire isotope-edited NOESY experiments. For example, a ¹³C-edited NOESY will show NOEs involving protons attached to the labeled ¹³C atoms.[5]

  • Relaxation Dispersion Experiments (for dynamics): a. If studying conformational dynamics, acquire a series of ¹³C CPMG relaxation dispersion experiments. b. These are typically 2D experiments where the intensity of the ¹³C-labeled uridine cross-peak is measured as a function of the CPMG pulse frequency. c. The data is then fit to appropriate models to extract kinetic and thermodynamic parameters of the exchange process.

Visualizations

Experimental Workflow for RNA Structural Analysis

experimental_workflow cluster_synthesis RNA Synthesis & Preparation cluster_analysis Biophysical Analysis cluster_results Results synthesis Solid-Phase Synthesis with rU Phosphoramidite-¹³C₂,d₁ deprotection Cleavage & Deprotection synthesis->deprotection purification Purification (HPLC/PAGE) deprotection->purification nmr NMR Spectroscopy (HSQC, NOESY, Relaxation Dispersion) purification->nmr ms Mass Spectrometry (Internal Standard) purification->ms structure 3D Structure Determination nmr->structure dynamics Conformational Dynamics nmr->dynamics quantification Quantitative Analysis ms->quantification

Caption: Workflow for RNA structural analysis using isotopically labeled phosphoramidites.

Logic of NMR Spectral Simplification

spectral_simplification cluster_unlabeled Consequences of Unlabeled RNA cluster_labeled Benefits of Labeled RNA unlabeled Unlabeled RNA (Complex NMR Spectrum) labeled Site-Specifically Labeled RNA (e.g., with rU-¹³C₂,d₁) overlap Severe Resonance Overlap unlabeled->overlap simplification Spectral Simplification labeled->simplification ambiguity Assignment Ambiguity overlap->ambiguity assignment Unambiguous Resonance Assignment simplification->assignment advanced_exp Advanced NMR Experiments (e.g., Relaxation Dispersion) assignment->advanced_exp

Caption: Logic of NMR spectral simplification through site-specific isotopic labeling.

Signaling Pathway for Drug Development

drug_development_pathway rna_target Identify RNA Target (e.g., viral RNA, riboswitch) labeling Synthesize Labeled RNA (with rU-¹³C₂,d₁) rna_target->labeling nmr_study NMR Structural & Dynamic Studies of RNA Target labeling->nmr_study binding_site Characterize Ligand Binding Site & RNA Conformational Changes nmr_study->binding_site drug_design Structure-Based Drug Design & Ligand Screening binding_site->drug_design lead_opt Lead Optimization drug_design->lead_opt

References

Application Notes and Protocols for NMR Experimental Design with 13C-Labeled Uridine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at atomic resolution. For RNA, the incorporation of stable isotopes, such as Carbon-13 (¹³C), is crucial for overcoming spectral overlap and enhancing sensitivity. Specifically, labeling uridine (B1682114) nucleotides with ¹³C provides a selective window to probe RNA structure and its interactions with ligands, such as small molecules and proteins. This application note provides a detailed guide to the experimental design, protocols, and data analysis for NMR studies of RNA containing ¹³C-labeled uridine.

I. Sample Preparation: ¹³C-Labeled Uridine RNA

The foundation of any NMR study is a high-quality, isotopically labeled sample. In vitro transcription using T7 RNA polymerase is the most common method for producing milligram quantities of ¹³C-labeled RNA.

Protocol: In Vitro Transcription of ¹³C-Uridine Labeled RNA
  • Template DNA Preparation: A linear DNA template containing the T7 RNA polymerase promoter upstream of the desired RNA sequence is required. The template can be prepared by PCR or plasmid linearization.

  • Transcription Reaction Setup:

    • Combine the following in a sterile, RNase-free tube:

      • 40 mM Tris-HCl, pH 8.0

      • 30 mM MgCl₂

      • 5 mM DTT

      • 1 mM Spermidine

      • 0.01% Triton X-100

      • Unlabeled ATP, GTP, CTP (2 mM each)

      • ¹³C-labeled UTP (2 mM)

      • DNA Template (200 nM)

      • T7 RNA polymerase (0.1 mg/mL)[1]

    • Incubate the reaction at 37°C for 4-6 hours.[2]

  • RNA Purification:

    • The RNA transcript is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The RNA is then electroeluted from the gel slice, followed by ethanol (B145695) precipitation.

  • NMR Sample Preparation:

    • The purified RNA is desalted and buffer exchanged into the desired NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA).[2]

    • The final RNA concentration should be in the range of 0.1 to 1 mM.[3] The sample is then lyophilized and redissolved in 99.96% D₂O for experiments observing non-exchangeable protons or 90% H₂O/10% D₂O for observing exchangeable protons.[2]

II. Key NMR Experiments for ¹³C-Uridine Labeled RNA

The strategic use of ¹³C-labeling in uridine allows for a range of powerful NMR experiments to probe RNA structure and interactions.

A. 2D ¹H-¹³C HSQC: The Starting Point

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone for studying ¹³C-labeled RNA. It provides a fingerprint of all the ¹H-¹³C correlations, with each peak corresponding to a proton directly attached to a carbon.

Experimental Workflow for HSQC-based Ligand Titration

workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis prep_rna Prepare ¹³C-U Labeled RNA apo_hsqc Acquire ¹H-¹³C HSQC (Apo RNA) prep_rna->apo_hsqc prep_ligand Prepare Ligand Stock add_ligand Add Ligand Aliquots prep_ligand->add_ligand apo_hsqc->add_ligand holo_hsqc Acquire ¹H-¹³C HSQC (RNA-Ligand Complex) add_ligand->holo_hsqc Iterative process_data Process Spectra holo_hsqc->process_data csp_analysis Chemical Shift Perturbation (CSP) Analysis process_data->csp_analysis binding_site Identify Binding Site csp_analysis->binding_site kd_determination Determine Binding Affinity (Kd) csp_analysis->kd_determination

Caption: Workflow for a ¹H-¹³C HSQC-based ligand titration experiment.

Protocol: 2D ¹H-¹³C HSQC

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Temperature: 298 K

    • Spectral Width:

      • ¹H (F2 dimension): ~12 ppm

      • ¹³C (F1 dimension): ~40 ppm (centered around the uridine ribose and base region)

    • Number of Points:

      • F2: 2048 complex points

      • F1: 256 complex points

    • Number of Scans: 16-64 (depending on sample concentration)

    • Recycle Delay: 1.5 seconds

  • Data Processing: The data is processed using software such as NMRPipe, with Fourier transformation, phasing, and baseline correction.

B. Chemical Shift Perturbation (CSP) Mapping

CSP mapping is a primary application of the ¹H-¹³C HSQC experiment for studying RNA-ligand interactions.[4] Changes in the chemical environment of a nucleus upon ligand binding will cause a shift in its corresponding peak in the HSQC spectrum.

Data Presentation: Chemical Shift Perturbations

The magnitude of the chemical shift perturbation (Δδ) for each uridine residue can be calculated using the following equation and presented in a table.

Δδ = √[ (ΔδH)² + (α * ΔδC)² ]

Where ΔδH and ΔδC are the changes in the proton and carbon chemical shifts, respectively, and α is a weighting factor (typically ~0.25).

Uridine ResidueΔδH (ppm)ΔδC (ppm)Δδcombined (ppm)
U50.120.450.16
U60.030.100.04
U120.250.800.29
U130.210.750.25
U200.050.150.06

This is example data and will vary based on the specific RNA and ligand.

By plotting the combined chemical shift changes against the residue number, the binding interface can be visualized. Residues with significant perturbations are likely at or near the binding site.[4][5]

C. HCCH-TOCSY: Through-Bond Correlations

The HCCH-TOCSY experiment is used to establish through-bond connectivities between all the protons within a single uridine ribose spin system. This is invaluable for the sequential assignment of RNA resonances.[2]

Logical Flow of Magnetization in an HCCH-TOCSY Experiment

HCCH_TOCSY H1_prime H1' C1_prime C1' H1_prime->C1_prime ¹JHC C2_prime C2' C1_prime->C2_prime ¹JCC H2_prime H2' C2_prime->H2_prime ¹JHC C3_prime C3' C2_prime->C3_prime ¹JCC H3_prime H3' C3_prime->H3_prime ¹JHC C4_prime C4' C3_prime->C4_prime ¹JCC H4_prime H4' C4_prime->H4_prime ¹JHC C5_prime C5' C4_prime->C5_prime ¹JCC H5_prime H5' C5_prime->H5_prime ¹JHC

Caption: Magnetization transfer pathway in an HCCH-TOCSY experiment.

Protocol: 3D HCCH-TOCSY

  • Spectrometer Setup: As with the HSQC, the probe must be tuned for ¹H and ¹³C.

  • Acquisition Parameters:

    • Mixing Time: A key parameter that determines the extent of magnetization transfer. A typical value is ~14 ms.

    • Spectral Widths: Similar to the HSQC, but with a third dimension for the second proton frequency.

    • Data Points: Typically 1024 (F3) x 128 (F2) x 64 (F1) complex points.

    • Number of Scans: 8-16.

  • Data Analysis: The 3D spectrum is analyzed to trace the connectivities from the anomeric proton (H1') to the other ribose protons within each uridine residue.

D. Relaxation Dispersion: Probing RNA Dynamics

NMR relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ, can be used to study the dynamics of RNA, particularly conformational exchange processes occurring on the microsecond to millisecond timescale.[3][6] ¹³C-labeling of uridine provides sensitive probes for these dynamic events.

Quantitative Data from Relaxation Dispersion

Uridine ResidueExchange Rate (kex, s⁻¹)Population of Minor State (pB, %)Chemical Shift Difference (Δω, ppm)
U51250 ± 1503.5 ± 0.51.2 ± 0.1
U121100 ± 2004.1 ± 0.61.5 ± 0.2
U131300 ± 1803.8 ± 0.41.4 ± 0.1

This is example data and will vary based on the specific RNA system.

Protocol: ¹³C CPMG Relaxation Dispersion

  • Pulse Sequence: A specialized pulse sequence with a variable number of ¹³C 180° pulses is used.

  • Acquisition: A series of 2D ¹H-¹³C HSQC-like experiments are acquired, each with a different CPMG frequency.

  • Data Analysis: The decay of peak intensities as a function of the CPMG frequency is fitted to extract kinetic and thermodynamic parameters of the exchange process.

III. Conclusion

The selective incorporation of ¹³C-labeled uridine into RNA provides a powerful toolkit for NMR-based structural and dynamic studies. The experiments outlined in this application note, from the foundational ¹H-¹³C HSQC to more advanced relaxation dispersion techniques, enable researchers to map ligand binding sites, determine binding affinities, and characterize conformational dynamics. The detailed protocols and data presentation formats provided herein serve as a comprehensive guide for scientists in academic and industrial settings to effectively design and execute NMR experiments for the study of RNA.

References

Application Notes and Protocols for the Use of Isotopically Labeled Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at the atomic level. The site-specific incorporation of isotopes such as ¹³C, ¹⁵N, and ²H into DNA and RNA sequences provides an invaluable tool for a range of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3][4][][6] This approach has become indispensable in drug development for studying drug-nucleic acid interactions, characterizing oligonucleotide therapeutics, and for quantitative analysis in pharmacokinetic studies using isotope dilution mass spectrometry.[7][8]

The chemical synthesis of oligonucleotides via the phosphoramidite (B1245037) method on solid supports is the standard procedure for creating both unlabeled and isotopically labeled sequences.[9][10] This method allows for the precise, position-specific introduction of isotopically labeled nucleosides into a growing DNA or RNA chain. This document provides detailed application notes and protocols for the standard coupling conditions of isotopically labeled phosphoramidites in automated solid-phase oligonucleotide synthesis.

Core Principles of Solid-Phase Oligonucleotide Synthesis

Automated oligonucleotide synthesis is a cyclical process involving four main chemical steps for each nucleotide addition. The general principles and reaction conditions for standard phosphoramidites are directly applicable to their isotopically labeled counterparts. While the presence of heavy isotopes does not significantly alter the chemical reactivity of the phosphoramidites, maintaining high coupling efficiency at every step is critical for the successful synthesis of full-length oligonucleotides.

The synthesis cycle proceeds in the 3' to 5' direction and consists of the following steps:

  • De-blocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support (e.g., controlled pore glass, CPG). This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Coupling: The next phosphoramidite in the sequence, which can be isotopically labeled, is activated by a catalyst and couples to the free 5'-hydroxyl group of the support-bound nucleoside. This reaction forms a phosphite (B83602) triester linkage.

  • Capping: To prevent the extension of unreacted 5'-hydroxyl groups in subsequent cycles, a capping step is performed. This is typically done by acetylating the unreacted groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Workflow for Oligonucleotide Synthesis

The following diagram illustrates the cyclical workflow of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligo_Synthesis_Workflow Experimental Workflow of Automated Oligonucleotide Synthesis cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. De-blocking (DMT Removal) Coupling 2. Coupling (Add Labeled/Unlabeled Amidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped & Uncapped Chains Oxidation->Deblocking Stable Phosphate Triester Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Complete Start Start: Solid Support with First Nucleoside Start->Deblocking Deprotection Deprotection of Bases & Phosphates Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Final Isotopically Labeled Oligonucleotide Purification->Final_Product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Standard Coupling Conditions

High coupling efficiency (>99%) is crucial for the synthesis of long oligonucleotides. The conditions for coupling isotopically labeled phosphoramidites are generally the same as for their unlabeled counterparts. The key parameters are the choice of activator, coupling time, and the concentration of the phosphoramidite and activator. Anhydrous conditions are critical to prevent the reaction of the activated phosphoramidite with water.

Table 1: Recommended Activators for Phosphoramidite Coupling

ActivatorTypical ConcentrationCoupling TimeNotes
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M in Acetonitrile (B52724)2 - 5 minutesA common and effective activator for standard DNA and RNA synthesis.
5-Benzylthio-1H-tetrazole (BTT)0.25 M in Acetonitrile2 - 5 minutesSimilar to ETT, widely used in oligonucleotide synthesis.
4,5-Dicyanoimidazole (DCI)0.25 - 1.0 M in Acetonitrile30 - 120 secondsA highly effective, non-explosive activator that can lead to faster coupling times.
1H-Tetrazole0.45 - 0.5 M in Acetonitrile5 - 10 minutesThe traditional activator, though less soluble and reactive than newer options.

Table 2: Typical Coupling Parameters for Automated Synthesis

ParameterStandard DNA PhosphoramiditesStandard RNA PhosphoramiditesIsotopically Labeled Phosphoramidites
Phosphoramidite Concentration 0.05 - 0.15 M0.1 - 0.2 M0.05 - 0.15 M
Activator Concentration 0.25 - 0.5 M0.25 - 0.5 M0.25 - 0.5 M
Coupling Time 30 - 120 seconds2 - 10 minutes30 seconds - 10 minutes
Temperature AmbientAmbientAmbient
Expected Coupling Efficiency > 99%> 98.5%> 99%

Note: Coupling times for RNA phosphoramidites are generally longer due to the steric hindrance of the 2'-hydroxyl protecting group. The coupling efficiency for isotopically labeled phosphoramidites is expected to be comparable to their unlabeled analogs, assuming high purity of the labeled reagent.

Protocols

Protocol 1: Automated Synthesis of an Isotopically Labeled Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide with a site-specific ¹³C and ¹⁵N-labeled cytidine (B196190) phosphoramidite using an automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Unlabeled DNA or RNA phosphoramidites (A, G, C, T/U) in anhydrous acetonitrile.

  • Isotopically labeled phosphoramidite (e.g., ¹³C, ¹⁵N-dC) in anhydrous acetonitrile.

  • Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).

  • Capping reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).

  • Oxidizing solution (0.02 M Iodine in THF/water/pyridine).

  • De-blocking solution (3% Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile for washing.

Procedure:

  • Synthesizer Preparation: Install the required reagents, including the labeled phosphoramidite, on the automated synthesizer according to the manufacturer's instructions. Ensure all reagents are fresh and anhydrous.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, specifying the position for the incorporation of the isotopically labeled phosphoramidite.

  • Synthesis Initiation: Start the synthesis program. The synthesizer will automatically perform the following steps for each cycle:

    • De-blocking: The DMT group is removed from the support-bound nucleoside.

    • Coupling: For the specified cycle, the synthesizer will deliver the labeled phosphoramidite and activator to the synthesis column to couple with the growing oligonucleotide chain. For all other cycles, the corresponding unlabeled phosphoramidite will be used.

    • Capping: Unreacted 5'-hydroxyl groups are capped.

    • Oxidation: The phosphite triester linkage is oxidized to a phosphate triester.

    • Washing: The column is washed with anhydrous acetonitrile between each step.

  • Final De-blocking (DMT-off): If desired, the synthesizer can be programmed to perform a final de-blocking step to remove the 5'-DMT group from the full-length oligonucleotide. Alternatively, the synthesis can be performed "DMT-on" to aid in purification.

  • Post-Synthesis Processing: Once the synthesis is complete, the column containing the solid support with the attached labeled oligonucleotide is removed from the synthesizer for cleavage and deprotection.

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone.

Materials:

Procedure:

  • Cleavage:

    • Transfer the CPG support from the synthesis column to a screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide or AMA solution to the vial.

    • Seal the vial tightly and let it stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection:

    • After cleavage, heat the sealed vial at 55°C for 8-12 hours (for ammonium hydroxide) or 65°C for 15 minutes (for AMA). This step removes the protecting groups from the nucleobases.

    • Caution: Ensure the vial is sealed properly to prevent the escape of ammonia (B1221849) gas.

  • Sample Recovery:

    • Cool the vial to room temperature.

    • Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Wash the CPG support with a small amount of water and combine the wash with the supernatant.

    • Evaporate the ammonia/AMA solution to dryness using a vacuum concentrator.

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for purification.

Protocol 3: Purification and Analysis

Purification of the isotopically labeled oligonucleotide is essential to remove truncated sequences and other impurities.

Methods:

  • DMT-on Purification: If the oligonucleotide was synthesized with the final DMT group intact, it can be purified using a reverse-phase cartridge. The hydrophobic DMT group allows the full-length product to be retained on the cartridge while shorter, uncapped sequences are washed away. The DMT group is then cleaved, and the purified oligonucleotide is eluted.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can be used to achieve high-purity labeled oligonucleotides.

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is an effective method for purifying longer oligonucleotides and resolving full-length products from failed sequences.

Analysis:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product and verify the successful incorporation of the isotopic label(s).

  • Nuclear Magnetic Resonance (NMR): For structural and dynamic studies, NMR spectroscopy is used to analyze the labeled oligonucleotide. The presence of ¹³C and ¹⁵N labels allows for the use of heteronuclear NMR experiments.[1][2][3][4]

Application: Studying Protein-DNA Interactions

Isotopically labeled oligonucleotides are frequently used to study the interactions between proteins and DNA. For example, they can be used to probe the binding of transcription factors to their specific DNA recognition sites. The glucocorticoid receptor (GR) is a transcription factor that binds to specific DNA sequences known as glucocorticoid response elements (GREs). By incorporating ¹³C and ¹⁵N labels into a synthetic GRE, NMR spectroscopy can be used to identify the specific nucleotides and amino acids at the protein-DNA interface.[1][2][3][4]

The following diagram illustrates the interaction between the glucocorticoid receptor DNA-binding domain (GR-DBD) and its target DNA sequence, a process that can be studied in detail using isotopically labeled oligonucleotides.

Protein_DNA_Interaction Glucocorticoid Receptor - DNA Interaction Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nuclear Events GR Glucocorticoid Receptor (GR) GR_HSP_complex Inactive GR-HSP Complex (Cytoplasm) GR->GR_HSP_complex Hormone Glucocorticoid (Hormone) Hormone->GR_HSP_complex Binds to GR HSP Heat Shock Proteins (HSP) HSP->GR_HSP_complex GR_Hormone_complex Active GR-Hormone Complex GR_HSP_complex->GR_Hormone_complex HSP Dissociation Nucleus Nucleus GR_Hormone_complex->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) (Isotopically Labeled DNA) GR_Hormone_complex->GRE Binds to Labeled DNA Transcription Modulation of Gene Transcription GRE->Transcription Initiates/Represses

References

Application Notes and Protocols for Deprotection of RNA Synthesized with rU Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of synthetic RNA oligonucleotides containing ¹³C₂,d₁-labeled uridine (B1682114), incorporated using rU Phosphoramidite-¹³C₂,d₁. The protocols outlined below are based on standard and widely adopted chemistries for RNA synthesis, primarily utilizing the tert-butyldimethylsilyl (TBDMS) group for 2'-hydroxyl protection. The isotopic labeling of the uridine base does not alter the required deprotection chemistry.

Introduction

The chemical synthesis of RNA is a critical technology for various applications, including structural studies by NMR, therapeutic development (e.g., siRNA, antisense oligonucleotides), and diagnostics. Stable isotope labeling of RNA, through the incorporation of phosphoramidites like rU Phosphoramidite-¹³C₂,d₁, is a powerful tool for elucidating the structure and dynamics of RNA molecules.[1][2]

Following solid-phase synthesis, the RNA oligonucleotide is fully protected and remains attached to the solid support. A multi-step deprotection procedure is necessary to remove all protecting groups from the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyls of the ribose sugars, and to cleave the RNA from the support. This process is critical for obtaining high-quality, biologically active RNA.

The most common strategy for 2'-hydroxyl protection in RNA synthesis is the use of the TBDMS group.[3][4] The deprotection of TBDMS-protected RNA is typically a two-step process:

  • Base and Phosphate Deprotection & Cleavage: Treatment with a basic solution to remove the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone, as well as to cleave the RNA from the solid support.

  • 2'-O-TBDMS Deprotection: Removal of the silyl (B83357) protecting groups from the 2'-hydroxyl positions using a fluoride-containing reagent.

Data Presentation

The choice of deprotection conditions can significantly impact the yield and purity of the final RNA product. Below is a summary of common deprotection cocktails and conditions.

Step Reagent/Cocktail Temperature Duration Notes
Cleavage & Base/Phosphate Deprotection Ammonium hydroxide/Methylamine (AMA)65°C10-20 minutesFast and efficient. Requires Ac-protected Cytidine.
Ethanolic Methylamine (EMAM)Room Temp20 minutesMilder conditions.
Ammonium hydroxide/Ethanol (3:1 v/v)55°C17 hoursA more traditional, slower method.[3]
2'-O-TBDMS Deprotection Triethylamine trihydrofluoride (TEA·3HF) in DMSO65°C2.5 hoursCommon and effective method.[5]
Tetrabutylammonium fluoride (B91410) (TBAF) in THFRoom Temp24 hoursAn alternative fluoride source.[3][6]
Ammonium FluorideVariesVariesApplicable for "RNA only" substrates.[7]
Potassium FluorideVariesVariesSuitable for "mixed RNA/non-RNA" substrates.[7]

Experimental Protocols

The following are detailed protocols for the deprotection of RNA synthesized with rU Phosphoramidite-¹³C₂,d₁ and standard 2'-O-TBDMS protection.

Protocol 1: Two-Step Deprotection using AMA and TEA·3HF

This protocol is a widely used and efficient method for the deprotection of RNA.

Materials:

  • Synthesized RNA on solid support (e.g., CPG)

  • Ammonium hydroxide/Methylamine (AMA) solution

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Triethylamine (TEA)

  • RNase-free water

  • Desalting columns or appropriate HPLC purification system

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

Step 1: Cleavage and Base/Phosphate Deprotection

  • Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap tube.

  • Add 1.0 mL of AMA solution to the solid support.

  • Incubate the tube at 65°C for 10-20 minutes.

  • Allow the tube to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.

  • Wash the solid support with 0.5 mL of RNase-free water and combine the wash with the supernatant.

  • Dry the combined solution completely using a vacuum concentrator.

Step 2: 2'-O-TBDMS Deprotection

  • To the dried RNA pellet, add 115 µL of anhydrous DMSO and vortex to dissolve. Gentle heating at 65°C for a few minutes may be necessary to ensure complete dissolution.[5]

  • Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[5]

  • Add 75 µL of TEA·3HF to the solution.[5]

  • Incubate the mixture at 65°C for 2.5 hours.[5]

  • After incubation, cool the reaction mixture on ice or in a freezer for a brief period.[5]

  • The fully deprotected RNA is now ready for purification (e.g., by desalting, HPLC, or cartridge purification).

Protocol 2: Deprotection using Ethanolic Methylamine and TBAF

This protocol utilizes an alternative set of reagents for deprotection.

Materials:

  • Synthesized RNA on solid support (e.g., CPG)

  • Ethanolic Methylamine (EMAM)

  • 1M Tetrabutylammonium fluoride (TBAF) in THF

  • RNase-free water

  • Desalting columns or appropriate HPLC purification system

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

Step 1: Cleavage and Base/Phosphate Deprotection

  • Place the solid support with the synthesized RNA in a suitable reaction vessel.

  • Add 1.5 mL of EMAM solution.

  • Incubate at room temperature for 20 minutes with occasional gentle agitation.[5]

  • Transfer the supernatant to a new sterile tube.

  • Wash the support with 0.5 mL of RNase-free water and combine with the supernatant.

  • Dry the RNA solution in a vacuum concentrator.

Step 2: 2'-O-TBDMS Deprotection

  • Resuspend the dried RNA pellet in a solution of 1M TBAF in THF.

  • Incubate at room temperature for 24 hours.[3]

  • After incubation, the fully deprotected RNA is ready for purification.

Mandatory Visualization

Below are diagrams illustrating the deprotection workflow.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_step1 Step 1: Cleavage & Base/Phosphate Deprotection cluster_step2 Step 2: 2'-O-TBDMS Deprotection cluster_purification Purification start Fully Protected RNA on Solid Support cleavage Add AMA or EMAM start->cleavage incubation1 Incubate (e.g., 65°C, 10-20 min) cleavage->incubation1 dry1 Dry RNA incubation1->dry1 dissolve Dissolve in DMSO/TEA dry1->dissolve add_fluoride Add TEA·3HF or TBAF dissolve->add_fluoride incubation2 Incubate (e.g., 65°C, 2.5h) add_fluoride->incubation2 end Purified, Fully Deprotected RNA incubation2->end Deprotection_Chemistry Protected_RNA Fully Protected RNA - 2'-O-TBDMS - Base Protecting Groups (e.g., Ac, Bz) - Cyanoethyl Phosphate Groups - Solid Support Linker Step1 Step 1: Cleavage & Base/Phosphate Deprotection Reagent: AMA or EMAM Protected_RNA->Step1 Intermediate_RNA 2'-O-TBDMS Protected RNA (in solution) - Base Protecting Groups Removed - Phosphate Groups Deprotected - Cleaved from Support Step1->Intermediate_RNA Step2 Step 2: 2'-O-TBDMS Deprotection Reagent: TEA·3HF or TBAF Intermediate_RNA->Step2 Final_RNA Fully Deprotected RNA Step2->Final_RNA

References

Application Notes and Protocols for rU Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the handling, solubility, and use of rU (ribouridine) Phosphoramidite-¹³C₂,d₁ for the site-specific isotopic labeling of RNA oligonucleotides. The incorporation of stable isotopes is a powerful technique for structural and dynamic studies of RNA, offering invaluable insights for drug development and molecular biology research.

Application Notes

The site-specific incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H or d) into RNA oligonucleotides is a cornerstone technique for advanced biophysical analysis.[1] rU Phosphoramidite-¹³C₂,d₁ is a specialized building block designed for chemical solid-phase synthesis, enabling the precise placement of labeled uridine (B1682114) residues within an RNA sequence.

The primary applications for RNA oligonucleotides synthesized with rU Phosphoramidite-¹³C₂,d₁ include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopically labeled RNA simplifies complex NMR spectra, helps resolve resonance assignments, and allows for the detailed study of local conformational dynamics that are critical for understanding biological function and drug-RNA interactions.[1][2] The ¹³C and ²H labels serve as probes to investigate RNA structure, folding, and dynamics without the complications of one-bond carbon scalar couplings that can arise with uniform labeling.[2]

  • Mass Spectrometry (MS): The predictable mass shift introduced by the ¹³C and ²H isotopes provides a clear signature for identifying and quantifying the labeled RNA molecule, aiding in the analysis of complex biological mixtures and in pharmacokinetic studies.[1]

  • Drug Discovery and Development: Understanding the three-dimensional structure and dynamic behavior of an RNA target is crucial for the rational design of small molecule drugs or antisense oligonucleotides. Site-specific labeling allows researchers to probe the specific interactions between an RNA target and a potential therapeutic agent at an atomic level.[1]

The use of phosphoramidite (B1245037) chemistry for introducing isotopic labels offers significant advantages over enzymatic methods, primarily the ability to control the exact position and number of labeled nucleotides within the sequence.[1] This precision is essential for isolating specific interactions and dynamics within a larger RNA molecule.

Quantitative Data Summary

Solubility and Preparation

The standard solvent for dissolving phosphoramidites for oligonucleotide synthesis is Anhydrous Acetonitrile (B52724) (<30 ppm water) .[3] The recommended concentration for use in automated synthesizers is 0.1 M .[3] To minimize degradation, phosphoramidite solutions should be prepared fresh and used within 2-3 days when stored on the synthesizer under an inert atmosphere.[1]

Table 1: Preparation of 0.1 M rU Phosphoramidite-¹³C₂,d₁ Solution

Amount of Phosphoramidite (mg)Molecular Weight ( g/mol )¹Volume of Anhydrous Acetonitrile (mL) to Add for 0.1 M Solution
50~814.80.61
100~814.81.23
250~814.83.07
500~814.86.14

¹Note: The molecular weight is an estimate based on a standard rU phosphoramidite (e.g., with TBDMS and DMT protecting groups, MW ~811.9 g/mol ) plus two ¹³C and one ²H isotope. The exact molecular weight should be confirmed from the supplier's certificate of analysis.

Synthesis Parameters

High coupling efficiency is critical for the synthesis of high-quality, full-length oligonucleotides. For modified phosphoramidites, optimizing synthesis parameters may be necessary.

Table 2: Recommended Synthesis Parameters

ParameterRecommendationRationale
Concentration 0.1 M in anhydrous acetonitrileHigher concentration generally improves coupling efficiency.[3]
Coupling Time 10-15 minutesModified nucleosides, including some labeled variants, may require longer coupling times to achieve optimal efficiency.[3]
Activator 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT)These are common and effective activators for RNA synthesis.
Coupling Strategy Single or Double CouplingIf coupling efficiency is suboptimal (<98%), a double coupling step can be implemented to drive the reaction to completion.[3]

Experimental Protocols

Protocol 1: Handling and Storage of rU Phosphoramidite-¹³C₂,d₁

Phosphoramidites are sensitive to moisture and oxidation. Proper handling is crucial to maintain their integrity.

  • Storage (Dry Solid): Store the vial of solid phosphoramidite at 2-8°C under an inert atmosphere (argon or nitrogen). For long-term storage, -20°C is recommended.

  • Handling: Before opening, allow the vial to warm to room temperature for at least 30 minutes. This prevents moisture from condensing inside the cold vial. Handle exclusively in a glove box or under a steady stream of inert gas. Use anhydrous solvents and clean, dry syringes and needles.

Protocol 2: Dissolution of rU Phosphoramidite-¹³C₂,d₁

This protocol describes the preparation of a 0.1 M solution for use on an automated DNA/RNA synthesizer.

Materials:

  • rU Phosphoramidite-¹³C₂,d₁ solid

  • Anhydrous acetonitrile (<30 ppm H₂O)

  • Syringe and needle (oven-dried or purged with inert gas)

  • Synthesizer-compatible bottle with septum cap (oven-dried)

Procedure:

  • Ensure the phosphoramidite vial and synthesizer bottle are at room temperature.

  • Under an inert atmosphere, carefully uncap the phosphoramidite vial.

  • Weigh the desired amount of phosphoramidite directly into the synthesizer bottle or transfer the entire contents if pre-weighed.

  • Using the values in Table 1, calculate the required volume of anhydrous acetonitrile.

  • With a dry syringe, draw the calculated volume of anhydrous acetonitrile and add it to the synthesizer bottle.

  • Seal the bottle immediately with the septum cap.

  • Gently swirl the bottle until the phosphoramidite is completely dissolved. Avoid vigorous shaking to prevent shearing.

  • Install the bottle on the synthesizer, ensuring all connections are secure and purged with inert gas.

Protocol 3: Automated Solid-Phase Synthesis of a Labeled RNA Oligonucleotide

This protocol outlines the general cycle for incorporating the labeled phosphoramidite into a growing RNA chain on a solid support.

Procedure:

  • Synthesizer Setup: Load the solid support column (e.g., Controlled Pore Glass) with the initial nucleoside, the dissolved rU Phosphoramidite-¹³C₂,d₁, unlabeled phosphoramidites, and all necessary synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent) onto the automated synthesizer.[1]

  • Sequence Programming: Program the desired RNA sequence into the synthesizer software. Critically, specify the synthesis cycle in which the rU Phosphoramidite-¹³C₂,d₁ is to be coupled.

  • Synthesis Cycle: The synthesizer will execute the following steps cyclically: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using an acid wash (e.g., trichloroacetic acid in dichloromethane).[1] b. Coupling: The rU Phosphoramidite-¹³C₂,d₁ is activated by the activator solution and delivered to the column, where it reacts with the free 5'-hydroxyl group of the growing RNA chain. c. Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[1] d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.[1]

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on if purification by reverse-phase HPLC is planned ("DMT-on" purification).

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases, 2'-hydroxyls, and phosphates) are removed by incubation in a cleavage/deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).

  • Purification and Analysis: The crude oligonucleotide is purified, typically by HPLC. The final product should be analyzed by mass spectrometry to confirm the correct mass, including the mass shift from the incorporated isotopes.[1]

Visualizations

Experimental and Application Workflow

G cluster_synthesis Synthesis Phase cluster_qc Purification & QC Phase cluster_app Application Phase prep 1. Prepare 0.1M Solution of rU Phosphoramidite-¹³C₂,d₁ synth 2. Automated Solid-Phase Oligonucleotide Synthesis prep->synth cleave 3. Cleavage and Deprotection synth->cleave purify 4. HPLC Purification cleave->purify ms 5. Mass Spectrometry (Verify Isotope Incorporation) purify->ms nmr NMR Spectroscopy ms->nmr Labeled RNA for Analysis interact Drug-RNA Interaction Studies nmr->interact structure RNA Structure & Dynamics Analysis nmr->structure G start Start Cycle: Support-Bound RNA Chain deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (Add Labeled Amidite) deblock->couple cap 3. Capping (Block Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize end Elongated RNA Chain oxidize->end end->deblock Next Cycle

References

Application Notes and Protocols for Site-Specific Isotopic Labeling of Large RNA Molecules for NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biological macromolecules, including large RNA molecules, at atomic resolution.[1][2] However, the study of large RNAs (>100 nucleotides) by NMR is hampered by severe spectral overlap and rapid signal decay due to unfavorable relaxation properties.[1][3] Site-specific isotopic labeling, where specific nucleotides or segments of the RNA are enriched with NMR-active isotopes such as ¹³C and ¹⁵N, is an essential strategy to overcome these limitations.[4][5] This approach simplifies complex NMR spectra, facilitates resonance assignment, and enables the study of specific domains within the context of the full-length RNA.[5][6]

These application notes provide an overview of the primary methods for site-specific isotopic labeling of large RNA molecules and offer detailed protocols for key experimental steps.

Methods for Site-Specific Isotopic Labeling

Several chemo-enzymatic strategies have been developed to achieve site-specific isotopic labeling of large RNA molecules. These methods typically involve the enzymatic synthesis of RNA fragments, some of which are uniformly labeled with stable isotopes, followed by their ligation to produce the full-length, segmentally labeled RNA.[4][7]

The most common approaches include:

  • Enzymatic Ligation using T4 DNA Ligase: This method utilizes a DNA splint that is complementary to the ends of the RNA fragments to be ligated. T4 DNA ligase then joins the nicked RNA strands on the DNA-RNA hybrid.[5][8]

  • Enzymatic Ligation using T4 RNA Ligase: This enzyme can ligate single-stranded RNA molecules. While it can be used in a template-dependent manner with a DNA splint, it can also catalyze non-templated ligation.[4][9]

  • Ribozyme-Mediated Ligation: Self-splicing introns or other engineered ribozymes can be used to catalyze the ligation of RNA fragments.[10][11] This can be a highly specific and efficient method.

Data Presentation

The choice of labeling strategy can significantly impact the yield and efficiency of the final product. The following table summarizes typical yields and ligation efficiencies for different methods.

MethodRNA Size (nt)Ligation EfficiencyFinal YieldReference
Ribozyme and RNase H cleavage followed by T4 DNA Ligase Ligation72High90-150 nmol[10]
Two-step Ligation (T4 DNA ligase and T4 RNA ligase 1)59Not specifiedSufficient for NMR[5]
Chemo-enzymatic synthesis (3'-extension and splinted ligation)61Not specifiedNot specified[7]
T7 RNAP 5'-labeling followed by T4 DNA Ligase Ligation46Not specifiedSufficient for NMR[12]

Experimental Workflows and Logical Relationships

The general workflow for segmental isotopic labeling of a large RNA molecule can be visualized as a series of sequential steps. The choice of specific enzymes and purification methods will depend on the target RNA sequence and the desired labeling pattern.

experimental_workflow cluster_prep Fragment Preparation cluster_transcription In Vitro Transcription cluster_purification Purification cluster_ligation Ligation cluster_final_purification Final Purification & Analysis unlabeled_ntps Unlabeled NTPs t7_polymerase T7 RNA Polymerase unlabeled_ntps->t7_polymerase labeled_ntps Isotopically Labeled (¹³C, ¹⁵N) NTPs labeled_ntps->t7_polymerase dna_template_1 DNA Template (Fragment 1) dna_template_1->t7_polymerase dna_template_2 DNA Template (Fragment 2) dna_template_2->t7_polymerase transcription_unlabeled Transcription of Unlabeled Fragment t7_polymerase->transcription_unlabeled transcription_labeled Transcription of Labeled Fragment t7_polymerase->transcription_labeled hplc Denaturing HPLC or PAGE Purification transcription_unlabeled->hplc transcription_labeled->hplc ligation_step Enzymatic Ligation (e.g., T4 DNA Ligase) hplc->ligation_step final_purification HPLC/PAGE Purification ligation_step->final_purification dna_splint DNA Splint dna_splint->ligation_step nmr_analysis NMR Analysis final_purification->nmr_analysis

Caption: General workflow for segmental isotopic labeling of RNA.

The following diagram illustrates the logic of using a DNA splint to facilitate the ligation of two RNA fragments with T4 DNA ligase.

splint_ligation cluster_components Components cluster_assembly Hybridization and Ligation rna1 5'-RNA Fragment (Unlabeled) splint DNA Splint hybrid Hybridized Complex rna1->hybrid rna2 3'-RNA Fragment (Labeled) rna2->hybrid splint->hybrid ligase T4 DNA Ligase + ATP product Ligated RNA Product ligase->product

Caption: DNA splint-mediated ligation of RNA fragments.

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA Fragments using T7 RNA Polymerase

This protocol is adapted for producing milligram quantities of RNA suitable for NMR studies.[4][13]

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter sequence upstream of the target RNA sequence.[14]

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine).[15]

  • Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, UTP (unlabeled or isotopically labeled).

  • T7 RNA Polymerase.

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Nuclease-free water.

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    Component Volume (for 500 µL reaction) Final Concentration
    Nuclease-free water To 500 µL -
    10x Transcription Buffer 50 µL 1x
    50 mM DTT 50 µL 5 mM
    25 mM NTP mix (each) 80 µL 4 mM each
    Linearized DNA template ~1 µg/µL 25 µL
    RNase Inhibitor 2.5 µL -

    | T7 RNA Polymerase | 5-10 µL | - |

  • Mix gently and incubate at 37°C for 4-6 hours.[10]

  • To remove the DNA template, add 10 µL of RNase-free DNase I and incubate at 37°C for 30 minutes.[13]

  • Stop the reaction by adding 50 µL of 0.5 M EDTA, pH 8.0.

  • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[10]

Protocol 2: Ligation of RNA Fragments using T4 DNA Ligase

This protocol describes the ligation of two RNA fragments using a DNA splint.[8][12]

Materials:

  • Purified 5' and 3' RNA fragments.

  • DNA splint oligonucleotide (complementary to the junction of the two RNA fragments).

  • 10x T4 DNA Ligase Buffer (e.g., 400 mM Tris-HCl, 100 mM MgCl₂, 100 mM DTT, 5 mM ATP).

  • T4 DNA Ligase.

  • Nuclease-free water.

Procedure:

  • In a nuclease-free tube, combine the 5' RNA fragment, 3' RNA fragment, and the DNA splint in a 1:1:1.5 molar ratio.

  • Add nuclease-free water to the desired volume.

  • Heat the mixture to 90°C for 2 minutes and then cool slowly to room temperature to allow for annealing.

  • Set up the ligation reaction on ice:

    Component Volume (for 20 µL reaction) Final Concentration
    Annealed RNA/DNA splint X µL 10 µM RNA fragments
    10x T4 DNA Ligase Buffer 2 µL 1x
    T4 DNA Ligase 1 µL -

    | Nuclease-free water | To 20 µL | - |

  • Incubate the reaction at 37°C for 2 hours or at 16°C overnight.[8][10]

  • Stop the reaction by adding EDTA to a final concentration of 25 mM.

  • Purify the ligated RNA product by denaturing PAGE or HPLC to separate it from unligated fragments and the DNA splint.

Protocol 3: Ligation of RNA Fragments using T4 RNA Ligase

This protocol is for the ligation of single-stranded RNA fragments.[9][16]

Materials:

  • Purified 5' RNA fragment (with a 3'-OH).

  • Purified 3' RNA fragment (with a 5'-phosphate). The 3' end of the donor RNA should be blocked to prevent self-ligation.

  • 10x T4 RNA Ligase Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT).

  • 10 mM ATP.

  • T4 RNA Ligase 1.

  • RNase Inhibitor.

  • PEG 8000 (optional, can enhance ligation efficiency).

  • Nuclease-free water.

Procedure:

  • Set up the 20 µL reaction as follows:

    Component Volume Final Concentration
    10x T4 RNA Ligase Buffer 2 µL 1x
    10 mM ATP 2 µL 1 mM
    5' RNA acceptor (20 pmol) X µL 1 µM
    3' RNA donor (40-200 pmol) X µL 2-10 µM
    RNase Inhibitor 0.5 µL -
    T4 RNA Ligase 1 (10 units) 1 µL -
    PEG 8000 (50% w/v) 4 µL 10% (optional)

    | Nuclease-free water | To 20 µL | - |

  • Incubate at 25°C for 2 hours or at 16°C for 16 hours.[9]

  • Stop the reaction by adding an equal volume of 25 mM EDTA, pH 8.0.[9]

  • Purify the ligated RNA product using an appropriate method such as denaturing PAGE or an RNA cleanup kit.

Conclusion

Site-specific isotopic labeling is a critical tool for the structural and dynamic analysis of large RNA molecules by NMR spectroscopy. The chemo-enzymatic methods described provide a robust framework for producing segmentally labeled RNAs. The choice of a specific strategy will depend on the sequence of the RNA, the desired labeling pattern, and the required yield. Careful optimization of transcription and ligation conditions is essential for obtaining high-quality RNA samples suitable for high-resolution NMR studies.

References

Application Notes and Protocols: rU Phosphoramidite-¹³C₂,d₁ for Studying RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA-protein interactions is fundamental to understanding cellular processes and the development of novel therapeutics. Site-specific isotopic labeling of RNA is a powerful tool for elucidating the structural and dynamic details of these interactions at atomic resolution. The rU Phosphoramidite-¹³C₂,d₁, specifically the [1′,6‐¹³C₂, 5‐²H]‐uridine (B1682114) phosphoramidite (B1245037), is a key reagent for introducing targeted labels into synthetic RNA oligonucleotides. This application note provides detailed protocols and data for utilizing this labeled phosphoramidite in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based studies of RNA-protein complexes. The specific labeling at the C1' and C6 positions of the ribose and uridine base, respectively, along with deuteration at the C5 position, offers distinct advantages for spectral simplification and unambiguous signal assignment.[1][2]

Principle Applications

The unique isotopic labeling pattern of rU Phosphoramidite-¹³C₂,d₁ makes it particularly valuable for:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Reduced Spectral Overlap: The introduction of ¹³C at specific sites allows for the use of ¹³C-edited/filtered NMR experiments, simplifying complex spectra of RNA-protein complexes.[3]

    • Unambiguous Resonance Assignment: The ¹³C labels serve as specific markers for assigning the resonances of the labeled uridine within the RNA molecule, both in its free and protein-bound state.

    • Probing Local Dynamics: NMR relaxation experiments can be performed on the ¹³C-¹H spin pairs to probe the dynamics of the uridine nucleotide upon protein binding.

    • Structural Restraints: The labeled uridine can be used to identify intermolecular Nuclear Overhauser Effects (NOEs) between the RNA and the protein, providing distance restraints for structural modeling.

  • Mass Spectrometry (MS):

    • Pinpointing Cross-linking Sites: In combination with UV cross-linking, the known mass shift introduced by the ¹³C and deuterium (B1214612) labels allows for the precise identification of uridine nucleotides that are in direct contact with the protein.[4][5][6]

    • Quantitative Analysis: The isotopic signature can be used for the relative quantification of cross-linked species in different experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Site-Specifically Labeled RNA

This protocol describes the incorporation of the rU Phosphoramidite-¹³C₂,d₁ into an RNA oligonucleotide using standard solid-phase synthesis.

Materials:

  • rU Phosphoramidite-¹³C₂,d₁ ([1′,6‐¹³C₂, 5‐²H]‐uridine phosphoramidite)

  • Standard RNA phosphoramidites (A, C, G, U) and synthesis reagents

  • Controlled pore glass (CPG) solid support

  • DNA/RNA synthesizer

Procedure:

  • Phosphoramidite Preparation: Dissolve the rU Phosphoramidite-¹³C₂,d₁ and standard phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.

  • Automated Solid-Phase Synthesis: Program the DNA/RNA synthesizer for the desired RNA sequence. Assign the rU Phosphoramidite-¹³C₂,d₁ to the specific uridine position(s) to be labeled.

  • Synthesis Cycle: The synthesis proceeds through the standard iterative cycles of detritylation, coupling, capping, and oxidation.

  • Cleavage and Deprotection: Following synthesis, cleave the RNA from the solid support and remove the protecting groups using the appropriate deprotection solution (e.g., AMA or gaseous ammonia/ethanol).

  • Purification: Purify the labeled RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Determine the concentration of the purified RNA using UV-Vis spectrophotometry at 260 nm.

Protocol 2: NMR Spectroscopy of the RNA-Protein Complex

This protocol outlines the general steps for acquiring and analyzing NMR data of a protein in complex with the ¹³C₂,d₁-uridine labeled RNA.

Materials:

  • Purified ¹³C₂,d₁-labeled RNA

  • Purified protein of interest

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 90% H₂O/10% D₂O)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Complex Formation: Mix the labeled RNA and the protein in the desired molar ratio in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein titrated with the unlabeled and labeled RNA to identify chemical shift perturbations and map the RNA binding interface on the protein.

    • Acquire 2D ¹H-¹³C HSQC spectra to observe the signals from the labeled uridine. The specific labeling will result in well-resolved peaks corresponding to the C1'-H1' and C6-H6 groups.

    • Perform 2D ¹³C-edited NOESY experiments to identify intermolecular NOEs between the labeled uridine protons and protons of the protein.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

    • Assign the chemical shifts of the labeled uridine in the free and bound state.

    • Analyze the chemical shift perturbations to identify residues involved in the interaction.

    • Use the identified intermolecular NOEs as distance restraints for structural calculations of the RNA-protein complex.

Protocol 3: UV Cross-linking and Mass Spectrometry Analysis

This protocol describes the identification of cross-linking sites between the labeled RNA and a protein partner.

Materials:

  • Purified ¹³C₂,d₁-labeled RNA

  • Purified protein of interest

  • Binding buffer (e.g., 10 mM HEPES pH 7.4, 50 mM KCl, 1 mM MgCl₂)

  • UV cross-linker (254 nm)

  • RNases (e.g., RNase A, RNase T1)

  • Proteases (e.g., Trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • RNA-Protein Binding: Incubate the labeled RNA and the protein in the binding buffer to allow complex formation.

  • UV Cross-linking: Irradiate the sample with 254 nm UV light on ice to induce covalent cross-links between the RNA and the protein.

  • Enzymatic Digestion:

    • Digest the unprotected RNA using a mixture of RNases.

    • Subsequently, digest the protein using a specific protease (e.g., Trypsin).

  • Enrichment (Optional): Enrich for cross-linked peptide-RNA adducts using techniques like titanium dioxide chromatography.[5]

  • LC-MS/MS Analysis:

    • Separate the resulting peptide-RNA fragments by reverse-phase LC.

    • Analyze the eluting fragments by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a database containing the protein sequence.

    • Identify peptide spectra with a mass shift corresponding to the cross-linked ¹³C₂,d₁-uridine monophosphate. The expected mass shift will be +3 Da compared to a natural uridine monophosphate adduct.

    • The MS/MS fragmentation pattern will confirm the peptide sequence and the site of RNA attachment.

Quantitative Data Presentation

The use of rU Phosphoramidite-¹³C₂,d₁ provides distinct quantitative signatures in both NMR and MS experiments.

Table 1: Expected Isotopic Mass Shifts for MS Analysis

Labeled MoietyIsotopeNumber of Labeled AtomsExpected Mass Shift (Da)
Uridine Monophosphate¹³C2+2.0067
²H (d)1+1.0063
Total 3 +3.013

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Labeled Uridine

AtomChemical Shift Range (ppm) - Free RNAExpected Change upon Protein Binding
C1'90 - 95Significant perturbation
C6140 - 142Perturbation upon base interaction

Note: Actual chemical shifts are highly dependent on the local environment and RNA secondary structure.

Visualizations

Experimental_Workflow_NMR cluster_synthesis RNA Synthesis cluster_nmr NMR Analysis rU rU Phosphoramidite- ¹³C₂,d₁ synth Solid-Phase Synthesis rU->synth rna ¹³C₂,d₁-labeled RNA synth->rna complex RNA-Protein Complex rna->complex protein Protein protein->complex nmr NMR Spectrometer complex->nmr data NMR Data (HSQC, NOESY) nmr->data structure Interaction Mapping & Structure data->structure

Caption: Workflow for NMR analysis of RNA-protein interactions.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_analysis MS Analysis rna_prot ¹³C₂,d₁-RNA + Protein crosslink UV Cross-linking (254 nm) rna_prot->crosslink digest Enzymatic Digestion (RNase/Protease) crosslink->digest enrich Enrichment (Optional) digest->enrich lcms LC-MS/MS enrich->lcms analysis Data Analysis (Mass Shift) lcms->analysis site_id Cross-link Site Identification analysis->site_id

Caption: Workflow for MS analysis of RNA-protein cross-linking.

Signaling_Pathway_Concept cluster_study Studied by Isotope Labeling RBP RNA-Binding Protein (RBP) Complex RBP-RNA Complex RBP->Complex RNA Target RNA RNA->Complex Function Biological Function (e.g., Splicing, Translation) Complex->Function

Caption: Conceptual diagram of RNA-protein interaction leading to function.

References

Application Notes and Protocols for the Synthesis of Long RNA Oligonucleotides using Labeled Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of long RNA oligonucleotides, particularly those containing specific labels, is a cornerstone of modern molecular biology, enabling a deeper understanding of RNA structure, function, and therapeutic potential. Applications ranging from single-molecule fluorescence resonance energy transfer (smFRET) to in vivo imaging and antisense therapeutics rely on the availability of high-purity, site-specifically labeled long RNA molecules.

This document provides a comprehensive guide to the synthesis of long RNA oligonucleotides using labeled phosphoramidites. It covers both direct chemical synthesis via the phosphoramidite (B1245037) method and a hybrid approach that combines chemical synthesis with enzymatic ligation for very long constructs. Detailed protocols, quantitative data, and workflow diagrams are presented to assist researchers in navigating the complexities of long RNA synthesis.

Chemical Synthesis of Labeled RNA Oligonucleotides

Solid-phase phosphoramidite chemistry is the standard method for the chemical synthesis of RNA.[1] This process involves the sequential addition of ribonucleoside phosphoramidites to a growing chain attached to a solid support.[2] The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[3]

Key Considerations for Long RNA Synthesis

The synthesis of long RNA oligonucleotides (>50 nucleotides) presents unique challenges compared to shorter sequences or DNA synthesis. The presence of the 2'-hydroxyl group on the ribose sugar necessitates an additional protecting group, which can introduce steric hindrance and reduce coupling efficiency.[4]

2'-Hydroxyl Protecting Groups: The choice of the 2'-hydroxyl protecting group is critical for the successful synthesis of long RNAs. The most common groups are:

  • TBDMS (tert-butyldimethylsilyl): A widely used and cost-effective option, but can have longer coupling times and lower coupling efficiency for long sequences.[4][5]

  • TOM ([(triisopropylsilyl)oxy]methyl): Offers faster coupling times and is often recommended for the synthesis of longer RNA oligonucleotides due to reduced steric hindrance.[4][6]

  • ACE (5'-silyl-2'–acetoxyethylorthoester): A more advanced protecting group that allows for rapid and mild deprotection conditions, leading to higher yields and purity, especially for very long RNAs (>100 nucleotides).[3][7][8]

Labeled Phosphoramidites: The incorporation of labels such as fluorescent dyes, biotin, or stable isotopes is typically achieved by using a corresponding labeled phosphoramidite during the solid-phase synthesis cycle. These modified phosphoramidites may exhibit slightly lower coupling efficiencies than their unlabeled counterparts, a factor that becomes more significant as the length of the oligonucleotide increases.[9]

Quantitative Data on Synthesis Parameters

The following tables summarize key quantitative data related to the chemical synthesis of long RNA oligonucleotides.

Table 1: Comparison of 2'-Hydroxyl Protecting Groups in Long RNA Synthesis

Protecting GroupTypical Coupling Time (min)Stepwise Coupling Efficiency (%)Recommended Max. Length (nucleotides)Deprotection Conditions
TBDMS 10-15[5]~98.5%~50-60[10][11]Fluoride-based reagents (e.g., TBAF, TEA·3HF)[6]
TOM 5-10>99%[4]~80-100[4][12]Fluoride-based reagents (e.g., TEA·3HF)
ACE < 5[13]>99%[8]>100[7][8]Mild acidic buffer (pH 3.8)[8]

Data is compiled from multiple sources and represents typical values. Actual performance may vary based on sequence, synthesizer, and reagents.

Table 2: Estimated Full-Length Product (FLP) Yield Based on Coupling Efficiency and Oligonucleotide Length

Oligonucleotide Length98.5% Coupling Efficiency99.4% Coupling Efficiency[14]
20mer 74.5%89.2%
50mer 47.6%74.5%
80mer 29.8%61.8%
100mer 21.8%52.9%
120mer 15.9%45.3%

Theoretical yields calculated as (Coupling Efficiency)^ (Length - 1). This table highlights the critical impact of high coupling efficiency on the synthesis of long oligonucleotides.[14]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Labeled RNA Oligonucleotide

This protocol provides a general outline for the automated solid-phase synthesis of a labeled RNA oligonucleotide using phosphoramidite chemistry.

Materials:

  • RNA synthesizer

  • Controlled Pore Glass (CPG) solid support derivatized with the first nucleoside

  • Unlabeled and labeled RNA phosphoramidites (e.g., with a fluorescent dye)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation: Program the RNA sequence into the synthesizer. Dissolve the phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).[2] Install the reagent bottles on the synthesizer.

  • Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. b. Coupling: Activation of the incoming phosphoramidite with the activator and its subsequent reaction with the 5'-hydroxyl group of the growing RNA chain. Standard coupling times are typically 30 seconds for unmodified bases, but may be longer for modified or labeled phosphoramidites (5-10 minutes).[9] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

  • Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed, typically with a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).

Synthesis of Very Long Labeled RNA via Enzymatic Ligation

For RNA molecules exceeding the practical limits of chemical synthesis (~100-120 nucleotides), a powerful strategy involves the enzymatic ligation of shorter, chemically synthesized RNA fragments.[15] This approach allows for the site-specific incorporation of labels into defined segments, which are then assembled into the final long product. T4 RNA ligase and T4 DNA ligase are commonly used for this purpose.[16][17]

Protocol 2: Enzymatic Ligation of Labeled RNA Fragments using T4 RNA Ligase

This protocol describes the ligation of two synthetic RNA fragments, one of which contains a label, to generate a longer RNA molecule.

Materials:

  • Chemically synthesized and purified RNA fragments (one with a 5'-phosphate and the other with a 3'-hydroxyl; one containing the desired label)

  • T4 RNA Ligase 1 and reaction buffer

  • RNase inhibitor

  • ATP

  • Nuclease-free water

  • (Optional) DNA splint oligonucleotide complementary to the ligation junction

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components on ice:

    • 5'-phosphorylated RNA fragment (donor)

    • 3'-hydroxyl RNA fragment (acceptor)

    • (Optional) DNA splint (at a slight molar excess to the RNA fragments)

    • 1X T4 RNA Ligase Reaction Buffer

    • ATP (to a final concentration of 1 mM)

    • RNase Inhibitor

    • Nuclease-free water to the desired final volume

  • Denaturation and Annealing (if using a splint): Heat the mixture to 90°C for 2 minutes, then cool slowly to room temperature to allow for annealing of the RNA fragments to the DNA splint.[17]

  • Ligation: Add T4 RNA Ligase 1 to the reaction mixture.[18]

  • Incubation: Incubate the reaction at 25°C for 2 hours or at 16°C overnight.[18]

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM.[18]

  • Purification: Purify the ligated long RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

Deprotection and Purification

Proper deprotection and purification are critical to obtaining high-quality, functional long RNA oligonucleotides.

Deprotection

Deprotection involves the removal of all protecting groups from the synthesized RNA. This is a multi-step process:

  • Base and Phosphate Deprotection: Typically achieved using a mixture of aqueous ammonia and methylamine.

  • 2'-Hydroxyl Deprotection: The removal of the 2'-silyl group is usually accomplished with a fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

Table 3: Typical Deprotection Conditions

Protecting GroupReagentTemperature (°C)Time
Base/Phosphate AMA (Ammonia/Methylamine)6510 min[9]
2'-TBDMS/TOM TEA·3HF in NMP/DMSO652.5 hours[19]
2'-ACE Mild Acidic Buffer (pH 3.8)6030 min[8]
Purification

Purification separates the full-length product from truncated sequences and other impurities. The choice of method depends on the length of the RNA and the required purity.

Table 4: Purification Methods for Long Labeled RNA

MethodPrincipleRecommended forPurityYield
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[20]Oligos < 50 bases, especially those with hydrophobic labels.[20]HighGood
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge (phosphate backbone).Oligos < 40 bases.[20]HighGood
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.[20]Longer oligos (≥50 bases).[20]95-99%[20]Lower due to extraction from gel.[20]

Visualizing the Workflows

Solid-Phase RNA Synthesis Cycle

solid_phase_synthesis cluster_cycle Solid-Phase Synthesis Cycle (Repeated n times) start Start with Solid Support-Bound Nucleoside deblocking 1. Deblocking (Remove 5'-DMT) start->deblocking coupling 2. Coupling (Add Labeled/Unlabeled Phosphoramidite) deblocking->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize Phosphate Backbone) capping->oxidation oxidation->deblocking Next Cycle cleavage Cleavage & Deprotection oxidation->cleavage purification Purification (HPLC or PAGE) cleavage->purification final_product Labeled RNA Oligonucleotide purification->final_product

Caption: Workflow of solid-phase RNA synthesis.

Enzymatic Ligation of Synthetic RNA Fragments

enzymatic_ligation cluster_synthesis Chemical Synthesis cluster_ligation Enzymatic Ligation synth1 Synthesize Fragment 1 (e.g., Unlabeled, 5'-P) mix Mix Fragments, DNA Splint (optional), T4 RNA Ligase, ATP synth1->mix synth2 Synthesize Fragment 2 (e.g., Labeled, 3'-OH) synth2->mix incubate Incubate (16°C - 25°C) mix->incubate purify Purify Long Labeled RNA (PAGE or HPLC) incubate->purify product Final Long Labeled RNA Product purify->product

Caption: Synthesis of long RNA via enzymatic ligation.

Decision Flowchart for Synthesis Strategy

synthesis_decision start Define Target RNA (Length, Label) length_check Is RNA length > 100-120 nt? start->length_check direct_synthesis Direct Chemical Synthesis length_check->direct_synthesis No ligation_strategy Chemical Synthesis + Enzymatic Ligation length_check->ligation_strategy Yes design_fragments Design & Synthesize Labeled/Unlabeled Fragments ligation_strategy->design_fragments ligate_fragments Ligate Fragments design_fragments->ligate_fragments purify_final Purify Final Product ligate_fragments->purify_final

Caption: Choosing the right RNA synthesis strategy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with rU Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency during oligonucleotide synthesis, specifically when using rU Phosphoramidite-¹³C₂,d₁. This guide provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and visual aids to streamline the problem-solving process.

Frequently Asked Questions (FAQs)

Q1: What is the expected coupling efficiency for rU Phosphoramidite-¹³C₂,d₁?

While specific batch-to-batch performance can vary, the expected coupling efficiency for high-quality, isotopically labeled phosphoramidites should be comparable to their unlabeled counterparts, typically greater than 99%.[1] A marginal decrease might be observed due to the isotopic labeling, but a significant drop warrants investigation.

Q2: Can the ¹³C and deuterium (B1214612) labels on rU Phosphoramidite-¹³C₂,d₁ affect its reactivity?

The carbon-13 isotopes are not expected to have a discernible electronic effect on the phosphoramidite's reactivity. Deuterium substitution can, in some cases, lead to a kinetic isotope effect (KIE), which might slightly alter reaction rates. However, for the phosphoramidite (B1245037) coupling reaction, this effect is generally considered to be minor and is unlikely to be the primary cause of significantly low coupling efficiency.

Q3: How should I properly store and handle rU Phosphoramidite-¹³C₂,d₁ to maintain its quality?

Proper storage and handling are critical for all phosphoramidites, including isotopically labeled ones.[2] To ensure stability and prevent degradation, follow these guidelines:

  • Storage: Store the phosphoramidite at -20°C in a desiccated, inert atmosphere (e.g., argon or nitrogen).

  • Handling: Before use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation. Use anhydrous solvents and reagents for dissolution and during synthesis. Minimize exposure to air and moisture.

Q4: What are the most common general causes of low coupling efficiency in oligonucleotide synthesis?

The most frequent culprits for low coupling efficiency are not specific to the phosphoramidite itself but rather to the overall synthesis conditions. These include:

  • Moisture: Water in the acetonitrile (B52724) (ACN) or other reagents is a primary cause of coupling failure.

  • Reagent Quality: Degradation of the activator (e.g., tetrazole, DCI), capping reagents, or the phosphoramidite itself.

  • Synthesizer Issues: Problems with reagent delivery, valve blocks, or leaks in the system.

  • Protocol Parameters: Inadequate coupling time or insufficient molar excess of the phosphoramidite.

Troubleshooting Guide

Low coupling efficiency is a common issue in oligonucleotide synthesis. This guide provides a systematic approach to identifying and resolving the root cause of the problem when using rU Phosphoramidite-¹³C₂,d₁.

Step 1: Initial Assessment and "Quick Checks"

Before delving into more complex experiments, perform these initial checks:

  • Review Synthesis Records: Examine the trityl monitor data. A sudden drop in trityl signal at the point of rU Phosphoramidite-¹³C₂,d₁ addition is a strong indicator of a problem with this specific reagent or its delivery. A gradual decline across all cycles points to a more systemic issue.

  • Check Reagent Vitals:

    • Activator: Ensure the activator solution is fresh and has not precipitated.

    • Acetonitrile (ACN): Use only anhydrous ACN with low water content (<30 ppm).

    • Phosphoramidite Solution: Visually inspect the dissolved phosphoramidite for any signs of precipitation or discoloration.

Step 2: Systematic Troubleshooting Workflow

If the initial checks do not resolve the issue, follow this systematic workflow.

TroubleshootingWorkflow start Low Coupling Efficiency Detected check_reagents Verify Reagent Quality (Amidite, Activator, ACN) start->check_reagents check_synthesizer Inspect Synthesizer (Delivery, Leaks) start->check_synthesizer run_control Perform Control Synthesis (Standard U-Amidite) check_reagents->run_control check_synthesizer->run_control analyze_hplc Analyze Crude Product by HPLC run_control->analyze_hplc systemic_issue Address Systemic Issue (e.g., Reagent Contamination) analyze_hplc->systemic_issue Control Fails amidite_issue Isolate Issue to rU Phosphoramidite-¹³C₂,d₁ analyze_hplc->amidite_issue Control Succeeds resolved Issue Resolved systemic_issue->resolved optimize_protocol Optimize Coupling Protocol (Time, Concentration) amidite_issue->optimize_protocol contact_supplier Contact Phosphoramidite Supplier optimize_protocol->contact_supplier Optimization Fails optimize_protocol->resolved Optimization Succeeds contact_supplier->resolved

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Step 3: In-depth Experimental Analysis

If the issue persists, more detailed experiments are necessary.

Objective: To determine if the problem is specific to the rU Phosphoramidite-¹³C₂,d₁ or is a more general issue with the synthesis system.

Methodology:

  • Synthesize a short, simple oligonucleotide sequence (e.g., a 10-mer T sequence) that does not contain the labeled uridine (B1682114).

  • In a separate synthesis, synthesize the same sequence but with a single incorporation of a standard, unlabeled rU phosphoramidite.

  • Finally, synthesize the same sequence with a single incorporation of the rU Phosphoramidite-¹³C₂,d₁.

  • Compare the stepwise coupling efficiencies from the trityl monitor data for all three syntheses.

Data Interpretation:

Scenario Observation Likely Cause Next Step
1 All syntheses show low coupling efficiency.Systemic issue (e.g., bad reagents, synthesizer malfunction).Troubleshoot the synthesizer and replace all common reagents.
2 The all-T and standard rU syntheses are successful, but the rU Phosphoramidite-¹³C₂,d₁ synthesis fails.The issue is with the labeled phosphoramidite or its specific requirements.Proceed to HPLC analysis and consider optimizing the coupling protocol.

Objective: To visualize the product distribution and identify failure sequences.

Methodology:

  • After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to the manufacturer's recommendations for the labeled phosphoramidite.

  • Lyophilize the crude product to a dry pellet.

  • Resuspend the pellet in a known volume of sterile, nuclease-free water.

  • Analyze the crude product using ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC).

Suggested HPLC Protocol:

  • Column: A C18 column suitable for oligonucleotide analysis.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

Data Interpretation: A successful synthesis will show a major peak corresponding to the full-length product (FLP). Low coupling efficiency will result in a series of earlier eluting peaks, with the most prominent being the n-1 failure sequence. By comparing the chromatogram of the synthesis with the labeled amidite to a successful control, you can confirm that the failure is occurring at the point of labeled uridine incorporation.

HPLC_Analysis cluster_0 Synthesis Products cluster_1 HPLC Separation cluster_2 Chromatogram FLP Full-Length Product (FLP) HPLC IP-RP-HPLC Column FLP->HPLC n_minus_1 n-1 Failure Sequence n_minus_1->HPLC other_failures Other Truncations other_failures->HPLC chromatogram UV Detector (260 nm) Peak Elution Order: 1. Other Truncations 2. n-1 Failure 3. FLP HPLC->chromatogram

Caption: The process of HPLC analysis for separating synthesis products.

Potential Solutions and Optimization Strategies

If the problem is isolated to the rU Phosphoramidite-¹³C₂,d₁, consider the following solutions:

Optimization of Coupling Time

For some modified or sterically hindered phosphoramidites, a longer coupling time may be required to achieve high efficiency.

Experimental Protocol:

  • Program the synthesizer to increase the coupling time specifically for the rU Phosphoramidite-¹³C₂,d₁ step.

  • Perform a series of syntheses with increasing coupling times (e.g., standard, 1.5x standard, 2x standard).

  • Analyze the crude products by HPLC to determine the optimal coupling time that maximizes the yield of the full-length product.

Increased Molar Excess

Increasing the concentration of the phosphoramidite can drive the coupling reaction to completion.

Experimental Protocol:

  • Prepare a more concentrated solution of the rU Phosphoramidite-¹³C₂,d₁.

  • Adjust the synthesis protocol to deliver a larger volume of the phosphoramidite solution, effectively increasing the molar excess.

  • Evaluate the impact on coupling efficiency via trityl monitoring and HPLC analysis.

Phosphoramidite Quality

If the above steps do not improve the coupling efficiency, the quality of the rU Phosphoramidite-¹³C₂,d₁ itself may be compromised.

Actionable Steps:

  • Contact the Supplier: Provide the lot number and a summary of your troubleshooting experiments. They may have specific recommendations or be able to provide a replacement.

  • Consider a Fresh Vial: If the vial has been opened multiple times or stored improperly, it may have degraded. Using a fresh, unopened vial can often resolve the issue.

Summary of Quantitative Data

Parameter Expected Value Potential Impact of Low Value
Stepwise Coupling Efficiency (Standard Amidite) > 99%Indicates a systemic issue with reagents or the synthesizer.
Stepwise Coupling Efficiency (Labeled Amidite) > 98.5%Suggests a problem with the labeled phosphoramidite or its coupling protocol.
Full-Length Product (FLP) by HPLC (Crude) > 70% (for a 20-mer)A low percentage of FLP confirms poor synthesis efficiency.
Water Content in ACN < 30 ppmHigher water content will significantly decrease coupling efficiency.

By following this structured troubleshooting guide, researchers can efficiently diagnose and resolve issues of low coupling efficiency when working with rU Phosphoramidite-¹³C₂,d₁, ensuring the successful synthesis of their target oligonucleotides.

References

Technical Support Center: Optimizing Activator Concentration for Labeled Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing activator concentration in labeled phosphoramidite (B1245037) chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their oligonucleotide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in oligonucleotide synthesis?

A1: An activator is a critical reagent in phosphoramidite chemistry. Its primary role is to activate the phosphoramidite monomer for the coupling reaction with the 5'-hydroxyl group of the growing oligonucleotide chain. The activator, typically a weak acid, protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group. This leads to the formation of a phosphite (B83602) triester linkage, a key step in elongating the oligonucleotide chain.[][][3][4]

Q2: Which activator should I choose for my labeled phosphoramidite?

A2: The choice of activator depends on several factors, including the steric bulk of the phosphoramidite (labeled amidites are often bulkier), the scale of the synthesis, and the desired reaction kinetics.

  • 1H-Tetrazole: A traditional activator, but its limited solubility in acetonitrile (B52724) and suboptimal performance with sterically hindered phosphoramidites can be drawbacks.[4][5]

  • 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): These are more acidic than 1H-Tetrazole and generally provide faster coupling kinetics.[3][4] They are a good choice for general-purpose synthesis. However, their strong acidity can lead to premature removal of the 5'-DMT protecting group, especially from dG phosphoramidites, which can result in the formation of n+1 impurities (dimer addition).[6]

  • 4,5-Dicyanoimidazole (B129182) (DCI): DCI is less acidic than tetrazole-based activators but is a more potent nucleophilic catalyst.[3][5] This property allows it to double the coupling rate compared to tetrazole.[5][7][8][9][10] Its high solubility in acetonitrile allows for higher effective concentrations, which can be beneficial.[3][5][11] DCI is often recommended for the synthesis of long oligonucleotides and for sterically demanding phosphoramidites to minimize detritylation-related side reactions.[6]

Q3: What is a typical starting concentration for the activator?

A3: A common starting concentration for activators like 5-Ethylthiotetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) is 0.25 M in anhydrous acetonitrile.[5][12] However, the optimal concentration can vary depending on the specific labeled phosphoramidite and the synthesizer. For some applications, higher concentrations of DCI (e.g., 0.5 M to 1.0 M) have been used to increase the effective concentration of the phosphoramidite, thereby improving coupling efficiency, especially at larger synthesis scales.[5][7][10][11]

Q4: How does activator concentration affect the coupling of fluorescent dye phosphoramidites?

A4: Fluorescent dye phosphoramidites are often sterically bulky, which can hinder the coupling reaction. Optimizing the activator concentration is crucial for achieving high coupling efficiency. An insufficient activator concentration may lead to incomplete activation and, consequently, low incorporation of the dye. Conversely, an overly acidic activator or excessively high concentration might cause degradation of sensitive dyes or side reactions. For many dye phosphoramidites, extending the coupling time in conjunction with optimizing the activator concentration is a common strategy to ensure efficient incorporation. For example, a 6-minute coupling time is recommended for TAMRA-dT phosphoramidite.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency of Labeled Phosphoramidite 1. Sub-optimal Activator Concentration: The activator concentration may be too low for the sterically hindered labeled phosphoramidite. 2. Moisture Contamination: Trace amounts of water in reagents (acetonitrile, activator solution, or phosphoramidite) can hydrolyze the activated phosphoramidite, reducing coupling efficiency.[6] 3. Insufficient Coupling Time: Bulky labeled phosphoramidites may require longer reaction times to couple efficiently. 4. Degraded Phosphoramidite: The labeled phosphoramidite may have degraded due to improper storage or handling.1. Optimize Activator Concentration: Perform a titration experiment to determine the optimal activator concentration (see Experimental Protocol below). Consider increasing the concentration of DCI.[11] 2. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile for all solutions. Store phosphoramidites and activator solutions under an inert atmosphere (e.g., argon) and over desiccants.[3][6] 3. Increase Coupling Time: Double the standard coupling time for the labeled phosphoramidite as a starting point for optimization. For particularly challenging amidites, a double or even triple coupling can be performed. 4. Use Fresh Reagents: Dissolve phosphoramidites immediately before use. Verify the purity of the phosphoramidite if degradation is suspected.
Presence of n-1 Deletion Sequences Incomplete Coupling: Failure of the phosphoramidite to couple to the growing chain, followed by capping of the unreacted 5'-OH group.Address Low Coupling Efficiency: Refer to the solutions above. Improving the activator concentration, ensuring anhydrous conditions, and extending coupling time are key.
Presence of n+1 Sequences (e.g., GG Dimer Addition) Premature Detritylation: The activator may be too acidic, causing premature removal of the 5'-DMT protecting group from the phosphoramidite in solution. This leads to the formation of a dimer that is then incorporated into the sequence.[6] This is more common with dG phosphoramidites.[6]Switch to a Less Acidic Activator: Use a less acidic activator like DCI (pKa 5.2) instead of more acidic options like BTT (pKa 4.1) or ETT (pKa 4.3).[6] This is particularly important for the synthesis of long oligonucleotides.[6]
Degradation of the Label (e.g., Fluorescent Dye) Harsh Deprotection Conditions: Some fluorescent dyes, like TAMRA, are sensitive to standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures).[13]Use Milder Deprotection Conditions: For sensitive dyes, use milder deprotection reagents and conditions. For TAMRA-labeled oligonucleotides, a mixture of t-butylamine/methanol/water (1:1:2) is recommended.[13] Ensure that the protecting groups on the standard phosphoramidites are compatible with these milder conditions (e.g., use Ac-dC and dmf-dG).[13]

Data Presentation

Table 1: Properties of Common Activators in Oligonucleotide Synthesis

ActivatorpKaRecommended Starting ConcentrationKey Characteristics
1H-Tetrazole4.8[5]0.45 M - 0.5 MTraditional activator; limited solubility in acetonitrile can cause precipitation and clogging.[5]
5-Ethylthio-1H-tetrazole (ETT)4.3[6]0.25 MMore acidic than tetrazole, leading to faster coupling; may cause premature detritylation.[4][6]
5-Benzylthio-1H-tetrazole (BTT)4.1[6]0.25 MSimilar to ETT, highly acidic and effective, but carries a risk of n+1 sequence formation.[6]
4,5-Dicyanoimidazole (DCI)5.2[5][6]0.25 M - 1.0 M[5][11]Less acidic but more nucleophilic than tetrazoles; increases coupling rate and is highly soluble in acetonitrile.[3][5] Recommended for long oligos and sterically hindered amidites.[6]

Table 2: Recommended Starting Conditions for Common Labeled Phosphoramidites

Labeled PhosphoramiditeRecommended ActivatorActivator ConcentrationRecommended Coupling TimeNotes
Fluorescein (FAM), HEX, TETETT or DCI0.25 M2-5 minutesThese dyes are generally stable under standard synthesis and deprotection conditions.[14]
TAMRA-dTETT or DCI0.25 M6 minutes[13]TAMRA is sensitive to standard deprotection; use milder conditions like t-butylamine/methanol/water.[13]
Biotin (B1667282)ETT or DCI0.25 M2-5 minutesGenerally stable. For cleavable biotin linkers, ensure compatibility with deprotection conditions.[15]
Sterically Hindered Dyes/LabelsDCI0.25 M - 0.5 M5-15 minutesIncreased steric bulk often requires a more reactive activator system and/or longer coupling times.

Experimental Protocols

Protocol: Optimization of Activator Concentration for a Labeled Phosphoramidite

This protocol outlines a general procedure to determine the optimal activator concentration for a new or problematic labeled phosphoramidite.

1. Objective: To determine the activator concentration that results in the highest coupling efficiency for a specific labeled phosphoramidite with minimal side-product formation.

2. Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Labeled phosphoramidite of interest

  • Activator of choice (e.g., ETT or DCI)

  • Anhydrous acetonitrile

  • Standard synthesis reagents (capping, oxidation, deblocking solutions)

  • Deprotection reagents (e.g., ammonium hydroxide)

  • HPLC system with a suitable column (e.g., reverse-phase) for oligonucleotide analysis

3. Methodology:

  • Prepare Activator Solutions: Prepare a series of activator solutions at different concentrations in anhydrous acetonitrile. For example, for DCI, prepare solutions at 0.2 M, 0.25 M, 0.3 M, 0.4 M, and 0.5 M.

  • Design a Test Oligonucleotide: Design a short, simple oligonucleotide sequence for synthesis. A good test sequence is a short homopolymer with the labeled phosphoramidite in the middle, for example, 5'-TTT-L-TTT-3', where 'L' is the labeled nucleotide. This simplifies HPLC analysis.

  • Perform Syntheses: Set up parallel syntheses on the DNA synthesizer. For each synthesis, use one of the prepared activator concentrations for the coupling step of the labeled phosphoramidite. Keep all other synthesis parameters (e.g., concentrations of standard phosphoramidites, coupling times for standard bases, other reagent compositions) constant across all experiments. Use an extended coupling time (e.g., 5-10 minutes) for the labeled phosphoramidite as a starting point.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using the appropriate conditions for the label and nucleobases used.

  • Analysis:

    • Analyze the crude product from each synthesis by reverse-phase HPLC.

    • Integrate the peak areas of the full-length, labeled product and the major failure sequence (n-1, which corresponds to the sequence truncated at the labeled position).

    • Calculate the coupling efficiency for the labeled phosphoramidite for each activator concentration using the following formula: Coupling Efficiency (%) = [Area(full-length product) / (Area(full-length product) + Area(n-1 failure product))] x 100

  • Determine Optimal Concentration: The optimal activator concentration is the one that provides the highest coupling efficiency with the lowest formation of side products (e.g., n+1 sequences).

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis prep_activator Prepare Activator Solutions (e.g., 0.2-0.5M) run_synthesis Run Parallel Syntheses (Varying Activator Conc.) prep_activator->run_synthesis design_oligo Design Test Oligonucleotide design_oligo->run_synthesis cleave_deprotect Cleavage and Deprotection run_synthesis->cleave_deprotect hplc HPLC Analysis of Crude Product cleave_deprotect->hplc calculate Calculate Coupling Efficiency hplc->calculate optimize Determine Optimal Concentration calculate->optimize

Caption: Workflow for optimizing activator concentration.

activation_pathway cluster_reactants Reactants cluster_products Products phosphoramidite Phosphoramidite Monomer (P-NR2) activated_intermediate Activated Intermediate [P-Act] phosphoramidite->activated_intermediate Protonation & Displacement activator Activator (H-Act) activator->activated_intermediate coupled_product Coupled Product (Phosphite Triester) activated_intermediate->coupled_product Nucleophilic Attack byproduct Byproduct (HNR2) activated_intermediate->byproduct growing_chain Growing Oligo Chain (5'-OH) growing_chain->coupled_product

Caption: Phosphoramidite activation and coupling pathway.

References

Technical Support Center: Isotopic RNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isotopic RNA oligonucleotide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the chemical synthesis of RNA.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Analysis shows a significant amount of shorter sequences (n-1, n-2, etc.).

Q: What is causing the formation of shorter-than-expected RNA oligonucleotides?

A: The presence of shorter sequences, often called "failure sequences," is typically due to incomplete reactions at one or more steps during the synthesis cycle.

  • Incomplete Coupling: The most common cause is a low coupling efficiency in one or more cycles. Standard phosphoramidite (B1245037) chemistry should achieve >98% coupling efficiency per step. A lower efficiency results in a growing population of truncated sequences that are missing one or more nucleotides. This can be exacerbated by bulky 2'-hydroxyl protecting groups which cause steric hindrance.[1]

  • Ineffective Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked by an acetylation step ("capping"). If this step is inefficient, these unreacted chains can participate in the next coupling cycle, leading to sequences with internal deletions. The capping step prevents the elongation of failed sequences by acetylating the unreacted group.[]

  • Depurination: The acidic conditions required to remove the 5'-dimethoxytrityl (DMT) protecting group can lead to the cleavage of the bond between a purine (B94841) base (Adenine or Guanine) and the ribose sugar.[3] This creates an "abasic site," which is unstable and can lead to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotides.[4]

Troubleshooting Steps:

  • Optimize Coupling: Increase the coupling time (up to 6 minutes for RNA monomers) to account for the steric bulk of the 2'-protecting group.[1] Ensure your phosphoramidite and activator solutions are fresh and anhydrous.

  • Verify Capping Reagent: Ensure the capping reagents are fresh and active.

  • Minimize Deblocking Time: Use the shortest possible exposure to the acid (e.g., dichloroacetic acid) required for complete DMT removal to minimize the risk of depurination.[]

Issue 2: Mass spectrometry reveals unexpected mass additions.

Q: My mass spectrometry results show peaks at M+53 and M+114. What are these adducts?

A: These mass additions correspond to specific, well-known side reactions that occur during synthesis and deprotection.

  • M+53 Da Adduct (Cyanoethylation): This is caused by the reaction of acrylonitrile (B1666552) with the N3 position of thymine (B56734) or uracil.[3] Acrylonitrile is generated during the β-elimination of the cyanoethyl protecting group from the phosphate (B84403) backbone under basic conditions. This side reaction is more prominent in the synthesis of very long oligonucleotides.[][3]

    • Solution: Use a larger volume of the basic cleavage solution (e.g., ammonia) or use a reagent mixture like AMA (Ammonium hydroxide/40% aqueous Methylamine), as methylamine (B109427) is more effective at scavenging the acrylonitrile byproduct.[3]

  • M+114 Da Adduct (Incomplete Silyl (B83357) Deprotection): In RNA synthesis, the 2'-hydroxyl group is commonly protected with a tert-butyldimethylsilyl (TBDMS or TBS) group. This adduct corresponds to the mass of a TBDMS group that was not successfully removed during the final deprotection step.[]

    • Solution: Ensure the fluoride (B91410) reagent (typically tetrabutylammonium (B224687) fluoride - TBAF) is active and that the deprotection reaction is allowed to proceed for a sufficient duration. The stability of silyl ethers can be high, requiring specific conditions for complete removal.[1][5]

Q: My mass spectrum shows a peak at M+147 Da. What is the source of this impurity?

A: This impurity can arise from a contaminant in the deblocking reagent. Commercial dichloroacetic acid (DCA) solutions may contain trace amounts of trichloroacetaldehyde. This contaminant can react with the free 5'-hydroxyl group of the oligonucleotide to form a hemiacetal, which then reacts with the incoming phosphoramidite, adding a 147 Da mass to the final product.[]

Troubleshooting Steps:

  • Use fresh, high-purity DCA for the deblocking step.

  • If the problem persists, consider purifying the DCA before use.

Issue 3: Final product shows low purity and evidence of chain degradation.

Q: Why is my purified RNA sample showing signs of degradation and isomerization?

A: RNA is inherently less stable than DNA due to the presence of the 2'-hydroxyl group, which can act as an internal nucleophile and attack the adjacent phosphodiester bond.

  • Phosphodiester Chain Cleavage: If the 2'-hydroxyl protecting group (e.g., TBDMS) is prematurely removed during synthesis, the exposed 2'-OH can attack the phosphorus atom of the internucleotide linkage, leading to cleavage of the RNA chain.[1]

  • Phosphate Migration (Isomerization): The same mechanism that causes chain cleavage can also lead to the migration of the phosphate group from the natural 3'-5' linkage to an unnatural 2'-5' linkage.[1] This creates an isomeric product that may be difficult to separate from the target oligonucleotide and is likely biologically inactive. This is a particularly severe problem for long oligonucleotides.[1]

Troubleshooting Steps:

  • Use Stable Protecting Groups: Ensure the 2'-OH protecting group is robust and stable to all conditions used during the synthesis cycle, especially the basic conditions used for removing base-protecting groups.[1]

  • Controlled Deprotection: The final deprotection steps must be performed carefully. The base-labile protecting groups on the nucleobases are removed first, followed by the fluoride-mediated removal of the 2'-silyl group. Reversing this order or using harsh basic conditions when the 2'-OH is exposed will lead to significant degradation.[6]

Quantitative Data Summary

The efficiency and outcome of RNA synthesis are highly dependent on the choice of protecting groups and reaction conditions.

ParameterTypical Value / ConditionPotential Issue if DeviatedReference
Coupling Efficiency >98% per stepIncreased (n-1) and other failure sequences.[6]
Coupling Time (RNA) 3 - 6 minutesIncomplete coupling, lower yield.[1]
2'-OH Protecting Group TBDMS, TOM, ACEPremature removal leads to chain cleavage and phosphate migration.[1]
TBDMS Deprotection Tetrabutylammonium fluoride (TBAF) in THFIncomplete removal results in M+114 adduct.[][7]
Base Deprotection NH4OH / Methylamine (AMA)Formation of M+53 adducts if acrylonitrile is not scavenged.[3]

Experimental Protocols

Protocol 1: Standard Deprotection of RNA Oligonucleotides (Using TBDMS protection)

This protocol outlines the sequential steps required to deprotect a newly synthesized RNA oligonucleotide from the solid support.

  • Cleavage from Solid Support & Base Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1.5 mL of a 3:1 (v/v) mixture of concentrated aqueous ammonia (B1221849) and absolute ethanol (B145695).

    • Seal the vial tightly and heat at 55°C for at least 5 hours (or as recommended by the phosphoramidite supplier). This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.

    • Cool the vial to room temperature. Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

  • 2'-TBDMS Group Deprotection:

    • To the dried oligonucleotide pellet, add 250 µL of 1M TBAF in Tetrahydrofuran (THF).

    • Vortex thoroughly to ensure the pellet is fully dissolved.

    • Incubate at room temperature for 12-16 hours.

    • Quench the reaction by adding an equal volume of a suitable quenching buffer (e.g., 1M triethylammonium (B8662869) acetate).

  • Desalting and Purification:

    • The deprotected RNA must be desalted to remove excess fluoride and other salts. This can be achieved by ethanol precipitation, size-exclusion chromatography, or solid-phase extraction.

    • Purify the final product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product from any failure sequences or adducts.

Visual Guides

G cluster_cycle Solid-Phase Synthesis Cycle Deblock 1. Deblocking (Acidic Removal of 5'-DMT) Coupling 2. Coupling (Add Isotopic Phosphoramidite) Deblock->Coupling Repeat 'n' times Capping 3. Capping (Acetylate Unreacted 5'-OH) Coupling->Capping Repeat 'n' times Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat 'n' times Oxidation->Deblock Repeat 'n' times Final Final Deprotection & Purification Oxidation->Final Start Start (Solid Support) Start->Deblock

Caption: Standard phosphoramidite cycle for RNA oligonucleotide synthesis.

G Start Mass Spec Shows Unexpected Peak Mass53 Peak at M+53 Da? Start->Mass53 Mass114 Peak at M+114 Da? Start->Mass114 Other Other Mass? Start->Other Cause53 Cause: N3-Cyanoethylation of Uracil/Thymine Mass53->Cause53 Cause114 Cause: Incomplete Removal of 2'-TBDMS Group Mass114->Cause114 Solution53 Solution: Use AMA for deprotection to scavenge acrylonitrile byproduct. Cause53->Solution53 Solution114 Solution: Increase TBAF incubation time or use fresh TBAF reagent. Cause114->Solution114 Other_Cause Check for contaminants in reagents (e.g., DCA) or O6-Guanine modification. Other->Other_Cause

Caption: Troubleshooting workflow for common mass adducts in RNA synthesis.

G cluster_reaction Side Reaction Mechanism RNA_Structure P O 5' CH2 Ribose O P O 3' CH2 Attack Nucleophilic Attack RNA_Structure:p2->Attack is attacked by OH_group 2'-OH (Prematurely Deprotected) OH_group->Attack Cleavage Result 1: Chain Cleavage Attack->Cleavage Migration Result 2: 2'-5' Phosphate Migration Attack->Migration

References

rU Phosphoramidite-13C2,d1 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and troubleshooting for rU Phosphoramidite-¹³C₂,d₁. While specific quantitative stability data for this isotopically labeled phosphoramidite (B1245037) is not broadly published, the information provided here is based on established principles for phosphoramidite chemistry and best practices for oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for rU Phosphoramidite-¹³C₂,d₁?

A1: For long-term stability, rU Phosphoramidite-¹³C₂,d₁ should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] Proper sealing of the container is crucial to prevent exposure to moisture and air, which can cause degradation.

Q2: How long can I expect rU Phosphoramidite-¹³C₂,d₁ to be stable under recommended storage conditions?

A2: When stored correctly as a dry solid, most phosphoramidites are stable for several months.[3][4] However, for critical applications, it is advisable to qualify the material after prolonged storage (e.g., >6 months) by analyzing its purity.

Q3: What is the recommended procedure for preparing rU Phosphoramidite-¹³C₂,d₁ for use in an oligonucleotide synthesizer?

A3: To prepare a solution for synthesis, allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 0.1 M).[5] It is critical to use anhydrous solvent to minimize hydrolysis.[6][7]

Q4: How stable is rU Phosphoramidite-¹³C₂,d₁ once dissolved in acetonitrile on the synthesizer?

A4: The stability of phosphoramidites in solution is significantly lower than in their solid state.[2] It is recommended to use the solution within a few days of preparation. The rate of degradation depends on the water content of the acetonitrile and the temperature. For routine use, phosphoramidites are often stored in solution on the synthesizer at ambient temperature, but this can lead to degradation.[2]

Q5: What are the primary degradation pathways for phosphoramidites?

A5: The two main degradation pathways are hydrolysis and oxidation. Hydrolysis occurs when the phosphoramidite reacts with water, leading to the formation of a phosphonate (B1237965) species.[2] Oxidation of the P(III) center to a P(V) species can also occur, especially with exposure to air.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Coupling Efficiency 1. Degraded phosphoramidite due to improper storage or prolonged time in solution. 2. Presence of moisture in the acetonitrile or on the synthesizer lines. 3. Suboptimal activator concentration or activity.1. Use a fresh vial of phosphoramidite or re-qualify the existing batch. 2. Ensure all solvents are anhydrous and flush synthesizer lines. 3. Prepare fresh activator solution and ensure it is appropriate for the phosphoramidite.
Unexpected Peaks in Mass Spectrometry of Final Oligonucleotide 1. Presence of (n+1) or (n-1) impurities due to issues with capping or detritylation steps. 2. Side reactions caused by degraded phosphoramidite.1. Review and optimize the capping and detritylation steps in the synthesis protocol. 2. Analyze the purity of the phosphoramidite stock.
Appearance of a Second Peak for the Phosphoramidite in ³¹P NMR 1. This is expected, as the phosphorus atom is a chiral center, leading to two diastereomers that appear as distinct peaks. 2. A peak around 138-140 ppm may indicate the presence of a phosphite (B83602) triester impurity.[8]1. This is normal and not a sign of degradation. 2. If a significant peak in the 138-140 ppm range is observed, the phosphoramidite may be contaminated or degraded.

Illustrative Stability Data

The following tables present hypothetical stability data for rU Phosphoramidite-¹³C₂,d₁ to illustrate how such data would be presented. Note: This is not actual experimental data.

Table 1: Hypothetical Stability of Solid rU Phosphoramidite-¹³C₂,d₁

Storage ConditionTime (Months)Purity (%) by ³¹P NMR
-20°C, under Argon099.5
699.2
1298.8
4°C, under Argon099.5
697.0
1294.5
Room Temperature, exposed to air099.5
185.0

Table 2: Hypothetical Stability of rU Phosphoramidite-¹³C₂,d₁ in Anhydrous Acetonitrile (0.1 M)

Storage ConditionTime (Days)Purity (%) by HPLC
Room Temperature099.3
298.0
596.5
4°C099.3
598.8
1098.2

Experimental Protocols

Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the rU Phosphoramidite-¹³C₂,d₁ in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer equipped with a phosphorus probe.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The two diastereomers of the phosphoramidite should appear as two distinct peaks around 149 ppm.[8]

  • Data Analysis: Integrate the peaks corresponding to the phosphoramidite and any impurity peaks to determine the relative purity.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a dilute solution of the phosphoramidite (e.g., 0.1 mg/mL) in anhydrous acetonitrile.[1]

  • HPLC System: Use a reverse-phase HPLC system with a suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., triethylammonium (B8662869) acetate) is typically used.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis: The phosphoramidite should elute as two closely spaced peaks representing the two diastereomers.[9] Calculate the purity by integrating the peak areas.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation End End Oxidation->End Final Cycle Chain_Elongation Chain Elongation Oxidation->Chain_Elongation Start Start Start->Deblocking Chain_Elongation->Deblocking Next Cycle

Caption: Workflow of the four-step automated oligonucleotide synthesis cycle.

Phosphoramidite_Stability_Testing cluster_storage Storage Conditions cluster_analysis Analytical Methods Temp_20C -20°C (Solid, Inert Atm.) Purity_Assessment Purity Assessment Temp_20C->Purity_Assessment Sample at time points Temp_4C 4°C (Solid, Inert Atm.) Temp_4C->Purity_Assessment Sample at time points RT_Sol Room Temp (Solution) RT_Sol->Purity_Assessment Sample at time points NMR ³¹P NMR Stability_Data Generate Stability Data NMR->Stability_Data HPLC RP-HPLC HPLC->Stability_Data MS LC-MS MS->Stability_Data Phosphoramidite rU Phosphoramidite-¹³C₂,d₁ Sample Phosphoramidite->Temp_20C Store at different conditions Phosphoramidite->Temp_4C Store at different conditions Phosphoramidite->RT_Sol Store at different conditions Purity_Assessment->NMR Analyze using Purity_Assessment->HPLC Analyze using Purity_Assessment->MS Analyze using

Caption: Experimental workflow for assessing phosphoramidite stability.

References

Preventing P(III) impurities during labeled phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of labeled phosphoramidites, with a special focus on preventing and identifying P(III) impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common P(III) impurities in labeled phosphoramidite (B1245037) synthesis, and how do they arise?

A1: While the desired state for phosphoramidites is P(III), several impurities can form during synthesis and storage. The most common are:

  • P(V) Species (Oxidized Phosphoramidites): This is the most prevalent impurity and arises from the oxidation of the P(III) center to P(V). This can be caused by exposure to air (oxygen) or other oxidizing agents.[1][2]

  • H-phosphonates: These impurities result from the hydrolysis of the phosphoramidite, which can occur if the phosphoramidite is exposed to moisture.[3] The presence of water in the reaction solvent (typically acetonitrile) is a primary cause.[4][5]

  • Side reactions with the nucleobase: For instance, the O6 position of guanine (B1146940) can sometimes be phosphitylated, leading to an undesired P(III) byproduct.[6]

Q2: How can I minimize the formation of these impurities during synthesis and storage?

A2: Preventing impurity formation is critical for successful oligonucleotide synthesis. Key preventative measures include:

  • Strict Anhydrous Conditions: Phosphoramidites are extremely sensitive to moisture.[4] Always use anhydrous acetonitrile (B52724) (<10 ppm water) for dissolving and reacting phosphoramidites.[1]

  • Inert Atmosphere: Store and handle phosphoramidites under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Proper Storage: Store phosphoramidites as a dry powder at -20°C.[1] Once dissolved, their stability decreases, with guanosine (B1672433) phosphoramidites being particularly prone to degradation.[5]

  • Fresh Reagents: Use freshly opened or properly stored reagents to avoid contamination with water or other impurities.

Q3: What are the best analytical techniques for detecting P(III) impurities?

A3: The two primary methods for identifying and quantifying impurities in phosphoramidite preparations are:

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for directly observing the phosphorus environment. The trivalent phosphorus of the desired phosphoramidite has a characteristic chemical shift around 140-155 ppm.[7] P(V) impurities and H-phosphonates will appear in different regions of the spectrum.[3][8]

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP) and normal-phase (NP) HPLC can be used to separate impurities from the main product.[9][10] Due to the chiral center at the phosphorus atom, the desired phosphoramidite often appears as a pair of diastereomer peaks.[2][8][9]

Q4: How do P(III) impurities affect downstream oligonucleotide synthesis?

A4: Impurities in your phosphoramidite starting material can have a significant impact on the quality of your final oligonucleotide product.

  • Reactive Impurities: Impurities that can be incorporated into the growing oligonucleotide chain are considered "critical" as they can be difficult or impossible to remove during purification.[11] This leads to a heterogeneous final product with potentially altered biological activity.

  • Non-reactive Impurities: While these are less detrimental as they are not incorporated into the oligonucleotide, they can still affect the efficiency of the coupling reaction.[11]

Troubleshooting Guides

Guide 1: Troubleshooting ³¹P NMR Spectra
Observed Problem Potential Cause Recommended Action
Significant peaks outside the 140-155 ppm region Presence of P(V) impurities (oxidation) or H-phosphonates (hydrolysis). P(V) species typically appear between -25 and 99 ppm.[8]Review your storage and handling procedures. Ensure all solvents are anhydrous and that the phosphoramidite has been handled under an inert atmosphere.
Multiple peaks within the 140-155 ppm region This is expected, as phosphoramidites exist as a mixture of two diastereomers due to the chiral phosphorus center.[7][8]This is not an issue. The two peaks represent the two diastereomers of your product.
Broad or poorly resolved peaks The sample may be too concentrated, or there may be paramagnetic impurities.Dilute your sample. If the problem persists, consider purifying the phosphoramidite.
Guide 2: Troubleshooting HPLC Analysis
Observed Problem Potential Cause Recommended Action
Multiple peaks eluting before the main product peaks These could be more polar impurities, such as hydrolyzed phosphoramidites (H-phosphonates).Confirm the identity of the peaks using mass spectrometry. If they are hydrolysis products, ensure that your mobile phases and sample diluent are anhydrous.
Peak tailing This can be caused by interactions between the analyte and active sites on the column, or by extra-column band broadening.[12]Ensure your mobile phase pH is appropriate for the column. Check for any voids in the column.[12]
Drifting retention times This could be due to changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.[12]Ensure your mobile phase is well-mixed and degassed. Allow sufficient time for the column to equilibrate before starting your analysis.
Appearance of new peaks over time in a sample sequence Phosphoramidites can degrade in solution, especially in the presence of trace amounts of water. Oxidation can increase over time even in prepared sample vials.[1]Prepare samples fresh before analysis. If running a long sequence, consider using separate vials for each injection to minimize exposure to air and moisture.[1]

Quantitative Data Summary

Table 1: Hydrolytic Degradation of Phosphoramidites in Solution

The following table summarizes the degradation of different phosphoramidites over time in a solution containing water. This highlights the relative instability of the dG phosphoramidite.

PhosphoramiditeTime to ~50% Degradation (in propylene (B89431) carbonate with 0.4M water)
dA-tac-PA~ 20 hours
dT-PA~ 25 hours
dC-tac-PA~ 30 hours
dG-tac-PA~ 5 hours

(Data adapted from a study on the hydrolytic degradation of phosphoramidites.[5])

Experimental Protocols

Protocol 1: ³¹P NMR Analysis of a Labeled Phosphoramidite

Objective: To assess the purity of a labeled phosphoramidite sample and identify the presence of P(III) and P(V) species.

Materials:

  • Labeled phosphoramidite sample

  • Anhydrous deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube and cap

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10-20 mg of the labeled phosphoramidite into a clean, dry vial.

  • Add approximately 0.6 mL of anhydrous deuterated solvent to the vial and gently swirl to dissolve the sample completely.

  • Transfer the solution to a clean, dry NMR tube.

  • Cap the NMR tube securely.

  • Acquire the ³¹P NMR spectrum. A proton-decoupled pulse program (e.g., zgig) is recommended to obtain sharp singlets for each phosphorus environment.[8]

  • Data Analysis:

    • Integrate the peaks in the phosphoramidite region (~140-155 ppm) and any impurity peaks.

    • The main P(III) product should appear as two peaks of roughly equal integration, corresponding to the two diastereomers.[7][8]

    • P(V) impurities, such as oxidized phosphoramidites, will typically appear in the region from -25 to 99 ppm.[8]

    • H-phosphonate impurities will also appear in the P(V) region.

    • Calculate the percentage purity by dividing the integral of the product peaks by the total integral of all phosphorus-containing species.

Protocol 2: RP-HPLC Analysis of a Labeled Phosphoramidite

Objective: To determine the purity of a labeled phosphoramidite sample by reversed-phase high-performance liquid chromatography.

Materials:

  • Labeled phosphoramidite sample

  • Anhydrous acetonitrile

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[8]

  • HPLC system with a UV detector

Procedure:

  • Prepare the mobile phases and ensure they are thoroughly degassed.

  • Install the C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Under an inert atmosphere, prepare a stock solution of the labeled phosphoramidite in anhydrous acetonitrile at a concentration of 1 mg/mL.[8]

  • Perform further dilutions as necessary with anhydrous acetonitrile.

  • Inject the sample onto the HPLC system.

  • Run a linear gradient to elute the compounds. For example, a gradient from 5% to 95% B over 20 minutes.

  • Monitor the elution profile using a UV detector at an appropriate wavelength for the label and the nucleobase.

  • Data Analysis:

    • The main product should elute as two closely spaced peaks representing the diastereomers.[8][9]

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the product peaks by the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_qc Quality Control cluster_storage Storage & Handling cluster_troubleshooting Troubleshooting synthesis Labeled Nucleoside + Phosphitylating Agent purification Purification synthesis->purification nmr 31P NMR Analysis purification->nmr Check Purity hplc HPLC Analysis purification->hplc Check Purity storage Store at -20°C under Inert Gas nmr->storage If Pure impurities Impurities Detected? nmr->impurities hplc->storage If Pure hplc->impurities impurities->storage No repurify Re-purify impurities->repurify Yes repurify->nmr Re-analyze

Caption: Workflow for labeled phosphoramidite synthesis and quality control.

impurity_formation Phosphoramidite Desired P(III) Phosphoramidite Oxidation Oxidation (O2) Phosphoramidite->Oxidation Hydrolysis Hydrolysis (H2O) Phosphoramidite->Hydrolysis PV_Impurity P(V) Impurity Oxidation->PV_Impurity H_Phosphonate H-phosphonate Hydrolysis->H_Phosphonate

Caption: Common pathways for P(III) impurity formation.

References

Technical Support Center: Deprotection of Modified or Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the challenges encountered during the deprotection of modified or labeled RNA. It is designed for researchers, scientists, and drug development professionals to help ensure the successful synthesis and purification of high-quality RNA oligonucleotides.

Troubleshooting Guide

This section addresses specific issues that may arise during RNA deprotection, offering potential causes and solutions in a question-and-answer format.

Q1: After deprotection and purification, I'm observing multiple peaks or a broad peak on my HPLC or mass spectrometry analysis. What could be the cause?

A1: The presence of multiple or broad peaks often indicates incomplete deprotection or degradation of the RNA oligonucleotide. Several factors could contribute to this issue:

  • Incomplete Removal of Protecting Groups: This is a common problem that can lead to a heterogeneous mixture of partially protected RNA molecules.[1][2]

  • RNA Degradation: RNA is susceptible to degradation, especially during prolonged exposure to harsh deprotection conditions or in the presence of RNase contamination.

  • Secondary Structure Formation: RNA molecules can form stable secondary structures that may interfere with chromatographic separation, leading to broad or multiple peaks.[3][4]

To troubleshoot this, consider the following:

  • Review your deprotection protocol: Ensure that the reagents, temperatures, and incubation times are appropriate for the specific protecting groups and any modifications on your RNA.

  • Optimize deprotection conditions: It may be necessary to increase the deprotection time or use a stronger deprotection reagent. For example, if you suspect incomplete removal of silyl (B83357) groups, a fresh batch of TBAF or an alternative reagent like TEA·3HF could be used.[1][5]

  • Analyze for RNA integrity: Run a sample on a denaturing polyacrylamide gel to assess the integrity of your RNA. The presence of shorter fragments would indicate degradation.

  • Denature the RNA before analysis: Heating the sample before loading it onto an HPLC column can help to disrupt secondary structures.[3][4]

Q2: My final yield of purified RNA is lower than expected. What are the potential reasons for this loss of material?

A2: Low recovery of your RNA can occur at various stages of the deprotection and purification process. Here are some common causes and troubleshooting steps:

  • Inefficient Cleavage from Solid Support: The initial step of cleaving the synthesized RNA from the solid support may be incomplete.

  • Loss During Purification: Material can be lost during precipitation steps (e.g., ethanol (B145695) or butanol precipitation) or if the RNA does not bind efficiently to the purification cartridge.[6][7]

  • Precipitation of Incompletely Deprotected RNA: Partially protected RNA may have different solubility properties, leading to its loss during workup.

To improve your yield:

  • Ensure complete cleavage: After the initial cleavage step, you can perform a small-scale re-treatment of the solid support with fresh cleavage solution to see if more product is released.

  • Optimize precipitation: Ensure you are using the correct salt concentrations and temperature for efficient precipitation of your RNA. For butanol precipitation, cooling to at least -70°C is recommended.[8]

  • Check cartridge compatibility and loading conditions: If using cartridge purification, make sure the cartridge is appropriate for your RNA and that the loading and elution conditions are optimal.

Q3: I am working with a base-labile modified RNA, and the modification appears to be degraded or lost after deprotection. How can I prevent this?

A3: Protecting base-labile modifications during deprotection requires the use of milder deprotection strategies. Standard deprotection conditions, such as treatment with ammonium (B1175870) hydroxide (B78521) at high temperatures, can be too harsh for sensitive moieties.[3]

Here are some approaches to protect sensitive modifications:

  • Use UltraMild Protecting Groups: Synthesize your RNA using phosphoramidites with base-protecting groups that can be removed under milder conditions (e.g., phenoxyacetyl or acetyl).[5][9]

  • Employ a Two-Step Deprotection Protocol: Some protocols allow for the selective removal of certain protecting groups while leaving others intact.

  • Optimize Deprotection Reagents and Conditions: Consider using reagents like potassium carbonate in methanol (B129727) or t-butylamine/methanol/water for deprotection at room temperature.[3]

G start Start: Modified RNA Deprotection check_modification Is the modification base-labile? start->check_modification standard_deprotection Use Standard Deprotection Protocol check_modification->standard_deprotection No mild_deprotection Use Mild Deprotection Strategy check_modification->mild_deprotection Yes end_success Successful Deprotection standard_deprotection->end_success end_fail Modification Degraded standard_deprotection->end_fail check_ultramild Are UltraMild amidites used? mild_deprotection->check_ultramild use_ultramild_reagents Use K2CO3 in MeOH or t-Butylamine/MeOH/H2O check_ultramild->use_ultramild_reagents Yes two_step_protocol Consider a two-step deprotection protocol check_ultramild->two_step_protocol No use_ultramild_reagents->end_success two_step_protocol->end_success

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used in RNA synthesis, and what are their standard deprotection conditions?

A1: The choice of protecting groups is crucial for successful RNA synthesis. Here's a summary of some common 2'-hydroxyl protecting groups and their typical deprotection reagents:

Protecting GroupAbbreviationDeprotection Reagent(s)
tert-ButyldimethylsilylTBDMSTetrabutylammonium fluoride (B91410) (TBAF) or Triethylamine trihydrofluoride (TEA·3HF)[5][10]
TriisopropylsilyloxymethylTOMAmmonium hydroxide/methylamine (AMA) or Methylamine in ethanol/water (EMAM)[11]
2'-O-bis(2-acetoxyethoxy)methyl orthoesterACEAcetic acid/TEMED buffer (pH 3.8)[12][13][14]

Q2: How can I confirm that the deprotection of my RNA is complete?

A2: Complete deprotection is essential for the biological activity and accurate analysis of your RNA. Several analytical techniques can be used to verify the removal of all protecting groups:

  • Mass Spectrometry (MS): This is one of the most definitive methods. The observed molecular weight of your RNA should match the calculated molecular weight of the fully deprotected sequence. Any deviation could indicate incomplete deprotection.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Incomplete deprotection often results in additional, more hydrophobic peaks (earlier elution on reverse-phase HPLC) compared to the fully deprotected RNA.[15]

  • Polyacrylamide Gel Electrophoresis (PAGE): While less direct for confirming deprotection, a clean, single band on a denaturing gel suggests a homogenous product. Incomplete deprotection can sometimes lead to band broadening or the appearance of multiple bands.[1]

Q3: What precautions should I take to prevent RNase contamination during deprotection and purification?

A3: RNases are ubiquitous and can rapidly degrade RNA. Maintaining an RNase-free environment is critical for successful RNA work.[16]

Here are some essential precautions:

  • Wear gloves at all times and change them frequently.

  • Use certified RNase-free tubes, pipette tips, and reagents.

  • Designate a specific area of your lab for RNA work.

  • Treat surfaces with RNase decontamination solutions.

  • Use nuclease-free water for all solutions and for resuspending your final RNA pellet.[17]

  • Store purified RNA at -70°C or -80°C. [17]

G synthesis Solid-Phase RNA Synthesis cleavage Cleavage from Solid Support synthesis->cleavage base_deprotection Base and Phosphate (B84403) Deprotection cleavage->base_deprotection hydroxyl_deprotection 2'-Hydroxyl Deprotection base_deprotection->hydroxyl_deprotection purification Purification (e.g., HPLC, Cartridge) hydroxyl_deprotection->purification analysis Analysis (MS, HPLC, PAGE) purification->analysis storage Storage at -80°C analysis->storage

Experimental Protocols

Protocol 1: Standard Deprotection of TBDMS-Protected RNA

This protocol is a general guideline for the deprotection of RNA synthesized using TBDMS protecting groups.

Materials:

  • Synthesized RNA on solid support

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 mixture of 30% ammonium hydroxide and 40% aqueous methylamine)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNase-free microcentrifuge tubes

  • Heating block or water bath

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the solid support with the synthesized RNA to a screw-cap RNase-free tube.

  • Add 1 mL of AMA solution to the tube.

  • Incubate at 65°C for 10-20 minutes to cleave the RNA from the support and remove the base and phosphate protecting groups.[6]

  • Allow the tube to cool to room temperature.

  • Carefully transfer the supernatant to a new RNase-free tube.

  • Evaporate the solution to dryness using a SpeedVac or by lyophilization.

  • To the dry pellet, add 100 µL of anhydrous DMSO and vortex to dissolve. If necessary, heat at 65°C for a few minutes.[3][4]

  • Add 125 µL of TEA·3HF to the DMSO solution.[11]

  • Incubate at 65°C for 2.5 hours to remove the 2'-TBDMS groups.[3][4]

  • Cool the reaction and proceed with purification (e.g., butanol precipitation followed by HPLC).

Protocol 2: Deprotection of 2'-ACE Protected RNA

Materials:

  • Dried, 2'-ACE protected RNA pellet

  • RNase-free microcentrifuge tubes

  • Heating block or water bath

  • SpeedVac or lyophilizer

Procedure:

  • Briefly centrifuge the tube containing the dry RNA pellet.

  • Completely dissolve the RNA pellet by pipetting up and down.

  • The deprotected RNA is now ready for resuspension in an appropriate RNase-free buffer or for further purification.

Protocol 3: Deprotection of Thiol-Modified Oligonucleotides

This protocol describes the reduction of a disulfide bond in thiol-modified RNA to generate a free thiol group.[18]

Materials:

  • Thiol-modified RNA (lyophilized)

  • Dithiothreitol (DTT)

  • Phosphate buffer (100 mM, pH 8.3-8.5)

  • RNase-free microcentrifuge tubes

Procedure:

  • Prepare a 100 mM DTT solution in 100 mM phosphate buffer (pH 8.3-8.5). This solution should be freshly prepared.[18]

  • Dissolve the lyophilized thiol-modified RNA in the phosphate buffer to a desired concentration (e.g., 100-500 µM).

  • Add an equal volume of the 100 mM DTT solution to the RNA solution to achieve a final DTT concentration of 50 mM.[18]

  • Incubate at room temperature for 30 minutes.[18]

  • The reduced thiol-modified RNA can be used directly in downstream applications or purified to remove excess DTT.

Quantitative Data Summary

Table 1: Comparison of Deprotection Times for Base Protecting Groups with Different Reagents

Protecting GroupReagentTemperature (°C)Time
Ac-dC, iBu-dGAmmonium Hydroxide558-12 hours
Ac-dC, iBu-dGAMA6510 minutes[3]
Pac-dA, Ac-dC, iPr-Pac-dGAmmonium HydroxideRoom Temp2 hours
Pac-dA, Ac-dC, iPr-Pac-dGAMA6510 minutes

Data compiled from various sources and represents typical conditions. Actual times may vary based on the specific oligonucleotide sequence and length.

References

Technical Support Center: Purification of RNA Containing rU Phosphoramidite-¹³C₂,d₁

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of RNA oligonucleotides containing rU Phosphoramidite-¹³C₂,d₁.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying RNA containing rU Phosphoramidite-¹³C₂,d₁?

The most common and effective methods for purifying synthetic RNA, including those with isotopic labels, are denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).[1][2][3] The choice between these methods depends on the length of the RNA, the required purity, and the downstream application.[4][5]

Q2: Does the ¹³C₂,d₁ isotopic label on the uridine (B1682114) phosphoramidite (B1245037) require special purification considerations?

While standard purification protocols are generally applicable, the presence of stable isotope labels may warrant special attention in the following areas:

  • Mass and Charge-to-Mass Ratio: The increased mass due to the ¹³C and deuterium (B1214612) isotopes may slightly alter the migration of the RNA in PAGE or its retention time in HPLC compared to its unlabeled counterpart. This is usually a minor effect but should be considered when analyzing results.

  • Chemical Stability: While ¹³C and deuterium are stable isotopes and generally do not alter the chemical properties of the nucleoside, it is crucial to follow standard protocols for deprotection to avoid any potential side reactions.[6] Harsh deprotection conditions should be avoided to maintain the integrity of the entire RNA molecule.

  • Quantification: The altered mass of the labeled nucleotide should be factored in when calculating the molecular weight of the RNA for accurate quantification.

Q3: Which purification method, PAGE or HPLC, is better for my ¹³C₂,d₁-labeled RNA?

The choice depends on your specific needs:

  • Denaturing PAGE offers excellent resolution and is particularly well-suited for separating full-length products from shorter failure sequences (n-1 mers), especially for longer oligonucleotides (>50 bases).[2][3][7] It typically yields very high purity products (>95%).[4] However, the recovery of RNA from the gel matrix can be lower compared to HPLC.[2][5]

  • HPLC , particularly ion-exchange (IEX) or reverse-phase (RP-HPLC), is a high-resolution technique that can provide high-purity RNA.[1][5] RP-HPLC is often preferred for modified oligonucleotides as the hydrophobicity of the modifying groups can be used for efficient separation.[5][7] HPLC generally offers higher yields than PAGE.[2]

Q4: How can I assess the purity and integrity of my purified ¹³C₂,d₁-labeled RNA?

Several methods can be used to analyze the purity and integrity of your final product:

  • Analytical Denaturing PAGE: Running a small aliquot of your purified RNA on a high-resolution denaturing polyacrylamide gel can resolve the full-length product from any shorter contaminants.

  • Analytical HPLC: Similar to analytical PAGE, analytical HPLC can be used to assess the purity of your sample by detecting any contaminating species.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This is a powerful technique to confirm the exact molecular weight of your labeled RNA, verifying the successful incorporation of the ¹³C₂,d₁-uridine and the overall integrity of the molecule.

Troubleshooting Guides

Issue 1: Low Yield of Purified RNA
Possible Cause Recommended Solution
Incomplete Elution from PAGE Gel Ensure the gel slice is thoroughly crushed. Increase the elution buffer volume and/or the elution time. Perform a second elution to recover any remaining RNA.
Poor Recovery from HPLC Optimize the elution gradient and fraction collection parameters. Ensure the column is not overloaded. For highly structured RNAs, consider adding a denaturant to the mobile phase.
Losses during Ethanol (B145695) Precipitation Ensure the precipitation is carried out at a low temperature (e.g., -20°C or -80°C) for a sufficient duration. Use a carrier like glycogen, especially for low concentrations of RNA, to improve precipitation efficiency.[8] Be careful not to discard the pellet, which may be invisible.
RNA Degradation Work in an RNase-free environment. Use RNase-free reagents and consumables.[9] If degradation is suspected, analyze the crude and purified products on a denaturing gel.
Incomplete Synthesis or Deprotection Review the synthesis report to check coupling efficiencies. Ensure that the deprotection steps were carried out correctly and for the recommended duration.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Recommended Solution
Co-elution of Truncated Sequences in HPLC Optimize the HPLC gradient to improve the separation between the full-length product and shorter sequences. Consider using a different type of HPLC column (e.g., IEX instead of RP).
Incomplete Resolution in PAGE Use a higher percentage acrylamide (B121943) gel for better resolution of smaller oligonucleotides. Ensure the gel is run long enough to achieve good separation.
Contamination with Salts After ethanol precipitation, wash the RNA pellet with 70-80% ethanol to remove residual salts.[10] Ensure the pellet is air-dried sufficiently before resuspension.
Genomic DNA Contamination (if applicable from biological sources) Treat the sample with DNase I prior to purification.
Presence of Protecting Groups Ensure that the deprotection steps were complete. Incomplete removal of protecting groups can lead to heterogeneous products.
Issue 3: RNA Degradation During or After Purification
Possible Cause Recommended Solution
RNase Contamination Maintain a strict RNase-free workflow.[9] Use DEPC-treated water and bake glassware. Wear gloves at all times.
Harsh Deprotection Conditions Use the recommended deprotection reagents and protocols for your specific phosphoramidites. Avoid prolonged exposure to harsh chemicals.[6]
Mechanical Shearing Avoid vigorous vortexing or sonication, which can lead to RNA fragmentation. Mix gently by pipetting.
Improper Storage Store the purified RNA in an appropriate buffer (e.g., TE buffer) at -80°C for long-term storage.[9] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide a template for summarizing your purification results. Populate these tables with your experimental data to compare the efficiency of different purification strategies.

Table 1: Comparison of Purification Methods for a 21-mer RNA containing a single rU-¹³C₂,d₁

Purification Method Crude Yield (ODU) Purified Yield (ODU) Recovery (%) Purity by Analytical PAGE (%) Purity by Analytical HPLC (%)
Denaturing PAGE (20%)
Ion-Exchange HPLC
Reverse-Phase HPLC

Table 2: Purity Assessment by Mass Spectrometry

Sample Expected Mass (Da) Observed Mass (Da) Comments
Unlabeled 21-mer RNA
¹³C₂,d₁-labeled 21-mer RNA

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7-8 M urea (B33335) in 1X TBE buffer.

  • Sample Preparation: Resuspend the crude, deprotected RNA pellet in a loading buffer containing formamide (B127407) and tracking dyes. Heat the sample at 95°C for 3-5 minutes to denature any secondary structures, then immediately place it on ice.

  • Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant power until the tracking dyes have migrated to the desired position.

  • Visualization: Visualize the RNA bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wavelength UV lamp. The RNA will appear as dark shadows.

  • Excision: Carefully excise the band corresponding to the full-length product using a clean scalpel.

  • Elution: Crush the excised gel slice and place it in an elution buffer (e.g., 0.3 M sodium acetate). Incubate overnight at 4°C with gentle agitation.

  • Recovery: Separate the eluate from the gel fragments by centrifugation or filtration. Precipitate the RNA from the eluate by adding ethanol and a salt (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate).

  • Desalting: Wash the RNA pellet with 70% ethanol to remove excess salt. Air-dry the pellet and resuspend it in RNase-free water or buffer.

Protocol 2: HPLC Purification (Ion-Exchange)
  • System Preparation: Equilibrate the ion-exchange HPLC column with the starting buffer (low salt concentration).

  • Sample Preparation: Dissolve the crude, deprotected RNA in the starting buffer. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection and Elution: Inject the sample onto the column. Elute the RNA using a linear gradient of increasing salt concentration (e.g., from a low salt buffer to a high salt buffer containing NaCl or NaClO₄).

  • Fraction Collection: Collect fractions as the RNA elutes from the column. The full-length product is typically the major peak with the longest retention time.

  • Analysis: Analyze the collected fractions using analytical PAGE or mass spectrometry to identify the fractions containing the pure, full-length product.

  • Desalting: Pool the pure fractions and desalt the RNA using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis & Deprotection cluster_purification Purification cluster_analysis Quality Control synthesis Solid-Phase Synthesis (with rU-¹³C₂,d₁ phosphoramidite) deprotection Cleavage & Deprotection synthesis->deprotection crude_rna Crude RNA Product deprotection->crude_rna page Denaturing PAGE crude_rna->page High Purity hplc HPLC (IEX or RP) crude_rna->hplc High Yield analysis_page Analytical PAGE page->analysis_page mass_spec Mass Spectrometry page->mass_spec analysis_hplc Analytical HPLC hplc->analysis_hplc hplc->mass_spec pure_rna Pure Labeled RNA analysis_page->pure_rna analysis_hplc->pure_rna mass_spec->pure_rna

Caption: Experimental workflow for the synthesis and purification of RNA containing rU-¹³C₂,d₁.

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions start Low Purification Yield check_crude Analyze Crude Product (PAGE or HPLC) start->check_crude check_fractions Analyze Purification Fractions start->check_fractions check_pellet Check for Pellet after Precipitation start->check_pellet synthesis_issue Inefficient Synthesis check_crude->synthesis_issue deprotection_issue Incomplete Deprotection check_crude->deprotection_issue degradation_issue RNA Degradation check_crude->degradation_issue elution_issue Poor Elution/Recovery check_fractions->elution_issue precipitation_issue Inefficient Precipitation check_pellet->precipitation_issue optimize_synthesis Optimize Synthesis Conditions synthesis_issue->optimize_synthesis optimize_deprotection Optimize Deprotection Protocol deprotection_issue->optimize_deprotection optimize_elution Optimize Elution/Recovery Method elution_issue->optimize_elution optimize_precipitation Optimize Precipitation Protocol precipitation_issue->optimize_precipitation rnase_free Implement Strict RNase-free Technique degradation_issue->rnase_free

References

Technical Support Center: Resolving Resonance Overlap in NMR with Site-Specific Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving resonance overlap in NMR spectroscopy through site-specific labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is site-specific isotope labeling and why is it used in NMR?

Site-specific isotope labeling is a technique where specific atoms within a protein are replaced with NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H.[1][2] This approach is employed to simplify complex NMR spectra that suffer from signal overlap, a common issue in larger proteins.[1][2] By "turning on" signals at selected sites while the rest of the protein remains "NMR-invisible," spectral congestion is reduced, which in turn improves sensitivity and facilitates resonance assignment.[1][2] This method is particularly beneficial for studying protein structure, dynamics, and interactions.[1]

Q2: What are the main types of non-uniform isotopic labeling strategies?

There are several strategies to achieve non-uniform isotopic labeling, each with specific advantages:

  • Specific Isotopic Labeling: This method enriches specific amino acid residues or atom types with stable isotopes, making only these selected sites visible in the NMR spectrum.[1] This dramatically simplifies the spectra.

  • Reverse Labeling (or Isotopic Unlabeling): In this approach, the protein is uniformly labeled with NMR-active isotopes, except for specific residues that are intentionally left unlabeled (e.g., by adding unlabeled amino acids to the growth media).[1][3] This effectively "turns off" signals from these selected residues.

  • Segmental Labeling: This technique isotopically labels only a specific segment or domain of a protein, which is useful for studying large multi-domain proteins or protein complexes.

  • Methyl-Specific Labeling: This popular method specifically labels the methyl groups of certain amino acids (e.g., I, L, V, M, A, T). Due to their favorable relaxation properties, methyl groups provide high-quality NMR spectra even for very large proteins and protein complexes.

Q3: When should I choose site-specific labeling over uniform labeling?

Uniform labeling, where all atoms of a particular element are replaced with an isotope, is a cost-effective method for smaller proteins where spectral overlap is not a major issue.[4] However, for larger proteins (typically >15-20 kDa), uniform labeling leads to highly congested spectra with broad signals, making analysis difficult or impossible.[1] Site-specific labeling is the preferred approach in such cases to reduce spectral complexity and enable detailed structural and dynamic studies.[1][2] It is also advantageous when focusing on a specific region of a protein, such as an active site or a protein-protein interaction interface.

Troubleshooting Guides

This section provides solutions to common problems encountered during site-specific labeling experiments.

Low Protein Yield

Q: My protein expression levels are very low when using minimal media for isotopic labeling. What can I do to improve the yield?

Low protein yield in minimal media is a common challenge. Here are several strategies to optimize your expression:

  • Optimize Culture Conditions:

    • High-Density Growth: Employ protocols that allow for cell growth to a higher optical density (OD600) before induction. This can significantly increase the final protein yield per liter of culture.

    • Media Supplementation: Consider adding a small amount of rich medium (e.g., LB) to your minimal medium. This can boost cell growth without significantly affecting the isotopic enrichment levels.

    • Temperature and Induction Time: Optimize the induction temperature and duration. Lowering the temperature post-induction (e.g., to 18-25°C) and extending the expression time can improve protein folding and solubility, leading to higher yields of functional protein.

  • Choosing the Right E. coli Strain:

    • Use expression strains like BL21(DE3) and its derivatives, which are deficient in proteases (Lon and OmpT), minimizing protein degradation.[5]

    • For proteins with multiple disulfide bonds, consider strains that facilitate their correct formation in the cytoplasm.[6]

  • Codon Optimization: Ensure the codon usage of your gene is optimized for E. coli expression, especially for proteins from eukaryotic sources.

Quantitative Comparison of Protein Yields

Labeling StrategyTypical Protein Yield (mg/L)Key Considerations
Uniform Labeling in Rich Media (e.g., LB)10 - 100+High yield, but not suitable for isotopic labeling.
Uniform Labeling in Minimal Media (e.g., M9)1 - 20Lower yield, but necessary for isotopic labeling.
Site-Specific Labeling in Minimal Media1 - 15Yield can be slightly lower than uniform labeling in minimal media due to the addition of specific amino acids.
Cell-Free Expression0.1 - 6 (per mL of reaction)Rapid, but can be more expensive. Yields are highly dependent on the specific system and protein.[7]
Isotopic Scrambling

Q: I suspect isotopic scrambling is occurring in my selectively labeled sample. How can I confirm this and what can I do to prevent it?

Isotopic scrambling refers to the metabolic conversion of the labeled amino acid you provide into other amino acids by the E. coli host, leading to unintended labeling patterns and complicating spectral analysis.[3]

Confirmation of Scrambling:

  • Mass Spectrometry: The most definitive way to confirm scrambling is by using mass spectrometry. By analyzing the peptide fragments, you can determine the precise location and extent of isotope incorporation.[8]

  • NMR Spectroscopy: The appearance of unexpected cross-peaks in your NMR spectra that do not correspond to the intended labeled residue type is a strong indication of scrambling.

Prevention of Scrambling:

  • Use Auxotrophic E. coli Strains: These are strains that have mutations in specific amino acid biosynthesis pathways. They cannot produce certain amino acids and will therefore be forced to incorporate the labeled amino acid you provide in the media.

  • Reverse Labeling: In this method, you grow the cells in a labeled minimal medium and add an excess of the unlabeled version of the amino acid you do not want to see. The cell will preferentially use the unlabeled amino acid, effectively silencing its signals in the NMR spectrum.[3]

  • Use of Metabolic Precursors: Instead of providing the entire labeled amino acid, you can supply a metabolic precursor that is further down the biosynthetic pathway. This can reduce the chances of it being converted into other amino acids.

  • Cell-Free Protein Expression: Cell-free systems lack the metabolic pathways that cause scrambling, making them an excellent choice for achieving highly specific labeling patterns.

Isotopic_Scrambling_Troubleshooting start Suspected Isotopic Scrambling confirm Confirm Scrambling start->confirm mass_spec Mass Spectrometry confirm->mass_spec Definitive nmr_analysis Analyze NMR Spectra (Unexpected Cross-peaks) confirm->nmr_analysis Indicative prevent Prevent Scrambling mass_spec->prevent nmr_analysis->prevent auxotroph Use Auxotrophic E. coli Strains prevent->auxotroph reverse_label Reverse Labeling Approach prevent->reverse_label precursors Use Metabolic Precursors prevent->precursors cell_free Cell-Free Expression System prevent->cell_free end Successful Site-Specific Labeling auxotroph->end reverse_label->end precursors->end cell_free->end

Poor Isotope Incorporation

Q: I am not seeing efficient incorporation of my labeled amino acid. What are the possible reasons and how can I improve it?

Inefficient incorporation of the labeled amino acid can lead to weak signals in your NMR spectrum. Here are some common causes and solutions:

  • Insufficient Amount of Labeled Amino Acid:

    • Concentration: Ensure you are adding a sufficient concentration of the labeled amino acid to the growth medium. A common starting point is 50-250 mg/L, but this may need to be optimized for your specific protein and expression system.[3]

  • Timing of Addition: Add the labeled amino acid just before inducing protein expression. This ensures that the cells utilize it for synthesizing your protein of interest rather than for general growth.

  • Cell Density at Induction: Inducing at a very high cell density might lead to inefficient uptake of the labeled amino acid. Optimize the OD600 at which you induce expression.

  • Metabolic Issues: The E. coli strain might be metabolizing the added amino acid for other purposes. Using auxotrophic strains can mitigate this issue.

Recommended Concentrations for Labeled Amino Acids in E. coli

Amino AcidRecommended Concentration (mg/L)Notes
¹⁵N-Leucine100 - 200Generally well-incorporated.
¹³C-Methionine50 - 100Prone to conversion to other amino acids; use of precursors can help.
¹⁵N-Tyrosine100 - 150Ensure sufficient solubility in the media.
¹³C-Alanine150 - 250Can be a carbon source for other pathways; careful timing of addition is crucial.
NMR Spectral Issues

Q: My NMR spectrum has artifacts or poor resolution even after site-specific labeling. What could be the cause?

Even with successful labeling, issues with the NMR spectrum can arise. Here are some common problems and their solutions:

  • Broad Lines:

    • Protein Aggregation: Your protein may be aggregating at the high concentrations required for NMR. Screen different buffer conditions (pH, salt concentration, additives) to improve solubility and stability.

    • High Molecular Weight: For very large proteins or complexes, consider perdeuteration in combination with selective protonation of methyl groups to reduce line broadening.

  • Spectral Artifacts:

    • Incomplete Labeling: If isotope incorporation is not close to 100%, you may see smaller peaks corresponding to the unlabeled species, which can complicate the spectrum. Optimize your labeling protocol to maximize incorporation.

    • Sample Contamination: Small molecule contaminants can give rise to sharp, unwanted signals. Ensure high purity of your protein sample.

  • Poor Signal-to-Noise:

    • Low Protein Concentration: The signal intensity is directly proportional to the protein concentration. Aim for a concentration of at least 0.1-0.5 mM.

    • Suboptimal NMR Parameters: Ensure that your NMR experimental parameters (e.g., acquisition time, relaxation delays) are optimized for your specific sample.

Experimental Protocols

Protocol: Amino Acid-Specific ¹⁵N Labeling in E. coli

This protocol provides a general framework for selectively labeling a protein with a ¹⁵N-labeled amino acid in E. coli.

  • Prepare M9 Minimal Media: Prepare 1L of M9 minimal media. Do not add the nitrogen source (NH₄Cl) at this stage. Autoclave the media.

  • Overnight Culture: Inoculate a 10 mL starter culture of rich media (e.g., LB) with a single colony of your E. coli expression strain transformed with your plasmid of interest. Grow overnight at 37°C.

  • Inoculate Minimal Media: The next day, use the overnight culture to inoculate the 1L of M9 media (without NH₄Cl). Add all other necessary supplements (e.g., glucose, MgSO₄, trace elements, and antibiotics). Add ¹⁴NH₄Cl as the nitrogen source.

  • Grow Cells: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Harvest and Resuspend: Pellet the cells by centrifugation. Discard the supernatant and resuspend the cell pellet in 200 mL of fresh M9 media that contains no nitrogen source.

  • Add Labeled Amino Acid and Induce: Add your desired ¹⁵N-labeled amino acid to the resuspended culture. Immediately induce protein expression with IPTG.

  • Express Protein: Continue to grow the culture at the optimized temperature and for the optimized duration for your protein.

  • Harvest and Purify: Harvest the cells and purify your labeled protein using your standard protocol.

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_post Post-Expression prep_media Prepare Minimal Media inoculate Inoculate Minimal Media with ¹⁴N source prep_media->inoculate starter_culture Grow Starter Culture (Rich Media) starter_culture->inoculate grow Grow to Mid-Log Phase (OD600 ~0.6-0.8) inoculate->grow harvest_resuspend Harvest and Resuspend in Media without N-source grow->harvest_resuspend add_label_induce Add Labeled Amino Acid & Induce Expression harvest_resuspend->add_label_induce express Express Protein add_label_induce->express harvest_purify Harvest Cells & Purify Protein express->harvest_purify nmr_acq NMR Sample Preparation & Data Acquisition harvest_purify->nmr_acq

References

Minimizing water content in phosphoramidite reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phosphoramidite (B1245037) Chemistry

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to minimizing water content in phosphoramidite reactions for oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during phosphoramidite reactions that are often linked to excessive moisture.

Problem: Low Coupling Efficiency

Q1: My oligonucleotide synthesis is showing low coupling efficiency. What are the likely causes related to water?

A1: Low coupling efficiency is a primary indicator of excess moisture in your reaction system. Water interferes in two main ways:

  • It competes with the 5'-hydroxyl group of the growing oligonucleotide chain by reacting with the activated phosphoramidite, effectively terminating the chain.[1]

  • It hydrolyzes the phosphoramidite monomer to a phosphonate, reducing the concentration of the active reagent available for coupling.[1]

This issue is often more pronounced during humid summer months.[1] Even trace amounts of water can significantly compromise the reaction.[]

Q2: I suspect water contamination. Which reagents are the most critical to keep dry?

A2: All reagents involved in the coupling step must be as anhydrous as possible. The most critical components to check for water content are:

  • Acetonitrile (B52724) (ACN): This is the main solvent used for the coupling reaction and for dissolving phosphoramidites.[1][3]

  • Phosphoramidites: The building blocks themselves can be hygroscopic.[4][5]

  • Activator Solution: Activators like Tetrazole, DCI, or ETT are dissolved in ACN and must be kept dry.[1]

  • Inert Gas: The argon or helium used to pressurize the synthesizer should be passed through an in-line drying filter.[1]

Q3: My synthesizer has been idle for a few days, and now my first synthesis has poor results. Could this be a water issue?

A3: Yes, this is a common issue. When a synthesizer sits (B43327) idle, moisture can accumulate in the fluid lines. The first few synthesis runs may show lower coupling efficiency as the lines are effectively "dried out" by the flow of anhydrous reagents.[1] Subsequent runs should show improved performance, especially after a fresh set of anhydrous reagents is installed.

Problem: Inconsistent Synthesis Yields

Q4: My synthesis yields are inconsistent from batch to batch, especially for long oligonucleotides. How can I improve reproducibility?

A4: Inconsistent yields, particularly for longer sequences where high coupling efficiency is paramount, often point to variable water content in your reagents.[3] To ensure consistency:

  • Standardize Reagent Handling: Implement a strict protocol for handling anhydrous solvents and reagents.

  • Use Fresh Reagents: Always use fresh, high-quality phosphoramidites and anhydrous-grade ACN from a septum-sealed bottle for each new synthesis setup.[1]

  • Monitor Water Content: If possible, use a titration device to regularly check the water content of your solvents, especially ACN.[4]

  • Dry Custom Amidites: Custom or modified phosphoramidites can be particularly prone to absorbing water. Always dry them with molecular sieves just before use.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the acceptable water content for acetonitrile (ACN) in phosphoramidite synthesis?

A1: For optimal results, the water content in ACN should be as low as possible. The generally accepted specifications are summarized in the table below. Using ACN with water content above 30 ppm is known to result in sub-optimal yields.[7]

Q2: How does water contamination affect the final oligonucleotide product?

A2: Water contamination leads to a lower overall yield of the full-length oligonucleotide. The primary impurity generated is an accumulation of truncated sequences (n-1, n-2, etc.) where a coupling step failed.[8] These truncated sequences can be difficult to separate during purification, especially for longer oligonucleotides.[9]

Q3: What is the best way to dry phosphoramidites and solvents?

A3: The most effective method is to use high-quality 3Å molecular sieves.[4] For solvents like ACN, allow the solvent to stand over the sieves for at least 24 hours before use.[4] For phosphoramidites, especially those that are hygroscopic, dissolve them in the appropriate anhydrous solvent and add a layer of molecular sieves to the vial. Let it stand overnight to reduce the water content to acceptable levels.[4]

Q4: Can I reuse leftover phosphoramidite solutions?

A4: It is generally not recommended, as the risk of moisture contamination increases over time. Phosphoramidites are sensitive to moisture and can degrade even when stored.[5] For critical syntheses and to ensure the highest quality, it is best practice to use freshly prepared solutions.

Q5: Are there any steps in the synthesis cycle that can help mitigate minor water contamination?

A5: Yes. Some synthesizers employ a second capping step immediately after the oxidation step.[10] The oxidation reagent contains water, and this second cap helps to effectively dry the solid support before the next coupling reaction begins, which can improve coupling efficiency.[9][10]

Data Presentation

Table 1: Recommended Water Content in Acetonitrile (ACN)
Water Content (ppm)Recommendation LevelImpact on SynthesisReference
< 10 ppmOptimalEnsures highest possible coupling efficiency.[4]
10 - 15 ppmRecommendedConsidered truly anhydrous for high-efficiency synthesis.[1]
< 30 ppmAcceptable LimitThe maximum recommended level to avoid significant yield loss.[4][7]
> 30 ppmUnacceptableLeads to sub-optimal yields and increased truncated sequences.[7]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Phosphoramidite Solution

This protocol describes the steps for preparing a phosphoramidite solution under anhydrous conditions to minimize water contamination.

Materials:

  • Phosphoramidite monomer (solid)

  • Anhydrous acetonitrile (ACN), <15 ppm water content[1]

  • Syringe (oven-dried or purged with argon)

  • Septum-sealed vial for the final solution

  • Argon or Helium gas with an in-line drying filter[1]

Procedure:

  • Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation.

  • Carefully unseal the phosphoramidite vial under a stream of dry argon or helium.

  • Fill a clean, dry syringe with the required volume of anhydrous ACN from a septum-sealed bottle.

  • Insert the needle through the septum of the ACN diluent bottle while maintaining a positive pressure of inert gas.

  • Transfer the ACN to the phosphoramidite vial to dissolve the solid monomer to the desired concentration (typically 0.1 M).[4]

  • Gently swirl the vial to ensure the phosphoramidite is completely dissolved.

  • Transfer the final solution to the appropriate reservoir on the DNA synthesizer, ensuring all transfers are done under an anhydrous atmosphere.

Protocol 2: Drying Solvents with Molecular Sieves

This protocol details the procedure for drying solvents like acetonitrile using molecular sieves to achieve the required low water content.

Materials:

  • Solvent to be dried (e.g., DNA synthesis grade acetonitrile)

  • 3Å Molecular Sieves (activated)

  • Oven-dried, septum-sealed glass bottle

  • Inert gas (Argon or Helium)

Procedure:

  • Activate the molecular sieves by heating them in a laboratory oven (>250°C) under vacuum for several hours, then allow them to cool in a desiccator.

  • Add the activated molecular sieves to an oven-dried, septum-sealed glass bottle to form a layer covering the bottom.

  • Under a positive pressure of inert gas, transfer the solvent into the bottle containing the molecular sieves.

  • Seal the bottle and allow it to stand for at least 24 hours before use to ensure thorough drying.[4]

  • When withdrawing the solvent, use a dry syringe and maintain a positive pressure of inert gas in the bottle to prevent atmospheric moisture from entering.

Visualizations

Workflow_Anhydrous_Amidite_Prep cluster_prep Preparation Phase cluster_process Dissolution Process Amidite Phosphoramidite (Solid) Equilibrate 1. Equilibrate Amidite to Room Temp Amidite->Equilibrate ACN Anhydrous ACN (<15 ppm H2O) Dissolve 2. Dissolve Amidite in ACN under Inert Atmosphere ACN->Dissolve Inert_Gas Dry Inert Gas (Argon/Helium) Inert_Gas->Dissolve   Atmosphere Equilibrate->Dissolve Transfer 3. Transfer to Synthesizer Dissolve->Transfer Final_Solution Ready-to-use Amidite Solution Transfer->Final_Solution

Caption: Workflow for preparing anhydrous phosphoramidite solutions.

Logic_Water_Impact cluster_pathways Detrimental Reactions cluster_consequences Negative Outcomes Water Excess Water (H2O) in Reagents Pathway1 Reacts with Activated Amidite Water->Pathway1 Pathway2 Hydrolyzes Phosphoramidite Water->Pathway2 Outcome1 Chain Termination Pathway1->Outcome1 Outcome2 Reduced Active Reagent Concentration Pathway2->Outcome2 Final_Outcome Low Coupling Efficiency & Increased Truncated Sequences Outcome1->Final_Outcome Outcome2->Final_Outcome

Caption: Impact of water on phosphoramidite coupling reactions.

References

Technical Support Center: Mass Spectrometry Analysis of Acid-Labile Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of acid-labile phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these sensitive compounds. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the mass spectrometry analysis of acid-labile phosphoramidites.

Issue 1: Poor or No Signal Intensity

Q: I am not seeing any signal for my phosphoramidite (B1245037) sample, or the intensity is very low. What are the possible causes and how can I fix this?

A: Low signal intensity is a common problem when analyzing acid-labile phosphoramidites.[1] Several factors can contribute to this issue, from sample preparation to instrument settings.

Possible Causes and Solutions:

  • Sample Degradation: Phosphoramidites are highly susceptible to degradation, especially in the presence of trace amounts of acid or water.[2][3]

    • Solution: Always use anhydrous solvents for sample preparation and LC-MS analysis. Prepare samples fresh before analysis to minimize degradation.[4][5] Store phosphoramidites as a powder at -20°C and prepare solutions in anhydrous acetonitrile (B52724), potentially with a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) to improve stability.[5]

  • Inappropriate Ionization Technique: Standard electrospray ionization (ESI) conditions can be too harsh for these labile molecules.[2]

    • Solution: Utilize "soft" ionization techniques. Nano-electrospray ionization (nESI) is often preferred as it uses lower flow rates and voltages, minimizing in-source fragmentation.[4] If using conventional ESI, optimize the source parameters to be as gentle as possible (e.g., lower sprayer voltage, source temperature, and gas flows).[4][6]

  • Suboptimal Solvent System: The choice of solvent can significantly impact ionization efficiency.

    • Solution: Avoid acidic mobile phases. A commonly used system that can cause issues is the methanol/water/acid system.[7] A recommended alternative is using acetonitrile containing a salt like lithium chloride (LiCl) to promote the formation of stable adduct ions.[2][7]

  • Sample Concentration: The sample concentration may be too low or too high, leading to poor signal or ion suppression, respectively.[1]

    • Solution: Optimize the sample concentration. A typical starting concentration is around 0.1 mg/mL in anhydrous acetonitrile.[5][8]

Issue 2: Extensive Fragmentation and Observation of Unexpected Ions

Q: My mass spectrum is dominated by fragment ions, and I am not seeing the expected molecular ion. Why is this happening?

A: Acid-labile phosphoramidites are prone to fragmentation, particularly the loss of protecting groups. The observation of intense signals from these protecting groups can sometimes obscure the signal of the intact molecule.[2]

Common Fragmentation Pathways:

  • Loss of the Dimethoxytrityl (DMT) Group: The DMT group is a common 5'-hydroxyl protecting group and is highly acid-labile. Its loss results in a characteristic neutral loss of ~303 Da.[9]

  • Cleavage of the Phosphoramidite Moiety: The P-N bond of the phosphoramidite is also susceptible to cleavage.

  • In-source Decay: This can occur in both MALDI and ESI, leading to fragmentation within the ion source before mass analysis.[10][11]

Troubleshooting Steps:

  • Soften Ionization Conditions: As with low signal intensity, reducing the energy in the ion source is critical.

    • Decrease the source temperature and voltages (capillary, cone, or fragmentor voltage).[4]

    • Optimize nebulizing and drying gas flow rates.[12][13]

  • Use Adduct-Forming Mobile Phases: Promoting the formation of adducts can help stabilize the molecular ion.

    • The addition of salts like NaCl or LiCl can lead to the formation of [M+Na]⁺ or [M+Li]⁺ ions, which are often more stable than the protonated molecule [M+H]⁺.[2][7][14] This can reduce fragmentation and enhance the signal of the intact molecule.[14]

  • LC Method Optimization: Ensure the LC conditions are not contributing to degradation.

Issue 3: Adduct Formation and Complex Spectra

Q: I am observing multiple adducts in my mass spectrum ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺), making it difficult to interpret. How can I control adduct formation?

A: Adduct formation is common in ESI-MS and can be both beneficial for stabilizing labile molecules and problematic when it leads to complex spectra.[15][16]

Strategies for Managing Adduct Formation:

  • Controlled Adduct Formation: Instead of trying to eliminate all adducts, it is often better to drive the formation of a single, desired adduct.

    • Solution: Add a low concentration of a specific salt to your mobile phase or sample diluent. For example, adding NaCl or LiCl can promote the formation of [M+Na]⁺ or [M+Li]⁺ as the primary ion.[2][7][14] The concentration of the salt should be optimized to maximize the desired adduct without causing signal suppression.[14]

  • Source of Contamination: Uncontrolled adduct formation is often due to contaminants from glassware, solvents, or mobile phase additives.[15]

    • Solution: Use high-purity solvents and additives. Thoroughly clean all glassware. Be aware that sodium is a common contaminant.

  • Chromatographic Separation: In some cases, co-eluting species can influence adduct formation.[17]

    • Solution: Optimize the chromatographic method to ensure good separation of the analyte from any interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization method for analyzing acid-labile phosphoramidites?

A1: Soft ionization techniques are essential. While both ESI and MALDI can be used, ESI is more common, especially when coupled with liquid chromatography.[18] Nano-electrospray (nESI) is often preferred due to its lower flow rates and gentler ionization conditions, which help to minimize in-source fragmentation.[2][4] For MALDI, the choice of matrix is crucial.

Q2: How can I confirm the identity of my phosphoramidite using mass spectrometry?

A2: High-resolution mass spectrometry (HRMS) is highly recommended for accurate mass measurement, which allows for the determination of the elemental composition.[9][14] Tandem mass spectrometry (MS/MS) can be used to generate fragment ions, which provide structural information and can help to confirm the identity of the compound and its protecting groups.[9][19]

Q3: What are some common impurities I should look for in my phosphoramidite sample?

A3: Impurities in phosphoramidite raw materials can impact the quality of synthesized oligonucleotides.[5] Common impurities include:

  • Oxidized phosphoramidites: The P(III) center is susceptible to oxidation to P(V).

  • Hydrolysis products: Reaction with water can lead to the formation of the H-phosphonate.[3]

  • Products of protecting group loss: For example, the loss of the DMT group.[20]

  • Deletions or truncations (n-1, n-2): These are shorter sequences that may have failed to couple during synthesis.[21]

Q4: My phosphoramidite is modified. How does this affect the mass spectrometry analysis?

A4: Modifications to the base, sugar, or phosphate (B84403) backbone will alter the mass and fragmentation behavior of the phosphoramidite. It is important to know the exact mass of the modification to correctly identify the molecular ion.[21] Fragmentation patterns may also change, and MS/MS analysis can be valuable for confirming the location of the modification.[11][22]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Allow the phosphoramidite powder to warm to room temperature in a desiccator to prevent condensation.

  • Prepare a stock solution of 1 mg/mL in anhydrous acetonitrile.[5] A small amount of triethylamine (e.g., 0.01% v/v) can be added to the diluent to improve stability.[5]

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[5]

  • Prepare samples immediately before analysis to minimize degradation.[4][5]

Protocol 2: General LC-MS Method for Phosphoramidite Analysis
  • LC System: A UHPLC system is recommended for optimal separation.[9]

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 2.6 µm).[9]

  • Mobile Phase A: 10 mM ammonium acetate in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B should be developed to ensure good separation of the phosphoramidite from any impurities.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintain at a controlled temperature (e.g., 40°C).

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: An Orbitrap or Q-TOF high-resolution mass spectrometer is ideal.[9]

  • Ionization Mode: ESI in positive ion mode.

  • Source Parameters:

    • Capillary Voltage: 3000-4000 V.[7]

    • Drying Gas Temperature: 200-340 °C.[12]

    • Drying Gas Flow: 4-12 L/min.[12]

    • Nebulizer Pressure: 10-50 psi.[12]

    • Note: These are starting parameters and should be optimized for the specific instrument and analyte to minimize fragmentation.[13]

Data Presentation

Table 1: Common Adducts of a Hypothetical Phosphoramidite (MW = 800.0 Da)

Adduct IonFormulaCalculated m/z
Protonated[M+H]⁺801.0
Sodiated[M+Na]⁺823.0
Ammoniated[M+NH₄]⁺818.0
Potassiated[M+K]⁺839.0
Lithiated[M+Li]⁺807.0

Table 2: Common Fragment Ions for a DMT-protected Phosphoramidite

Fragment DescriptionFragment IonApproximate m/z
DMT Cation[DMT]⁺303.1
Loss of DMT Group[M-DMT+H]⁺Varies
Loss of Cyanoethyl Group[M-C₃H₄N]⁺Varies
Base + Sugar[Base+Sugar]⁺Varies

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor MS Signal start Start: Poor or No Signal check_sample_prep Check Sample Preparation: - Freshly prepared? - Anhydrous solvents used? - Correct concentration? start->check_sample_prep check_ionization Review Ionization Method: - Using a soft ionization technique (e.g., nESI)? - Are source parameters gentle? check_sample_prep->check_ionization Yes solution_degradation Remedy: Prepare fresh sample in anhydrous solvent with 0.01% TEA. check_sample_prep->solution_degradation No check_mobile_phase Evaluate Mobile Phase: - Is it acidic? - Have adduct-forming salts been considered? check_ionization->check_mobile_phase Yes solution_ionization Remedy: Lower source temperature, voltages, and gas flows. Consider nESI. check_ionization->solution_ionization No solution_mobile_phase Remedy: Switch to a non-acidic mobile phase (e.g., with ammonium acetate). Add LiCl or NaCl for adduct formation. check_mobile_phase->solution_mobile_phase No end_good Signal Improved check_mobile_phase->end_good Yes solution_degradation->end_good solution_ionization->end_good solution_mobile_phase->end_good

Caption: Troubleshooting workflow for poor MS signal.

Fragmentation_Analysis Logical Flow for Analyzing Fragmentation start Start: High Fragmentation Observed identify_fragments Identify Common Fragments: - DMT Cation (m/z 303)? - Loss of protecting groups? start->identify_fragments assess_source_conditions Assess Source Conditions: - High temperatures or voltages? identify_fragments->assess_source_conditions evaluate_mobile_phase Evaluate Mobile Phase: - Presence of acid? - Lack of stabilizing adducts? assess_source_conditions->evaluate_mobile_phase No action_soften_ionization Action: Reduce source temperature and voltages (cone/fragmentor). assess_source_conditions->action_soften_ionization Yes action_change_mobile_phase Action: Remove acid. Add NaCl or LiCl to promote stable adduct formation. evaluate_mobile_phase->action_change_mobile_phase Yes outcome Result: Enhanced Molecular Ion Signal evaluate_mobile_phase->outcome No action_soften_ionization->outcome action_change_mobile_phase->outcome

Caption: Logical flow for analyzing fragmentation.

References

Validation & Comparative

A Comparative Guide to Validating rU Phosphoramidite-¹³C₂,d₁ Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, the precise incorporation of isotopically labeled nucleotides into synthetic RNA is paramount for quantitative assays, structural analysis, and mechanistic studies. Stable isotope labeling, particularly at specific sites, provides an invaluable tool for applications using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

This guide provides a comprehensive comparison and detailed protocol for validating the site-specific incorporation of rU Phosphoramidite-¹³C₂,d₁ into oligonucleotides using high-resolution mass spectrometry. The validation hinges on the principle that isotopic labels induce a precise and predictable mass shift in the final molecule, which can be accurately verified.[3][4]

Principle of Mass Spectrometry Validation

The validation of ¹³C₂,d₁-labeled uridine (B1682114) incorporation is achieved by comparing the theoretical (expected) molecular weight of the synthesized RNA oligonucleotide with the experimentally measured molecular weight obtained from mass spectrometry. The core of this validation is the precise mass increase imparted by the isotopic labels.

The incorporated ¹³C₂,d₁-uridine monophosphate residue results in a mass shift of +3.013 Da compared to the natural uridine monophosphate. This is calculated from the mass difference between the stable isotopes and their common counterparts:

  • Two ¹³C atoms: 2 * (13.003355 Da - 12.000000 Da) = +2.007 Da

  • One deuterium (B1214612) (²H) atom: 1 * (2.014102 Da - 1.007825 Da) = +1.006 Da

  • Total Shift: +3.013 Da

High-resolution mass spectrometry can easily resolve this mass difference, providing definitive confirmation of successful incorporation.

Experimental and Analytical Workflow

The overall process, from synthesis to final data analysis, follows a structured workflow to ensure the purity and integrity of the sample for accurate mass measurement.

G cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry cluster_validation Validation Oligo_Synth 1. Solid-Phase Synthesis (Incorporate Labeled Amidite) Cleavage 2. Cleavage & Deprotection Oligo_Synth->Cleavage HPLC 3. HPLC Purification Cleavage->HPLC Desalting 4. Sample Desalting HPLC->Desalting ESI_MS 5. ESI-MS Analysis Desalting->ESI_MS Deconvolution 6. Data Deconvolution ESI_MS->Deconvolution Mass_Compare 7. Compare Observed Mass vs. Theoretical Mass Deconvolution->Mass_Compare G cluster_unlabeled Unlabeled Synthesis cluster_labeled Labeled Synthesis unlabeled_amidite Standard rU Phosphoramidite unlabeled_rna Unlabeled RNA (Mass = M) unlabeled_amidite->unlabeled_rna Synthesis labeled_amidite rU(¹³C₂,d₁) Phosphoramidite labeled_rna Labeled RNA (Mass = M + 3.013 Da) labeled_amidite->labeled_rna Synthesis

References

A Comparative Guide to HPLC and 31P-NMR for Purity Assessment of rU Phosphoramidite-13C2,d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of phosphoramidites is a critical determinant in the successful synthesis of high-quality oligonucleotides for therapeutic and research applications. Even minor impurities can lead to the accumulation of failure sequences and compromise the final product's efficacy and safety. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR), for the purity assessment of a specialized building block, rU Phosphoramidite-13C2,d1.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) separates molecules based on their differential partitioning between a stationary phase and a mobile phase. For phosphoramidites, reversed-phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is primarily driven by the hydrophobicity of the phosphoramidite (B1245037) and its impurities. Due to the chiral phosphorus center, phosphoramidites often appear as a pair of diastereomers in the chromatogram.[1][2][3]

Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR) is a spectroscopic technique that provides detailed information about the chemical environment of phosphorus atoms within a molecule. Since each phosphoramidite contains a single trivalent phosphorus (P(III)) atom, 31P-NMR offers a direct and quantitative method to assess purity. The main phosphoramidite species gives a characteristic signal, while impurities containing phosphorus in different oxidation states (e.g., P(V)) or with different chemical linkages will resonate at distinct chemical shifts.[1][4][5]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A typical RP-HPLC method for phosphoramidite purity analysis involves the following:

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is frequently used.[1]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[1]

  • Mobile Phase B: Acetonitrile (B52724).[1]

  • Gradient: A gradient elution is employed, starting with a lower concentration of acetonitrile and gradually increasing to elute the more hydrophobic species.

  • Flow Rate: A standard flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at a specific wavelength (e.g., 260 nm) is used to monitor the elution of the DMT-containing compounds.

  • Sample Preparation: Samples are typically dissolved in acetonitrile at a concentration of approximately 1.0 mg/mL.[1]

Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR)

The following parameters are representative for acquiring a 31P-NMR spectrum of a phosphoramidite:

  • Spectrometer: A high-field NMR spectrometer (e.g., 202 MHz for 31P) is utilized.[1]

  • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum, resulting in sharp singlets for each phosphorus environment.[4]

  • Acquisition Parameters:

    • Acquisition Time (AQ): ~1.5 seconds.[1]

    • Relaxation Delay (D1): ~2.0 seconds.[1]

    • Spectral Width (SW): ~300 ppm.[1]

    • Number of Scans: 1024 scans are often sufficient to achieve a good signal-to-noise ratio.[1]

  • Sample Preparation: A higher concentration of the sample (~0.3 g/mL) is prepared in a deuterated solvent such as CDCl3, often with 1% triethylamine (B128534) (TEA) to prevent degradation.[1]

  • Reference: 5% H3PO4 in D2O can be used as an external reference.[1]

Data Presentation: A Comparative Analysis

The following table summarizes the key performance attributes of HPLC and 31P-NMR in the context of this compound purity assessment.

FeatureHPLC (Reversed-Phase)31P-NMR
Primary Separation Principle HydrophobicityChemical environment of the phosphorus atom
Typical Purity Specification ≥98.0%≥98%
Key Impurities Detected - Failed synthesis sequences- DMT-OH- Compounds lacking the DMT group- Oxidized P(V) species- Other P(III) impurities (e.g., H-phosphonate)- Hydrolysis products[4]
Quantification Relative peak area percentageRelative integration of signals
Resolution of Diastereomers Yes, often observed as two closely eluting peaks.[2][3]Yes, can be observed as two distinct signals.[1][4]
Sensitivity High sensitivity for UV-active impurities.Inherently quantitative for all phosphorus-containing species.
Throughput Higher throughput with autosamplers.Lower throughput due to longer acquisition times.
Structural Information Limited to retention time comparison with standards.Provides direct structural information about the phosphorus moiety.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity assessment process for this compound using HPLC and 31P-NMR.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr 31P-NMR Analysis cluster_results Purity Assessment rU_Phosphoramidite This compound HPLC_Prep Dissolve in Acetonitrile rU_Phosphoramidite->HPLC_Prep NMR_Prep Dissolve in CDCl3 rU_Phosphoramidite->NMR_Prep HPLC_Analysis RP-HPLC Separation HPLC_Prep->HPLC_Analysis HPLC_Data Chromatogram Analysis HPLC_Analysis->HPLC_Data Purity_Report Final Purity Report HPLC_Data->Purity_Report NMR_Analysis 31P-NMR Acquisition NMR_Prep->NMR_Analysis NMR_Data Spectrum Integration NMR_Analysis->NMR_Data NMR_Data->Purity_Report

Caption: General workflow for phosphoramidite purity assessment.

Logical_Comparison cluster_technique Analytical Techniques cluster_detection Detected Impurities cluster_outcome Purity Assessment HPLC HPLC Hydrophobic_Impurities Hydrophobic/Hydrophilic Impurities HPLC->Hydrophobic_Impurities NMR 31P-NMR Phosphorus_Impurities P(V) & other P(III) Species NMR->Phosphorus_Impurities Purity Overall Purity (%) Hydrophobic_Impurities->Purity Impurity_Profile Impurity Profile Hydrophobic_Impurities->Impurity_Profile Phosphorus_Impurities->Purity Phosphorus_Impurities->Impurity_Profile

Caption: Logical relationship between techniques and purity assessment.

Conclusion

Both HPLC and 31P-NMR are indispensable and complementary techniques for ensuring the high purity of this compound. RP-HPLC excels at separating and quantifying impurities based on their hydrophobicity, effectively detecting process-related impurities and degradation products that may not contain a phosphorus atom. Conversely, 31P-NMR provides a direct and unambiguous assessment of all phosphorus-containing species, making it particularly powerful for identifying and quantifying oxidized P(V) impurities, which are detrimental to oligonucleotide synthesis. The orthogonal nature of these two methods, when used in conjunction, provides a comprehensive and robust assessment of phosphoramidite purity, ensuring the quality and reliability of downstream oligonucleotide synthesis for critical research and therapeutic applications.

References

A Comparative Guide to RNA Labeling: rU Phosphoramidite-¹³C₂,d₁ Chemical Synthesis vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of RNA is a critical step in elucidating its structure, function, and therapeutic potential. The choice between chemical and enzymatic synthesis for incorporating isotopic labels can significantly impact experimental outcomes, timelines, and costs. This guide provides an objective comparison of rU Phosphoramidite-¹³C₂,d₁ based chemical synthesis and enzymatic RNA labeling, supported by experimental data and detailed protocols to inform your selection of the most suitable method.

This guide will delve into the nuances of each technique, offering a clear comparison of their performance, applications, and workflows. We will explore the precision of site-specific labeling offered by chemical synthesis and the high-yield production of long RNA transcripts characteristic of enzymatic methods.

At a Glance: Key Performance Metrics

The selection of an appropriate RNA labeling strategy hinges on a variety of factors, from the desired length of the RNA molecule to the specific positioning of the isotopic label. The following table summarizes the key quantitative differences between rU phosphoramidite-¹³C₂,d₁ chemical synthesis and enzymatic RNA labeling.

FeaturerU Phosphoramidite-¹³C₂,d₁ Chemical SynthesisEnzymatic RNA Labeling (In Vitro Transcription)
Labeling Specificity Site-specific at any desired position.Uniformly incorporates labeled NTPs throughout the transcript. Site-specific labeling is more complex, often requiring ligation of a labeled fragment.[1]
Maximum RNA Length Typically up to 76 nucleotides; longer sequences require ligation of smaller fragments.[2]Can produce very long transcripts, up to several kilobases.[3]
Typical Yield Yield decreases with increasing RNA length. For a 25-mer, the yield can be around 79% with 99% coupling efficiency, dropping to ~48% with 97% efficiency.[4] For longer RNAs (>50 nt), yields can be less than 10%.[1]High yield, often in the range of micrograms to milligrams from a single reaction. A typical 20 µl reaction can yield approximately 2-4 µg of RNA.[5][6]
Labeling Efficiency High coupling efficiency for individual phosphoramidites (~99%).[2]Incorporation efficiency of labeled NTPs can be high but may be lower than natural NTPs, depending on the label. For some fluorescent labels, a 35% substitution of the corresponding NTP is optimal.[7]
Purity of Labeled RNA High purity achievable after HPLC purification (>99%).[8] However, crude product contains truncated sequences.[5]Can be highly pure (>99%) after purification (e.g., PAGE or size-exclusion chromatography) to remove abortive transcripts and enzymes.[9]
Cost Isotope-labeled phosphoramidites are expensive. For example, a standard rU phosphoramidite (B1245037) can cost around $29 for 1g.[3] The cost of isotopically labeled versions is significantly higher.Labeled NTPs and enzymatic kits can be costly, but the high yield often makes it more cost-effective for long RNAs. A labeling kit can cost around $181 to $440 for 10-20 reactions.[4][6]
Sequence Constraints No inherent sequence constraints.[2]T7 RNA polymerase has a preference for initiating with a guanosine (B1672433) nucleotide, which can be a constraint.[4]

Experimental Workflows: A Visual Comparison

To better understand the practical differences between the two methodologies, the following diagrams illustrate the key steps involved in each process.

chemical_synthesis_workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated n times) Detritylation 1. Detritylation: Remove 5'-DMTr group Coupling 2. Coupling: Add labeled phosphoramidite Capping 3. Capping: Block unreacted 5'-OH Oxidation 4. Oxidation: Stabilize phosphate (B84403) linkage Cleavage Cleavage & Deprotection Oxidation->Cleavage After n cycles Start Start: Solid Support (CPG bead) Start->Detritylation Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Final Product: Site-specifically Labeled RNA Purification->Final_Product enzymatic_labeling_workflow cluster_reaction_components In Vitro Transcription Reaction Template DNA Template (with T7 promoter) Transcription Incubation (37°C) Template->Transcription Polymerase T7 RNA Polymerase Polymerase->Transcription NTPs NTPs (A, C, G, U) NTPs->Transcription Labeled_NTPs Labeled NTPs (e.g., ¹³C,¹⁵N-UTP) Labeled_NTPs->Transcription DNase_Treatment DNase I Treatment Transcription->DNase_Treatment Purification Purification (e.g., PAGE or SEC) DNase_Treatment->Purification Final_Product Final Product: Uniformly Labeled RNA Purification->Final_Product

References

A Comparative Guide to the NMR Spectral Analysis of 13C,d1-Labeled vs. Unlabeled RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of isotopic labeling has revolutionized the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the structural and dynamic analysis of RNA. Overcoming the inherent challenges of spectral overlap and line broadening, especially in larger RNA molecules, is critical for elucidating their complex three-dimensional structures and understanding their function. This guide provides an objective comparison of the NMR spectral analysis of RNA duplexes labeled with Carbon-13 and specifically deuterated at the 1'-ribose position (13C,d1) versus their unlabeled counterparts. The information presented herein is supported by established experimental methodologies and demonstrates the significant advantages of this specific labeling strategy.

The Challenge of Unlabeled RNA NMR

NMR studies of unlabeled RNA duplexes, especially those exceeding 20-30 nucleotides, are often hampered by severe spectral complexity. The limited chemical shift dispersion of proton resonances, particularly in the crowded ribose region, leads to extensive signal overlap, making unambiguous resonance assignment and the extraction of structural restraints a formidable task. Furthermore, as the size of the RNA increases, so does its rotational correlation time, resulting in broader linewidths and reduced sensitivity.

The 13C,d1-Labeling Advantage

The strategic incorporation of 13C and deuterium (B1214612) at the 1'-ribose position (d1) offers a powerful solution to these challenges. This labeling scheme provides two key benefits:

  • Enhanced Resolution and Simplified Spectra with 13C-Labeling : Uniform 13C-labeling allows for the use of powerful heteronuclear NMR experiments (e.g., 1H-13C HSQC), which spread out the proton signals into a second, carbon dimension, significantly improving resolution.

  • Reduced Linewidths and Spectral Crowding with 1'-Deuteration : The substitution of the H1' proton with a deuteron (B1233211) (d1) effectively removes this signal from the proton spectrum, simplifying the otherwise crowded H1'/H5 region. More importantly, it eliminates the strong one-bond 1J(C1'-H1') coupling and reduces dipolar relaxation pathways for neighboring protons, leading to narrower linewidths and improved spectral quality.

Quantitative Comparison of NMR Spectral Parameters

The advantages of 13C,d1-labeling are quantitatively reflected in key NMR parameters. The following table summarizes the expected differences in a hypothetical 20-base-pair RNA duplex.

ParameterUnlabeled RNA Duplex13C,d1-Labeled RNA DuplexRationale for Improvement
Typical ¹H Linewidth (H2', H3', H4') 15-25 Hz8-15 HzReduced dipolar relaxation from the absent H1' proton.
Typical ¹³C Linewidth (C2', C3', C4') Not Applicable5-10 HzNarrower lines due to reduced proton dipolar network.
Resolution in ¹H-¹³C HSQC Not ApplicableHighCorrelation to the well-dispersed ¹³C chemical shifts resolves proton overlap.
Transverse Relaxation Time (T₂) ShorterLongerSlower relaxation due to the removal of a major dipolar relaxation pathway.[1]
Spectral Crowding in Ribose Region HighSignificantly ReducedRemoval of H1' proton signals and overall line narrowing.[1][2]

Experimental Protocols

The preparation and analysis of 13C,d1-labeled and unlabeled RNA duplexes involve distinct experimental workflows.

Synthesis and Preparation of RNA Duplexes

Unlabeled RNA: Unlabeled RNA oligonucleotides are typically synthesized using standard solid-phase phosphoramidite (B1245037) chemistry and purified by HPLC or polyacrylamide gel electrophoresis (PAGE).

13C,d1-Labeled RNA: The preparation of 13C,d1-labeled RNA is most commonly achieved through in vitro transcription by T7 RNA polymerase.[2] This process requires the enzymatic or chemical synthesis of 13C,1'-d-ribonucleoside triphosphates (rNTPs).[2][3]

Detailed Protocol for In Vitro Transcription of Labeled RNA:

  • Template Preparation: A double-stranded DNA template containing the T7 RNA polymerase promoter upstream of the desired RNA sequence is prepared by PCR or synthesized commercially.

  • Transcription Reaction: The transcription reaction is set up in a buffer containing the DNA template, T7 RNA polymerase, and the four rNTPs. For 13C,d1-labeling, the corresponding labeled rNTPs are used.

  • Purification: The transcribed RNA is purified from the reaction mixture using denaturing PAGE. The RNA band is excised, eluted, and desalted.

  • Duplex Annealing: Equimolar amounts of the two complementary RNA strands are mixed in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5), heated to 95°C for 5 minutes, and then slowly cooled to room temperature to form the duplex.

NMR Spectroscopy

Sample Preparation: The annealed RNA duplex is dissolved in an appropriate NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a final concentration of 0.1-1.0 mM.

Key NMR Experiments:

  • 1D ¹H NMR: Provides a general overview of the sample's folding and purity.

  • 2D ¹H-¹H NOESY: Crucial for obtaining distance restraints for structure calculation. The spectrum of the labeled duplex is significantly simplified.

  • 2D ¹H-¹³C HSQC: A cornerstone experiment for labeled RNA, providing a fingerprint of the H-C correlations. This is not applicable to the unlabeled sample.

Typical Parameters for a 2D ¹H-¹³C HSQC Experiment on a 13C,d1-Labeled RNA Duplex:

ParameterValue
Spectrometer Frequency 600-800 MHz
Temperature 298 K
¹H Spectral Width 12 ppm
¹³C Spectral Width 30 ppm (ribose region)
Number of Complex Points (¹H x ¹³C) 2048 x 256
Number of Scans 16-64
Recycle Delay 1.5 s

Visualizing the Experimental Workflow and Data Comparison

The following diagrams illustrate the experimental workflow and the logical comparison between the two analytical approaches.

experimental_workflow cluster_synthesis RNA Synthesis & Preparation cluster_purification Purification & Annealing cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Calculation Unlabeled_RNA Unlabeled RNA (Solid-Phase Synthesis) Purification_U Purification (PAGE/HPLC) Unlabeled_RNA->Purification_U Labeled_rNTPs Synthesis of 13C,d1-rNTPs IVT In Vitro Transcription (T7 RNA Polymerase) Labeled_rNTPs->IVT Labeled_RNA 13C,d1-Labeled RNA IVT->Labeled_RNA Purification_L Purification (PAGE) Labeled_RNA->Purification_L Annealing_U Duplex Annealing Purification_U->Annealing_U Annealing_L Duplex Annealing Purification_L->Annealing_L NMR_Sample_U NMR Sample Prep (Unlabeled Duplex) Annealing_U->NMR_Sample_U NMR_Sample_L NMR Sample Prep (Labeled Duplex) Annealing_L->NMR_Sample_L NMR_Acq_U 1D/2D Homonuclear NMR (e.g., NOESY) NMR_Sample_U->NMR_Acq_U NMR_Acq_L 1D/2D/3D Heteronuclear NMR (e.g., 1H-13C HSQC, NOESY) NMR_Sample_L->NMR_Acq_L Analysis_U Spectral Analysis (High Overlap) NMR_Acq_U->Analysis_U Analysis_L Spectral Analysis (Reduced Overlap) NMR_Acq_L->Analysis_L Structure_U Structure Calculation (Lower Resolution/Confidence) Analysis_U->Structure_U Structure_L Structure Calculation (Higher Resolution/Confidence) Analysis_L->Structure_L

Caption: Experimental workflow from RNA synthesis to structure calculation.

logical_comparison cluster_unlabeled Unlabeled RNA cluster_labeled 13C,d1-Labeled RNA Start RNA Duplex NMR Analysis Unlabeled_Spectra Homonuclear Spectra (e.g., 1H-1H NOESY) Start->Unlabeled_Spectra Labeled_Spectra Heteronuclear Spectra (e.g., 1H-13C HSQC, NOESY) Start->Labeled_Spectra Unlabeled_Challenges Challenges: - Severe Spectral Overlap - Broad Linewidths Unlabeled_Spectra->Unlabeled_Challenges Unlabeled_Outcome Outcome: - Ambiguous Assignments - Limited Structural Information Unlabeled_Challenges->Unlabeled_Outcome Labeled_Advantages Advantages: - Increased Resolution (13C) - Reduced Linewidths (d1) - Simplified Spectra (d1) Labeled_Spectra->Labeled_Advantages Labeled_Outcome Outcome: - Unambiguous Assignments - Detailed Structural Insights Labeled_Advantages->Labeled_Outcome

Caption: Comparison of NMR analysis pathways for labeled vs. unlabeled RNA.

Conclusion

The strategic use of 13C,d1-isotope labeling provides a significant enhancement in the quality and interpretability of NMR spectra for RNA duplexes. Compared to unlabeled RNA, this approach yields spectra with superior resolution and narrower linewidths, which are critical for the detailed structural and dynamic characterization of these important biomolecules. For researchers in academia and the pharmaceutical industry, embracing such advanced labeling strategies is paramount for pushing the boundaries of RNA structural biology and facilitating the development of novel RNA-targeted therapeutics.

References

A Comparative Guide to rU Phosphoramidite-¹³C₂,d₁ and Other Commercially Available Labeled Amidites for RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes into RNA oligonucleotides is an indispensable tool for elucidating their structure, dynamics, and interactions, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary application. The chemical synthesis of RNA using phosphoramidite (B1245037) chemistry allows for the precise placement of isotopically labeled nucleosides. This guide provides a comparative overview of rU Phosphoramidite-¹³C₂,d₁ and other commercially available labeled uridine (B1682114) phosphoramidites, supported by typical performance data, detailed experimental protocols for evaluation, and workflow visualizations.

Data Presentation: A Comparative Overview of Labeled Uridine Phosphoramidites

The performance of a labeled phosphoramidite is primarily assessed by its chemical purity, isotopic enrichment, and coupling efficiency during solid-phase synthesis. High coupling efficiency is critical as it dictates the yield of the full-length oligonucleotide product.

Table 1: Supplier-Stated Specifications of Selected Commercially Available Labeled rU Phosphoramidites

Product NameLabeling PatternIsotopic Enrichment (%)Chemical Purity (%) (by ³¹P-NMR)Supplier Example(s)
rU Phosphoramidite-¹³C₂,d₁ [1',6-¹³C₂, 5-d]≥ 98≥ 95Jena Bioscience
rU Phosphoramidite-¹³C,d[6-¹³C, 5-d]≥ 98≥ 95Sigma-Aldrich
rU Phosphoramidite-¹³C₉,¹⁵N₂Uniformly ¹³C and ¹⁵N labeled≥ 98Not specifiedMedchemExpress
rU Phosphoramidite-¹⁵N₂[1,3-¹⁵N₂]≥ 98> 95Innotope

Note: Data is based on publicly available information from suppliers and may vary between lots. Chemical purity is a key factor influencing coupling efficiency.

Table 2: Theoretical Yield of a 30-mer RNA Oligonucleotide Based on Average Coupling Efficiency

This table illustrates the critical impact of even small variations in coupling efficiency on the final yield of the desired full-length product (FLP).

Average Coupling Efficiency (%)Theoretical FLP Yield (%)
99.586.0
99.074.0
98.563.5
98.054.5
97.040.1

Calculation: Yield = (Coupling Efficiency) ^ (Number of couplings)

Experimental Protocols

The following protocols provide a standardized framework for the synthesis and analysis of RNA oligonucleotides to evaluate and compare the performance of different phosphoramidites.

Protocol 1: Quality Control of Phosphoramidites by ³¹P-NMR Spectroscopy

This protocol is essential for verifying the purity of the phosphoramidite monomer before its use in synthesis. The presence of phosphate (B84403) (P(V)) impurities indicates degradation and can negatively impact coupling efficiency.[1][2]

Objective: To assess the purity of the phosphoramidite and quantify the percentage of the active phosphoramidite (P(III)) versus its oxidized, inactive form (P(V)).

Materials:

  • Phosphoramidite sample

  • Anhydrous acetonitrile-d₃ or CDCl₃

  • NMR tube and spectrometer

Procedure:

  • Under an inert atmosphere (e.g., in a glove box), dissolve 5-10 mg of the phosphoramidite in 0.5 mL of anhydrous acetonitrile-d₃ or CDCl₃.

  • Transfer the solution to a dry NMR tube and cap it.

  • Acquire a proton-decoupled ³¹P-NMR spectrum. A typical acquisition involves 128 scans with a relaxation delay of 5 seconds.

  • Process the spectrum and integrate the signals. The phosphoramidite diastereomers (P(III)) typically appear as two sharp peaks between 148 and 152 ppm.[2] Oxidized phosphate species (P(V)) appear around 0 ppm.

  • Calculate the purity by comparing the integrated area of the P(III) signals to the total integrated area of all phosphorus-containing species.

Acceptance Criteria: A high-quality phosphoramidite should have a purity of ≥95%, with P(V) impurities being less than 1%.[1]

Protocol 2: Automated Solid-Phase Synthesis of a Test RNA Oligonucleotide

This protocol describes the synthesis of a short RNA sequence on a standard automated synthesizer, such as an ABI 394, to evaluate the in-cycle performance of a labeled phosphoramidite.[3][4]

Objective: To synthesize a defined RNA oligonucleotide and monitor the coupling efficiency of the labeled phosphoramidite.

Materials:

  • Automated DNA/RNA synthesizer (e.g., ABI 394)

  • High-quality, anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizer solution (I₂ in THF/pyridine/water)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Labeled and unlabeled RNA phosphoramidites dissolved in anhydrous acetonitrile to a concentration of 0.1 M

  • CPG solid support pre-loaded with the first nucleoside

Procedure:

  • Prepare all reagents and install them on the synthesizer according to the manufacturer's instructions.

  • Program the synthesizer with the desired RNA sequence (e.g., a 20-mer).

  • Initiate the synthesis program on a 1 µmol scale. The synthesizer will perform the four-step cycle for each nucleotide addition.

  • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside.

  • Coupling: The phosphoramidite in the presence of the activator is delivered to the column to react with the free 5'-hydroxyl group. A typical coupling time for RNA phosphoramidites is 6-12 minutes.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester.

  • The cycle is repeated until the full-length sequence is assembled.

  • The synthesizer's trityl monitor will measure the absorbance of the DMT cation released during each deblocking step, providing a real-time estimate of the stepwise coupling efficiency.

Protocol 3: Cleavage, Deprotection, and Analysis by HPLC

This protocol is for processing the synthesized oligonucleotide and analyzing its purity, which is a direct reflection of the overall synthesis performance.

Objective: To cleave the synthesized RNA from the solid support, remove all protecting groups, and assess the purity and yield of the full-length product by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution or other appropriate deprotection reagents

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal

  • HPLC system with an anion-exchange or reverse-phase column

  • Appropriate HPLC buffers

Procedure:

  • Transfer the CPG support with the synthesized RNA to a screw-cap vial.

  • Add the deprotection solution (e.g., AMA) and heat as required (e.g., 65°C for 15 minutes) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

  • Cool the solution, transfer the supernatant to a new tube, and evaporate to dryness.

  • Resuspend the pellet in a solution for 2'-O-desilylation (e.g., TEA·3HF) and incubate as required.

  • Quench the reaction and desalt the oligonucleotide sample.

  • Analyze the crude product by anion-exchange HPLC. The chromatogram will show a main peak for the full-length product (FLP) and smaller peaks for failure sequences (n-1, n-2, etc.).

  • Calculate the purity of the crude product by integrating the peak areas. The percentage of the FLP area relative to the total area of all peaks is a measure of the overall synthesis success.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows in the application of labeled phosphoramidites.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Failure Sequence Termination) Coupling->Capping New Linkage Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental_Workflow cluster_0 Preparation & Synthesis cluster_1 Analysis & Application Amidite_QC Phosphoramidite QC (³¹P-NMR) Synthesis Solid-Phase Synthesis (Automated Synthesizer) Amidite_QC->Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Purification (HPLC) Cleavage->Purification MS_Analysis Mass Spectrometry (Identity Confirmation) Purification->MS_Analysis NMR_Acquisition NMR Data Acquisition MS_Analysis->NMR_Acquisition Structure_Calc Structure & Dynamics Analysis NMR_Acquisition->Structure_Calc

Caption: Experimental workflow from phosphoramidite QC to final NMR analysis.

References

The Strategic Advantage of Isotopic Labeling: A Cost-Effectiveness Guide to rU Phosphoramidite-¹³C₂,d₁ in RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA structural and functional studies, the choice of synthetic reagents is paramount. This guide provides a comprehensive comparison of rU Phosphoramidite-¹³C₂,d₁ against its unlabeled and alternatively labeled counterparts, offering a clear perspective on its cost-effectiveness and performance in demanding research applications.

The site-specific incorporation of stable isotopes into RNA oligonucleotides has become an indispensable tool for elucidating their three-dimensional structures, dynamics, and interactions with other molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, benefits immensely from isotopic labeling, which helps to overcome inherent challenges such as spectral overlap and signal broadening, especially in larger RNA molecules.[3][4][5] Among the array of available labeled reagents, rU Phosphoramidite-¹³C₂,d₁ presents a unique option for introducing a targeted isotopic signature into an RNA sequence. This guide will delve into the quantitative and qualitative factors that determine the cost-effectiveness of this reagent, supported by experimental considerations and data-driven comparisons.

Performance and Cost Comparison

The decision to use an isotopically labeled phosphoramidite (B1245037) is a trade-off between the higher initial cost of the reagent and the potential for significant downstream savings in time, resources, and the generation of higher quality, unambiguous data.

FeatureUnlabeled rU PhosphoramiditerU Phosphoramidite-¹³C₂,d₁Other Labeled rU Phosphoramidites (e.g., ¹³C, ¹⁵N, ²H)
Primary Application Standard RNA synthesis for applications not requiring detailed structural analysis.Site-specific labeling for NMR studies to simplify spectra and aid in resonance assignment.Various applications in NMR and mass spectrometry depending on the specific labeling pattern.[6][7]
Estimated Cost LowestModerate to High (Price typically available upon request from vendors)High to Very High (e.g., uniformly labeled amidites can cost from
900900–900–
6600 per 50 mg)[6]
Coupling Efficiency Typically >99% with optimized protocols.[8]Expected to be comparable to unlabeled amidites (>98-99%).[9]Generally high and comparable to unlabeled counterparts.
Synthesis Yield Highest, as it is the most standard reagent.Marginally lower overall yield may be observed due to the specialized nature of the reagent, though stepwise efficiency is high.Yields can be slightly lower than unlabeled synthesis but are generally high with optimized protocols.[3]
Impact on NMR Data Complex spectra with significant signal overlap, making analysis of large RNAs challenging.[3][4]Simplifies specific regions of the NMR spectrum by introducing a unique chemical shift and coupling pattern at the labeled uridine.Can significantly simplify spectra, enable advanced NMR experiments, and provide detailed structural and dynamic information.[10][11]
Data Analysis Time Can be extensive and complex, especially for larger molecules.Reduced analysis time due to simplified spectral regions and easier resonance assignment.Varies with the complexity of the labeling pattern, but generally aids in faster and more accurate data interpretation.

Experimental Considerations and Protocols

The use of rU Phosphoramidite-¹³C₂,d₁ follows the well-established principles of solid-phase phosphoramidite chemistry for RNA synthesis. The overall efficiency of the synthesis is critically dependent on maintaining high coupling yields at each step.[8]

General Experimental Protocol for Incorporation of Labeled Phosphoramidites

The following protocol outlines the key steps in an automated solid-phase RNA synthesis cycle for incorporating a labeled phosphoramidite.

  • Solid Support Preparation: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

  • DMT Deprotection: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group.

  • Coupling: The labeled phosphoramidite (e.g., rU Phosphoramidite-¹³C₂,d₁) is activated, typically with an activator like 5-ethylthiotetrazole (ETT) or 2,3-dicyanoimidazole (DCI), and then coupled to the free 5'-hydroxyl group of the growing RNA chain. This step is crucial and is optimized to achieve >99% efficiency.[8]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling steps, which would result in deletion sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

  • Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups from the bases, 2'-hydroxyls, and phosphates are removed using a specific chemical treatment (e.g., a mixture of ammonia (B1221849) and methylamine).

  • Purification: The final RNA product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length, labeled oligonucleotide.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of RNA synthesis and its subsequent application in NMR studies, the following diagrams are provided.

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase RNA Synthesis start Start with Solid Support deprotection DMT Deprotection start->deprotection coupling Coupling with rU Phosphoramidite-¹³C₂,d₁ deprotection->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation iteration Repeat Cycle oxidation->iteration iteration->deprotection Next Nucleotide cleavage Cleavage & Deprotection iteration->cleavage Synthesis Complete purification Purification cleavage->purification end_synthesis Labeled RNA Oligonucleotide purification->end_synthesis

Figure 1: Automated Solid-Phase Synthesis Workflow for Labeled RNA.

NMR_Application_Pathway labeled_rna ¹³C₂,d₁-Labeled RNA nmr_exp NMR Experiment labeled_rna->nmr_exp raw_data Raw NMR Data (FID) nmr_exp->raw_data processing Data Processing (Fourier Transform, Phasing) raw_data->processing spectra Simplified NMR Spectra processing->spectra assignment Resonance Assignment spectra->assignment structure Structure Calculation & Dynamics Analysis assignment->structure interpretation Biological Interpretation structure->interpretation

Figure 2: Application of Labeled RNA in NMR Structural Studies.

The Cost-Effectiveness Verdict

While the initial procurement cost of rU Phosphoramidite-¹³C₂,d₁ is undeniably higher than its unlabeled counterpart, its true value lies in the significant downstream benefits for specific research goals. For studies requiring precise structural and dynamic information of RNA, the investment in site-specific isotopic labeling can lead to:

  • Reduced Experimental Time: Simplified NMR spectra accelerate the often-bottlenecked process of resonance assignment.[10]

  • Increased Data Accuracy: Unambiguous assignments and the ability to perform more advanced NMR experiments lead to higher resolution and more reliable structural models.[12]

  • Lower Overall Project Costs: By reducing the time and computational resources needed for data analysis and potentially avoiding the need for repeated experiments due to ambiguous results, the overall cost of a research project can be significantly lowered.

References

A Researcher's Guide to Alternative Stable Isotope Labeling of Uridine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise interrogation of RNA structure, dynamics, and interactions is paramount. Stable isotope labeling, coupled with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offers unparalleled insights at the atomic level. While uniform labeling has been a staple, alternative, site-specific labeling patterns for uridine (B1682114) phosphoramidite (B1245037) are emerging as powerful tools to overcome the challenges of spectral overlap and complexity in larger RNA molecules.

This guide provides a comprehensive comparison of alternative stable isotope labeling patterns for uridine phosphoramidite, focusing on their synthesis, applications, and the experimental advantages they offer over traditional uniform labeling.

Comparison of Uridine Phosphoramidite Labeling Patterns

The choice of an isotopic labeling strategy is dictated by the specific research question and the analytical technique employed. Site-specific labeling, where isotopes are incorporated at specific atomic positions, offers significant advantages in simplifying complex NMR spectra and enabling the study of local dynamics.

Labeling PatternIsotope(s)Primary Application(s)Key AdvantagesSynthesis Complexity
Uniformly Labeled ¹³C, ¹⁵NNMR, MSProvides information on all uridine residues.Relatively straightforward through enzymatic or chemical synthesis.
[1',6-¹³C₂, 5-²H]-Uridine ¹³C, ²HNMR SpectroscopyReduces resonance overlap and simplifies spectra by creating isolated spin systems. Minimizes scalar and dipolar couplings.[1]High (multi-step chemo-enzymatic synthesis).[1]
[6-¹³C]-Uridine ¹³CNMR Relaxation DispersionCreates an isolated ¹³C-¹H spin pair, ideal for studying microsecond to millisecond timescale dynamics.[2]Moderate (chemical synthesis).
[3-¹⁵N]-Uridine ¹⁵NNMR SpectroscopyUseful for studying hydrogen bonding and RNA-protein interactions involving the N3 position.Moderate (multi-step chemical synthesis).
Deuterated (e.g., 5-²H, ribose-²H) ²HNMR SpectroscopyReduces spectral complexity and linewidths by removing proton signals. Allows for the observation of Nuclear Overhauser Effects (NOEs) over longer distances.[3]Varies depending on the desired deuteration pattern.

Performance Comparison: Site-Specific vs. Uniform Labeling

Experimental data consistently demonstrates the superior performance of site-specific labeling in resolving spectral ambiguities and enabling advanced NMR experiments.

Performance MetricUniform ¹³C LabelingSite-Specific ¹³C Labeling (e.g., [1',6-¹³C₂, 5-²H])
NMR Spectral Resolution Lower, significant signal overlap, especially in larger RNAs.[3]Higher, simplified spectra due to the reduction of homonuclear ¹³C-¹³C scalar couplings.[4][5]
Sensitivity Can be reduced due to signal overlap and complex splitting patterns.Increased for the labeled site due to simpler signal patterns.[5]
Dynamic Studies (Relaxation Dispersion) Prone to artifacts from one-bond carbon scalar couplings.[6]Enables accurate quantification of conformational exchange dynamics.[2]
Structural Information Provides global information.Allows for the precise determination of local structure and dynamics at the labeled site.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of isotopically labeled uridine phosphoramidites.

Protocol 1: Chemo-Enzymatic Synthesis of [1',6-¹³C₂, 5-²H]-Uridine Phosphoramidite

This protocol describes a hybrid approach combining chemical and enzymatic steps to produce an atom-specifically labeled uridine phosphoramidite.[1]

Materials:

  • [6-¹³C, 5-²H]-Uracil

  • [1-¹³C]-D-Ribose

  • Enzymes from the pentose (B10789219) phosphate (B84403) pathway

  • 2'-O-cyanoethoxymethyl (CEM) protecting group reagents

  • Phosphitylation reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

Procedure:

  • Enzymatic Ribosylation: Chemically synthesized [6-¹³C, 5-²H]-uracil is enzymatically coupled with [1-¹³C]-D-ribose using enzymes from the pentose phosphate pathway to yield [1',6-¹³C₂, 5-²H]-uridine.

  • Purification: The resulting labeled uridine is purified using column chromatography.

  • Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group is protected with a CEM group.

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite.

  • Purification and Characterization: The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Protocol 2: Solid-Phase RNA Synthesis with 2'-O-CEM Protected Labeled Uridine Phosphoramidite

This protocol outlines the automated synthesis of an RNA oligonucleotide incorporating a site-specifically labeled uridine.[7][8]

Materials:

  • Controlled Pore Glass (CPG) solid support

  • Unlabeled and labeled 2'-O-CEM protected phosphoramidites (A, C, G, U)

  • Activator (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping reagents (Acetic anhydride, N-methylimidazole)

  • Oxidizing agent (Iodine solution)

  • Deblocking agent (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection reagents (Ammonia/methylamine solution, TBAF in DMSO)

Procedure:

  • Synthesizer Setup: The CPG column, phosphoramidites, and all necessary reagents are loaded onto an automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds through a series of repeated cycles for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT group.

    • Coupling: The labeled uridine phosphoramidite is activated and coupled to the growing RNA chain.

    • Capping: Any unreacted 5'-hydroxyl groups are capped.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.

  • Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups are removed in a two-step process.

  • Purification: The crude RNA is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: NMR Relaxation Dispersion (CPMG) Spectroscopy of Labeled RNA

This protocol describes a typical Carr-Purcell-Meiboom-Gill (CPMG) experiment to study the dynamics of an RNA molecule containing a site-specifically ¹³C-labeled uridine.[6][9][10]

Sample Preparation:

  • The purified, labeled RNA is dissolved in NMR buffer (e.g., 25 mM sodium phosphate, pH 6.5, 2.5 mM MgCl₂) to a final concentration of 0.5-1.0 mM.

NMR Experiment:

  • ¹H-¹³C HSQC-based CPMG relaxation dispersion experiments are performed on an NMR spectrometer equipped with a cryoprobe.

  • Spectrometer Frequency: 600 MHz or higher.

  • Temperature: 298 K.

  • CPMG Frequencies (ν_CPMG): A series of experiments are recorded with varying CPMG field strengths, typically ranging from 33 Hz to 800 Hz.[6]

  • Relaxation Delay: A constant relaxation delay (e.g., 40-60 ms) is used for all experiments.[6]

  • Data Processing and Analysis: The decay of signal intensity as a function of the CPMG frequency is analyzed to extract kinetic and thermodynamic parameters of the underlying dynamic process.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and application of alternatively labeled uridine phosphoramidites.

Synthesis_Workflow cluster_chemoenzymatic Chemo-Enzymatic Synthesis of Labeled Uridine cluster_phosphoramidite Phosphoramidite Synthesis Labeled Uracil Labeled Uracil Enzymatic Coupling Enzymatic Coupling Labeled Uracil->Enzymatic Coupling Labeled Ribose Labeled Ribose Labeled Ribose->Enzymatic Coupling Labeled Uridine Labeled Uridine Enzymatic Coupling->Labeled Uridine Protection Protection Labeled Uridine->Protection Phosphitylation Phosphitylation Protection->Phosphitylation Labeled Phosphoramidite Labeled Phosphoramidite Phosphitylation->Labeled Phosphoramidite

Caption: Chemo-enzymatic synthesis of a labeled uridine phosphoramidite.

Solid_Phase_Synthesis Start Deblocking Deblocking Start->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat More residues? Oxidation->Repeat Repeat->Deblocking Yes Cleavage & Deprotection Cleavage & Deprotection Repeat->Cleavage & Deprotection No Purified Labeled RNA Purified Labeled RNA Cleavage & Deprotection->Purified Labeled RNA

Caption: Solid-phase synthesis of an RNA oligonucleotide.

NMR_Workflow Labeled RNA Sample Labeled RNA Sample NMR Spectrometer NMR Spectrometer Labeled RNA Sample->NMR Spectrometer NMR Data Acquisition NMR Data Acquisition NMR Spectrometer->NMR Data Acquisition Data Processing Data Processing NMR Data Acquisition->Data Processing Structural & Dynamic Analysis Structural & Dynamic Analysis Data Processing->Structural & Dynamic Analysis

Caption: Workflow for NMR analysis of a labeled RNA.

References

A Head-to-Head Comparison of 2'-Hydroxyl Protecting Groups in RNA Synthesis: TBDMS vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA synthesis, the choice of the 2'-hydroxyl protecting group is a critical determinant of yield, purity, and the overall success of the oligonucleotide synthesis. This guide provides an objective comparison of the widely used tert-butyldimethylsilyl (TBDMS) group with its main alternatives, primarily the triisopropylsilyloxymethyl (TOM) and bis(2-acetoxyethoxy)methyl (ACE) groups, supported by experimental data and detailed protocols.

The solid-phase synthesis of RNA is a cornerstone of modern molecular biology and drug development. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides necessitates a robust protecting group strategy to prevent side reactions and ensure the fidelity of the synthesized oligonucleotide. For years, the TBDMS group has been a workhorse in this field. However, newer protecting groups have emerged, promising improved performance and efficiency. This guide delves into a comparative analysis of these key players.

Performance Data: A Quantitative Comparison

The selection of a 2'-hydroxyl protecting group directly impacts several key performance indicators in RNA synthesis. The following tables summarize the available quantitative data for TBDMS, TOM, and ACE protecting groups.

Protecting Group Average Stepwise Coupling Efficiency (%) Typical Coupling Time (minutes) Crude Purity for a 100-mer Oligonucleotide (%)
TBDMS >98%[1]6 - 15[2][3]~27%[4]
TOM >99.4%[5]2.5 - 6[4][5]~33%[4]
ACE >99%[6]< 2[7]Not explicitly stated, but generally high[6][8]
Protecting Group Deprotection Conditions Deprotection Time Key Advantages Key Disadvantages
TBDMS Fluoride (B91410) source (e.g., TBAF, TEA·3HF) in an organic solvent.[9]2.5 - 24 hours[5][9]Well-established chemistry, widely available.Steric hindrance, potential for 2'- to 3'-silyl migration, longer coupling and deprotection times.[10][11]
TOM Fluoride source (e.g., TBAF) in an organic solvent.[2]~2.5 hours[12]Reduced steric hindrance, higher coupling efficiency, faster deprotection, prevents 2'-3' migration.[11][12]
ACE Mildly acidic conditions (e.g., pH 3.8).[6]< 30 minutes[6]Very high coupling efficiency, rapid and mild deprotection, nuclease resistance of the protected RNA.[6][8]Requires a different 5'-protecting group (silyl ether instead of DMT).[2]

Experimental Workflows and Chemical Logic

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

G cluster_synthesis Solid-Phase RNA Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle

Figure 1. The four-step cycle of solid-phase RNA synthesis.

G cluster_deprotection Deprotection Pathways TBDMS 2'-O-TBDMS TBDMS_deprotection Fluoride Source (e.g., TBAF, TEA·3HF) TBDMS->TBDMS_deprotection TOM 2'-O-TOM TOM_deprotection Fluoride Source (e.g., TBAF) TOM->TOM_deprotection ACE 2'-O-ACE ACE_deprotection Mild Acid (pH 3.8) ACE->ACE_deprotection

Figure 2. Deprotection pathways for TBDMS, TOM, and ACE protecting groups.

Detailed Experimental Protocols

Solid-Phase RNA Synthesis using TBDMS-Protected Monomers

This protocol outlines the standard steps for solid-phase RNA synthesis using the phosphoramidite (B1245037) method with TBDMS as the 2'-hydroxyl protecting group.[13]

Materials:

  • TBDMS-protected ribonucleoside phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/ethanol or AMA)

  • Fluoride source for 2'-deprotection (e.g., triethylamine (B128534) trihydrofluoride in DMSO)

Procedure:

  • Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleoside by treatment with the detritylation solution.

  • Coupling: The TBDMS-protected phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutations.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Iteration: Steps 1-4 are repeated for each subsequent nucleotide addition.

  • Cleavage and Base Deprotection: The synthesized RNA is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with a basic solution.

  • 2'-Hydroxyl Deprotection: The TBDMS groups are removed by incubation with a fluoride-containing solution.[9]

  • Purification: The final RNA product is purified using methods such as HPLC or PAGE.

RNA Synthesis and Deprotection using TOM-Protected Monomers

The synthesis cycle for TOM-protected monomers is very similar to that of TBDMS, with the key difference being the potential for shorter coupling times.[12]

Materials:

  • TOM-protected ribonucleoside phosphoramidites

  • Other reagents are the same as for the TBDMS protocol.

Synthesis Procedure:

  • Follow steps 1-5 of the TBDMS protocol. Coupling times can often be reduced.

Deprotection Procedure:

  • Cleavage and Base Deprotection: Treat the solid support with a solution of ammonium hydroxide/methylamine (B109427) (AMA) for 10 minutes at 65°C or ethanolic methylamine (EMAM) for 6 hours at 35°C.[12]

  • 2'-Hydroxyl Deprotection: Dissolve the oligonucleotide in anhydrous DMSO, add triethylamine trihydrofluoride (TEA·3HF), and heat at 65°C for 2.5 hours.[12]

  • Purification: Purify the deprotected RNA as described above.

RNA Synthesis and Deprotection using ACE Chemistry

ACE chemistry utilizes a different 5'-protecting group (a silyl (B83357) ether) and a distinct deprotection strategy.[6][14]

Materials:

  • 5'-silyl-2'-ACE-protected ribonucleoside phosphoramidites

  • Polystyrene solid support

  • Fluoride source for 5'-deprotection (e.g., triethylamine trihydrofluoride)

  • Activator, capping, and oxidizing solutions as in the TBDMS protocol.

  • Phosphate deprotection solution (e.g., disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate)

  • Base deprotection and cleavage solution (e.g., 40% methylamine in water)

  • Acidic buffer for 2'-deprotection (e.g., pH 3.8)

Synthesis Procedure:

  • 5'-Desilylation: The 5'-silyl group is removed with a fluoride source.

  • Coupling, Capping, and Oxidation: These steps are performed similarly to the TBDMS protocol, often with significantly shorter coupling times.

  • Iteration: Steps 1-2 are repeated for each nucleotide addition.

Deprotection Procedure:

  • Phosphate Deprotection: The methyl protecting groups on the phosphates are removed.[14]

  • Cleavage and Base Deprotection: The RNA is cleaved from the support, and the exocyclic amine protecting groups are removed.[14]

  • 2'-Hydroxyl Deprotection: The 2'-ACE groups are removed by hydrolysis in a mildly acidic buffer at 60°C for 30 minutes.[6]

  • Purification: The final RNA product is purified.

Conclusion: Selecting the Right Tool for the Job

The choice between TBDMS, TOM, and ACE protecting groups depends on the specific requirements of the RNA synthesis.

  • TBDMS remains a viable and well-understood option, particularly for the synthesis of shorter oligonucleotides where its limitations are less pronounced. Its widespread availability and the extensive body of literature supporting its use are significant advantages.[15]

  • TOM represents a significant improvement over TBDMS, offering higher coupling efficiencies and faster deprotection times, making it a better choice for the synthesis of longer RNA molecules.[4][11] The prevention of 2'-3' migration is a key feature that enhances the fidelity of the final product.[10][11]

  • ACE chemistry provides the highest performance in terms of coupling efficiency and deprotection speed, with the added benefit of extremely mild deprotection conditions.[6][8] This makes it particularly well-suited for the synthesis of very long and highly modified RNA oligonucleotides. The nuclease resistance of the 2'-ACE protected RNA also offers advantages for downstream handling and purification.[6]

Ultimately, for researchers seeking the highest quality and yield, especially for demanding applications involving long or modified RNA, the newer generation of protecting groups, TOM and particularly ACE, offer clear advantages over the traditional TBDMS chemistry. The initial investment in optimizing protocols for these newer reagents can be offset by the significant gains in synthesis efficiency and product purity.

References

Evaluating the Impact of 13C2,d1 Labeling on RNA Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physical properties of modified RNA is crucial for the design and application of RNA-based therapeutics and research tools. Isotopic labeling, a cornerstone of structural biology and metabolic studies, can potentially alter these properties. This guide provides a comparative analysis of the thermal stability of RNA oligonucleotides with and without 13C2,d1 labeling, supported by established experimental protocols.

While direct quantitative data on the thermal stability of 13C2,d1-labeled RNA is not extensively published, this guide synthesizes information on the known effects of isotopic labeling and provides a framework for evaluation. Deuterium (B1214612), the heavy isotope of hydrogen, is known to form stronger hydrogen bonds than protium. This "deuterium isotope effect" can lead to increased thermal stability of macromolecules. The impact of 13C labeling on thermal stability is generally considered to be minimal, as the mass difference does not significantly alter hydrogen bonding, which is a primary determinant of duplex stability. Therefore, it is hypothesized that 13C2,d1 labeling may confer a modest increase in the thermal stability of RNA duplexes, primarily due to the deuterium component.

Quantitative Comparison of RNA Thermal Stability

To illustrate the potential impact of 13C2,d1 labeling, the following table presents a hypothetical comparison of melting temperatures (Tm) for a model RNA duplex. The values for the labeled RNA are projected based on the expected stabilizing effect of deuterium.

RNA DuplexLabeling StatusMelting Temperature (Tm) in °C
5'-CGCGCGCGC-3' / 3'-GCGCGCGCG-5'Unlabeled75.2
5'-CGCGCGCGC-3' / 3'-GCGCGCGCG-5'13C2,d1 Labeled (Uracil)76.5 (Hypothetical)
5'-AUAUAUAU-3' / 3'-UAUAUAUA-5'Unlabeled42.8
5'-AUAUAUAU-3' / 3'-UAUAUAUA-5'13C2,d1 Labeled (Uracil)43.9 (Hypothetical)

Note: The melting temperatures for the 13C2,d1 labeled RNA are illustrative and represent a hypothetical increase of approximately 1-1.5°C. Actual values would need to be determined experimentally.

Experimental Protocol: UV-Melting Analysis of RNA Thermal Stability

The melting temperature (Tm) of an RNA duplex is most commonly determined by UV-Vis spectrophotometry. The process involves monitoring the absorbance of an RNA solution at 260 nm while gradually increasing the temperature. As the duplex melts into single strands, the absorbance increases due to the hyperchromic effect. The Tm is the temperature at which 50% of the RNA is in the duplex form and 50% is single-stranded.

Materials and Reagents:

  • RNA oligonucleotides (labeled and unlabeled)

  • Nuclease-free water

  • Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Dissolve the RNA oligonucleotides in the buffer solution to the desired concentration (e.g., 2 µM). For duplex analysis, mix equimolar amounts of the complementary strands.

  • Annealing: Heat the RNA solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Then, slowly cool the solution to room temperature to allow for proper duplex formation.

  • UV-Melting Measurement:

    • Transfer the annealed RNA solution to a quartz cuvette and place it in the temperature-controlled holder of the spectrophotometer.

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 0.5°C per minute) up to a final temperature where the duplex is fully melted (e.g., 95°C).

    • Record the absorbance at each temperature increment.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to obtain a melting curve.

    • The melting curve will be sigmoidal. The Tm is determined by finding the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining RNA thermal stability.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement UV-Melting Measurement cluster_analysis Data Analysis RNA_Synthesis RNA Oligonucleotide Synthesis (Labeled & Unlabeled) Quantification Quantification (UV Abs at 260 nm) RNA_Synthesis->Quantification Annealing Annealing of Complementary Strands Quantification->Annealing Spectrophotometer UV-Vis Spectrophotometer Setup Annealing->Spectrophotometer Temp_Ramp Temperature Ramp (e.g., 20-95°C) Spectrophotometer->Temp_Ramp Abs_Recording Record Absorbance at 260 nm Temp_Ramp->Abs_Recording Melting_Curve Generate Melting Curve (Absorbance vs. Temperature) Abs_Recording->Melting_Curve First_Derivative Calculate First Derivative Melting_Curve->First_Derivative Tm_Determination Determine Tm at Peak First_Derivative->Tm_Determination

Caption: Experimental workflow for RNA thermal stability analysis.

Logical Relationship of Isotope Effect on Stability

The following diagram illustrates the hypothesized logical relationship between 13C2,d1 labeling and its impact on RNA thermal stability.

IsotopeEffect Labeling 13C2,d1 Labeling Deuterium Deuterium (d1) Incorporation Labeling->Deuterium Carbon13 13C Incorporation Labeling->Carbon13 H_Bond Stronger Hydrogen Bonds (D...N, D...O) Deuterium->H_Bond Mass_Increase Slight Mass Increase Carbon13->Mass_Increase Stability Increased RNA Duplex Thermal Stability (Higher Tm) H_Bond->Stability Minimal_Effect Negligible Effect on Thermal Stability Mass_Increase->Minimal_Effect

Caption: Hypothesized impact of 13C2,d1 labeling on RNA stability.

Safety Operating Guide

Essential Safety and Logistics for Handling rU Phosphoramidite-13C2,d1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of rU Phosphoramidite-13C2,d1, a key reagent in oligonucleotide synthesis. Adherence to these protocols is vital for ensuring the safety of laboratory personnel and protecting the environment.[1]

Immediate Safety and Handling Precautions

This compound and similar phosphoramidites are hazardous substances that demand careful handling. These compounds can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] The use of appropriate personal protective equipment (PPE) is mandatory.[2][4]

Storage Conditions: To maintain the integrity of the reagent and ensure safety, store the container tightly sealed in a dry, well-ventilated area.[2][4] The recommended storage temperature is -20°C.[2][4] Protect the compound from heat and store it away from oxidizing agents.[2][4]

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment when handling this compound.[4]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5]
Face ShieldRecommended when there is a splash hazard.[4]
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use.[4][5]
Laboratory CoatA laboratory coat must be worn.[4][5]
Respiratory Protection NIOSH-approved RespiratorUse if ventilation is inadequate or dust is generated (e.g., N95 or P1 type dust mask).[4][5]
Self-contained Breathing ApparatusNecessary in case of fire or major spills.[4]

Operational Plan: Step-by-Step Handling Protocol

Objective: To provide a step-by-step methodology for the safe handling of this compound during oligonucleotide synthesis.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724)

  • Other reagents for oligonucleotide synthesis (e.g., activator, capping reagents)

  • Appropriate glassware and synthesis equipment

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Ensure all operations are performed within a certified chemical fume hood.[1] Confirm that all necessary PPE is worn correctly. All reagents and solvents must be anhydrous, as phosphoramidites are sensitive to moisture.[2]

  • Reagent Preparation: If starting with the solid phosphoramidite (B1245037), carefully dissolve it in a minimal amount of anhydrous acetonitrile.[1]

  • Synthesis Cycle: The handling of the phosphoramidite solution will be part of the automated or manual oligonucleotide synthesis cycle, which typically involves the following steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.[6][7]

    • Coupling: The phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][7]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[7][8]

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.[6][7][8]

  • Post-Handling: After use, ensure the primary container is tightly sealed to prevent exposure to moisture and air.[4] Wash hands thoroughly after handling the compound.[2][4] Do not eat, drink, or smoke in the handling area.[2][4]

Disposal Plan: Step-by-Step Protocol

Objective: To outline the proper procedure for the disposal of this compound waste and contaminated materials to ensure environmental safety and regulatory compliance.

The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste.[1]

Experimental Protocol for Deactivation of Phosphoramidite Waste:

Materials:

  • Phosphoramidite waste (solid or in solution)

  • Anhydrous acetonitrile

  • 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately labeled hazardous waste container

  • Stir plate and stir bar (optional)

Procedure:

  • Preparation: Conduct all disposal procedures within a certified chemical fume hood while wearing appropriate PPE.[1]

  • Dissolution: For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[1]

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. The weak basic condition helps to neutralize any acidic byproducts.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[1]

Spill and Leak Procedures: In the event of a spill, avoid dust formation.[2] Absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[1] Decontaminate the affected surface with alcohol.[1] Prevent the chemical from entering drains or waterways.[1]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Don PPE B Work in Fume Hood A->B C Prepare Reagents B->C Start Handling D Perform Synthesis C->D E Seal Container Post-Use D->E J Absorb with Inert Material D->J If Spill Occurs F Dissolve Waste in ACN E->F Waste Generated G Hydrolyze with NaHCO3 F->G H Collect in Waste Container G->H I Dispose via EHS H->I K Collect in Sealed Container J->K L Decontaminate Area K->L L->I Dispose of Spill Waste

Caption: Workflow for handling and disposal of this compound.

References

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